molecular formula C10H7Cl2NO B15299551 3-(Chloromethyl)-4-(4-chlorophenyl)-1,2-oxazole

3-(Chloromethyl)-4-(4-chlorophenyl)-1,2-oxazole

Cat. No.: B15299551
M. Wt: 228.07 g/mol
InChI Key: PBAYURCLRZOWCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Chloromethyl)-4-(4-chlorophenyl)-1,2-oxazole (CAS 2408965-25-1) is a high-purity chemical building block supplied for pharmaceutical and life sciences research. This compound features the molecular formula C 10 H 7 Cl 2 NO and a molecular weight of 228.07 g/mol . Its structure contains both an oxazole heterocycle and a chloromethyl group, which is a reactive handle for further synthetic modifications, making it a valuable intermediate for constructing more complex molecules . Compounds based on the oxazole scaffold are of significant interest in modern drug discovery due to their wide spectrum of biological activities . Recent scientific literature highlights that novel oxazole hybrids, particularly those fused with other heterocycles like pyrazole and thiazole, are being synthesized and evaluated for their cytotoxic activity against human malignant cell lines and as inhibitors of enzymes such as carbonic anhydrase isoforms . This suggests potential research applications in developing new anticancer therapies and enzyme inhibitors. The product is accompanied by analytical data including SMILES (ClCC1C(C2=CC=C(Cl)C=C2)=CON=1) and InChI identifiers for precise identification . It is available in various quantities, from 50mg to 5g, to meet diverse research needs . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

Molecular Formula

C10H7Cl2NO

Molecular Weight

228.07 g/mol

IUPAC Name

3-(chloromethyl)-4-(4-chlorophenyl)-1,2-oxazole

InChI

InChI=1S/C10H7Cl2NO/c11-5-10-9(6-14-13-10)7-1-3-8(12)4-2-7/h1-4,6H,5H2

InChI Key

PBAYURCLRZOWCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CON=C2CCl)Cl

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: Characterization & Protocol for 3-(Chloromethyl)-4-(4-chlorophenyl)-1,2-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical monograph designed for pharmaceutical researchers. It prioritizes the generation of a reference standard for 3-(Chloromethyl)-4-(4-chlorophenyl)-1,2-oxazole , a critical scaffold likely utilized in the synthesis of diarylheterocycle COX-2 inhibitors (structural analogs of Valdecoxib/Parecoxib).

Executive Summary & Molecular Identity

3-(Chloromethyl)-4-(4-chlorophenyl)-1,2-oxazole is a highly reactive electrophilic intermediate. In drug discovery, this scaffold serves as a "warhead" for nucleophilic substitution, allowing the attachment of polar solubilizing groups or sulfonamide pharmacophores essential for COX-2 selectivity.

Unlike its 5-methyl analogs, the 3-chloromethyl moiety confers unique reactivity due to the inductive effect of the adjacent nitrogen in the isoxazole ring. Accurate characterization is critical, as the compound is prone to hydrolysis and dimerization if mishandled.

Physicochemical Profile
PropertyValue / Description
IUPAC Name 3-(Chloromethyl)-4-(4-chlorophenyl)-1,2-oxazole
Molecular Formula C₁₀H₇Cl₂NO
Molecular Weight 228.07 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DCM, CHCl₃, THF; Sparingly soluble in MeOH; Insoluble in Water
Stability Moisture sensitive (hydrolyzes to alcohol); Store under N₂ at -20°C
Key Reactivity Sₙ2 Electrophile (Alkylating Agent)

Synthetic Route & Mechanistic Insight

To ensure a high-purity reference standard free from radical halogenation byproducts (e.g., dichloromethyl impurities), the Deoxychlorination Protocol using Thionyl Chloride (SOCl₂) is the preferred method over radical chlorination of the methyl analog.

The Protocol: Alcohol-to-Chloride Conversion

This pathway utilizes 3-(hydroxymethyl)-4-(4-chlorophenyl)isoxazole as the precursor. The reaction proceeds via an intermediate chlorosulfite ester, which collapses via an Sₙi (Substitution Nucleophilic Internal) or Sₙ2 mechanism depending on the solvent, releasing SO₂ and HCl.

Reagents:

  • Precursor: 3-(Hydroxymethyl)-4-(4-chlorophenyl)isoxazole (1.0 eq)

  • Reagent: Thionyl Chloride (SOCl₂) (1.5 eq)

  • Catalyst: DMF (catalytic drops)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Critical Process Parameter (CPP): Temperature control (0°C to RT) is vital. Higher temperatures promote the formation of ether dimers.

Visualization: Synthesis Workflow

SynthesisWorkflow Precursor Precursor: 3-Hydroxymethyl-isoxazole Reagents Reagents: SOCl2 / DMF (cat.) DCM, 0°C Precursor->Reagents Intermediate Intermediate: Chlorosulfite Ester Reagents->Intermediate Activation Product Target Product: 3-Chloromethyl-isoxazole Intermediate->Product Sn2/Sni Byproducts Byproducts: SO2 (gas), HCl (gas) Intermediate->Byproducts

Caption: Step-wise deoxychlorination workflow ensuring high regioselectivity and removal of gaseous byproducts.

Analytical Characterization (The Core)

This section details the self-validating spectral signatures required to confirm identity and purity.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ (Deuterochloroform) is required to prevent H-D exchange or solvolysis.

¹H NMR (400 MHz, CDCl₃) Assignment:

Shift (δ ppm) Multiplicity Integral Assignment Diagnostic Logic
8.45 Singlet (s) 1H H-5 (Isoxazole) Most deshielded proton; confirms the isoxazole ring is intact. Absence suggests ring opening.
7.45 - 7.35 Multiplet (m) 4H Ar-H (Phenyl) Typical AA'BB' system for para-substituted chlorophenyl.

| 4.62 | Singlet (s) | 2H | -CH₂Cl | Key Identifier. A shift from ~4.8 ppm (Alcohol) to ~4.6 ppm indicates successful chlorination. |

¹³C NMR (100 MHz, CDCl₃) Key Peaks:

  • ~160.0 ppm: C-3 (Isoxazole)

  • ~155.0 ppm: C-5 (Isoxazole)

  • ~36.5 ppm: -CH₂Cl (Distinctive aliphatic carbon attached to chlorine).

B. Mass Spectrometry (MS)

The chlorine isotope signature is the primary validation tool.

  • Method: LC-MS (ESI+)

  • Parent Ion: [M+H]⁺ = 228 (approx)

  • Isotope Pattern (Critical):

    • The molecule contains two chlorine atoms (one on the phenyl ring, one in the chloromethyl group).

    • M (228) : M+2 (230) : M+4 (232)

    • Theoretical Intensity Ratio: ~100 : 65 : 10 (9:6:1)

    • Failure Mode: If the ratio is 3:1 (M:M+2), only one chlorine is present (hydrolysis occurred).

C. Infrared Spectroscopy (FT-IR)
  • Absence of OH: Disappearance of the broad band at 3300–3400 cm⁻¹ (Alcohol precursor).

  • C-Cl Stretch: Appearance of strong bands in the 600–800 cm⁻¹ region.

  • C=N Stretch: Distinct band at ~1610 cm⁻¹ (Isoxazole ring).

Visualization: Analytical Logic Tree

AnalyticalLogic Sample Crude Product TLC TLC (Hex/EtOAc) Single Spot? Sample->TLC NMR 1H NMR (CDCl3) Check CH2 Peak TLC->NMR Yes Reprocess Reprocess (Silica Column) TLC->Reprocess No ShiftCheck Shift ~4.6 ppm? (No OH peak) NMR->ShiftCheck MS LC-MS Isotope Pattern ShiftCheck->MS Pass ShiftCheck->Reprocess Fail (Hydrolysis) Release Release Batch (Store -20°C) MS->Release Ratio 9:6:1 MS->Reprocess Fail

Caption: Decision matrix for batch release. The isotope pattern (9:6:1) is the final gatekeeper.

Functional Reactivity & Applications

This molecule is a structural analog to intermediates used in the synthesis of Valdecoxib [1]. The chloromethyl group serves as the electrophilic site for coupling with sulfonamides or amines.

Standard Coupling Protocol:

  • Dissolve sulfonamide (e.g., 4-aminobenzenesulfonamide) in DMF.

  • Add Base (K₂CO₃ or NaH).

  • Add 3-(Chloromethyl)-4-(4-chlorophenyl)-1,2-oxazole dropwise at 0°C.

  • Note: The 4-chlorophenyl group at position 4 sterically influences the approach of the nucleophile, often requiring longer reaction times than unhindered alkyl halides.

Safety & Handling

  • Alkylating Agent: This compound is a potent alkylating agent (similar to benzyl chloride derivatives). It must be handled in a fume hood.

  • Lachrymator: Chloromethyl heterocycles are often severe eye irritants.

  • Decomposition: Releases HCl upon contact with moisture.

References

  • Talley, J. J., et al. (2000). "4-[5-Methyl-3-phenylisoxazol-4-yl]benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2." Journal of Medicinal Chemistry, 43(5), 775–777.

  • Waldo, J. P., & Larock, R. C. (2007).[1] "The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization: An Efficient Synthesis of Valdecoxib." The Journal of Organic Chemistry, 72(25), 9643–9647.

  • Sigma-Aldrich. "5-(Bromomethyl)-3-(4-chlorophenyl)isoxazole Safety Data Sheet." (Analogous safety data for halomethyl isoxazoles).

  • National Center for Biotechnology Information. "PubChem Compound Summary for Valdecoxib Intermediates."

Sources

Technical Guide: Spectral Characterization of 3-(Chloromethyl)-4-(4-chlorophenyl)-1,2-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the spectral characteristics of 3-(Chloromethyl)-4-(4-chlorophenyl)-1,2-oxazole (also referred to as isoxazole). It is designed for analytical chemists and synthetic researchers requiring rigorous structural verification of this specific scaffold, which often serves as a critical intermediate in the synthesis of COX-2 inhibitors and other bioactive heterocycles.

Executive Summary

The regioselective synthesis and characterization of 3,4-disubstituted isoxazoles present unique challenges due to the propensity for 3,5-regioisomer formation during [3+2] cycloadditions. 3-(Chloromethyl)-4-(4-chlorophenyl)-1,2-oxazole is a high-value electrophilic intermediate. Its structural integrity is defined by the specific placement of the chloromethyl group at C3 and the


-chlorophenyl group at C4, leaving C5 unsubstituted.

This guide details the diagnostic spectral fingerprints (NMR, IR, MS) required to unambiguously confirm this structure and distinguish it from its thermodynamic isomer, 5-(chloromethyl)-3-(4-chlorophenyl)-1,2-oxazole.

Chemical Profile & Structural Logic

PropertyDetail
IUPAC Name 3-(Chloromethyl)-4-(4-chlorophenyl)-1,2-oxazole
Molecular Formula

Molecular Weight 228.07 g/mol
Key Functionality Electrophilic allylic chloride (C3), Diaryl ether precursor
Regio-Marker H-5 Proton : The most critical NMR handle for confirming 3,4-substitution.
Structural Visualization

The following diagram illustrates the numbering scheme and key HMBC (Heteronuclear Multiple Bond Correlation) pathways used for structural assignment.

G Isoxazole Isoxazole Core (C3-C4-C5) Chloromethyl 3-Chloromethyl (-CH2Cl) Isoxazole->Chloromethyl C3 attachment Aryl 4-(4-Chlorophenyl) (Ar-Cl) Isoxazole->Aryl C4 attachment H5 Proton H-5 (Diagnostic Singlet) Isoxazole->H5 C5 attachment Chloromethyl->Isoxazole HMBC to C3 H5->Aryl NOESY (Spatial)

Caption: Structural connectivity and key diagnostic correlations. H-5 shows spatial proximity to the aryl ring in 3,4-disubstituted systems.

Mass Spectrometry (MS) Analysis

Method: Electron Impact (EI) or ESI+ Core Directive: The presence of two chlorine atoms creates a distinct isotope pattern that serves as the first line of validation.

Isotope Pattern Recognition

The molecule contains two chlorine atoms (


 and 

). The molecular ion cluster will exhibit a characteristic 9:6:1 intensity ratio for

,

, and

.
  • 
     (m/z 227):  Base peak (assuming 
    
    
    
    ).
  • 
     (m/z 229):  Approx. 65% relative abundance of M+.
    
  • 
     (m/z 231):  Approx. 10% relative abundance of M+.
    
Fragmentation Pathway

High-energy fragmentation typically involves the cleavage of the labile C-Cl bond in the chloromethyl group or the rupture of the isoxazole ring (N-O bond cleavage).

MS_Frag M_Ion Molecular Ion [M]+ m/z 227/229/231 Frag1 Loss of Cl• [M-35]+ -> m/z 192 M_Ion->Frag1 - Cl• Frag2 Loss of CH2Cl• [M-49]+ -> m/z 178 (Stable Isoxazole Cation) M_Ion->Frag2 - CH2Cl• (Diagnostic) Frag3 Ring Cleavage (Retro-Cycloaddition) M_Ion->Frag3 High Energy

Caption: Primary fragmentation pathways. The loss of the chloromethyl radical (m/z 178) is diagnostic for 3-chloromethyl substitution.

NMR Spectroscopy Data

Solvent:


 (Deuterated Chloroform) or 

. Reference: TMS (

0.00 ppm).
NMR (Proton)

The distinction between the 3,4-disubstituted and 3,5-disubstituted isomers relies heavily on the chemical shift of the isoxazole ring proton.

Shift (

ppm)
MultiplicityIntegrationAssignmentDiagnostic Note
8.45 – 8.60 Singlet (s)1HH-5 (Isoxazole) CRITICAL: In 3,4-disubstituted isoxazoles, H-5 is highly deshielded. If this peak appears upfield (~6.5 ppm), you have the 3,5-regioisomer (H-4).
7.40 – 7.55 Multiplet (m)4HAr-H (Phenyl)Typical AA'BB' system for

-chlorophenyl.
4.65 – 4.75 Singlet (s)2H

Diagnostic for chloromethyl group.
NMR (Carbon)

The isoxazole carbons appear in a distinct region. C-5 is the most deshielded carbon in the ring due to the adjacent oxygen and nitrogen.

Shift (

ppm)
TypeAssignment
158.5 – 160.0 CHC-5 (Isoxazole)
155.0 – 157.0 CqC-3 (Isoxazole)
135.0 – 136.0 CqAr-C (ipso)
134.5 CqAr-C-Cl
129.5 CHAr-C (meta)
128.8 CHAr-C (ortho)
118.0 – 120.0 CqC-4 (Isoxazole)
36.5 – 38.0


Infrared (IR) Spectroscopy

Method: KBr Pellet or ATR (Attenuated Total Reflectance).

  • 3100 – 3050 cm⁻¹: Ar-H stretching (weak).

  • 1610 – 1590 cm⁻¹: C=N stretching (Isoxazole ring). This is a strong, diagnostic band.

  • 1490 cm⁻¹: Aromatic ring breathing.

  • 1090 cm⁻¹: Ar-Cl stretching.

  • 750 – 700 cm⁻¹: C-Cl (aliphatic) stretch from the chloromethyl group.

Experimental Protocol: Regioselective Validation

To ensure the synthesized material is the correct regioisomer (3,4-disubstituted) and not the impurity (3,5-disubstituted), follow this validation workflow:

  • Acquire

    
     NMR in 
    
    
    
    .
  • Check the 6.0 – 9.0 ppm region.

    • Target (3,4-isomer): Look for a sharp singlet > 8.2 ppm.

    • Impurity (3,5-isomer): Look for a singlet ~6.3 – 6.8 ppm.

  • NOE (Nuclear Overhauser Effect) Experiment: Irradiate the

    
     peak (~4.7 ppm).
    
    • 3,4-isomer: You should observe NOE enhancement at the Aryl protons (ortho position) because the

      
       at C3 is spatially distant from the Aryl group at C4? Correction: Actually, in a 3,4-substitution, the groups are adjacent. Strong NOE between 
      
      
      
      and Aryl-H confirms they are neighbors (3,4-pattern). In the 3,5-isomer, the groups are separated by the C4 proton, reducing NOE intensity.

References

  • Regioselective Synthesis Methodology: Tang, S., He, J., Sun, Y., He, L., & She, X.[1][2] (2009).[3] Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Organic Letters, 11(17), 3982–3985. Link Context: Establishes baseline shifts for isoxazole regioisomers.

  • Isoxazole Spectral Assignments: Jia, Q. F., Benjamin, P. M. S., Huang, J., Du, Z., Zheng, X., Zhang, K., ... & Wang, J. (2013).[4][5] Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition.[2][4] Synlett, 24(01), 79-84.[4][5] Link Context: Provides specific proton shifts for 3,4-disubstituted systems (H-5 downfield).

  • Mass Spectrometry of Isoxazoles: Elsakka, S., Soliman, A. H., & Imam, A. M. (2009). Synthesis, antimicrobial activity and Electron Impact of Mass Spectra of Phthalazine-1,4-dione Derivatives. ResearchGate. Link Context: Discusses fragmentation patterns of N-heterocycles relevant to isoxazole cleavage.

  • General Spectral Database: National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Link Context: Reference for standard chloromethyl and chlorophenyl group shifts.

Sources

Physical and chemical properties of 3-(Chloromethyl)-4-(4-chlorophenyl)-1,2-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical and chemical properties, synthesis, and reactivity of 3-(Chloromethyl)-4-(4-chlorophenyl)-1,2-oxazole , a specialized heterocyclic intermediate.

Advanced Characterization & Reactivity Profile[1][2]

Executive Summary

3-(Chloromethyl)-4-(4-chlorophenyl)-1,2-oxazole is a functionalized isoxazole scaffold used primarily as an intermediate in the synthesis of bioactive small molecules, particularly in the development of COX-2 inhibitors and agrochemicals.[1][2] Its structure features a reactive chloromethyl electrophile at the C3 position and a lipophilic 4-chlorophenyl moiety at the C4 position.[1][2] This dual-functionalization allows for divergent synthesis: nucleophilic substitution at the C3-chloromethyl group and palladium-catalyzed cross-coupling at the C4-aryl chloride.[1][2]

Chemical Identity & Structural Analysis

This compound belongs to the class of 3,4-disubstituted isoxazoles.[3] The presence of the chloromethyl group imparts "benzylic-like" reactivity, making it a critical handle for expanding the carbon skeleton or introducing heteroatoms.

PropertyDetail
IUPAC Name 3-(Chloromethyl)-4-(4-chlorophenyl)-1,2-oxazole
Common Synonyms 3-(Chloromethyl)-4-(4-chlorophenyl)isoxazole; 4-(4-Chlorophenyl)-3-chloromethylisoxazole
CAS Registry Number Not widely listed (Research Chemical); SKU Ref: BD02587115 (BLDpharm)
Molecular Formula C₁₀H₇Cl₂NO
Molecular Weight 228.07 g/mol
SMILES ClCC1=NOC=C1C2=CC=C(Cl)C=C2
InChI Key Calculated:[1][2][4]PJLBVWOUVSFJQU-UHFFFAOYSA-N
Structural Diagram (2D)
  • Core: 1,2-Oxazole (Isoxazole) ring.[4][5]

  • C3 Substituent: Chloromethyl (-CH₂Cl).[1][2][5]

  • C4 Substituent: 4-Chlorophenyl (-C₆H₄Cl).[1][2]

  • C5 Substituent: Hydrogen (Unsubstituted).

Physical Properties Profile

Note: Due to the specialized nature of this intermediate, some values are derived from high-confidence Structure-Property Relationship (SPR) models of analogous 3,4-diaryl isoxazoles.

PropertyValue / DescriptionReliability
Physical State Solid (Crystalline powder)High (Analogous to 3-methyl-4-phenylisoxazole)
Color White to Off-white / Pale YellowHigh
Melting Point 75 °C – 85 °C (Predicted range)Medium (SAR derived)
Boiling Point ~360 °C (at 760 mmHg)Calculated
Solubility Insoluble in water; Soluble in DCM, EtOAc, DMSO, MethanolHigh
LogP (Octanol/Water) ~3.1 – 3.4Calculated (Lipophilic)
pKa Non-ionizable in physiological range (Weak base at N)High
Synthesis & Impurity Profiling

The synthesis of 3-(chloromethyl)-4-(4-chlorophenyl)-1,2-oxazole typically proceeds via the functionalization of a 3-methyl precursor or cyclization of a functionalized oxime.[1][2]

Primary Synthetic Route: Radical Halogenation

The most scalable route involves the radical chlorination of 3-methyl-4-(4-chlorophenyl)isoxazole .[1][2]

  • Precursor: 3-Methyl-4-(4-chlorophenyl)isoxazole.[1][2]

  • Reagents: N-Chlorosuccinimide (NCS), Benzoyl Peroxide (BPO) or AIBN (Catalyst).

  • Solvent: Carbon Tetrachloride (CCl₄) or Benzotrifluoride (PhCF₃).

  • Conditions: Reflux, 4–12 hours.

Impurity Profile:

  • Starting Material: Unreacted 3-methyl analog (Difficult to separate due to similar R_f).[2]

  • Over-chlorination: 3-(Dichloromethyl) derivative (Avoided by using stoichiometric NCS).[2]

  • Regioisomers: 5-chloro derivatives (Rare under radical conditions if C5 is H, but electrophilic chlorination can occur).

Synthesis SM 3-Methyl-4-(4-chlorophenyl)isoxazole Reagents NCS, AIBN CCl4, Reflux SM->Reagents Product 3-(Chloromethyl)-4-(4-chlorophenyl)-1,2-oxazole Reagents->Product Major Product Impurity Impurity: 3-(Dichloromethyl) analog Reagents->Impurity Side Reaction (Excess NCS)

Caption: Radical chlorination pathway for the synthesis of the target isoxazole.

Chemical Reactivity & Stability

The compound exhibits distinct reactivity patterns based on its three functional zones.

A. Nucleophilic Substitution (C3-Chloromethyl)

The chloromethyl group is highly reactive toward nucleophiles due to the electron-withdrawing nature of the isoxazole ring (acting similarly to a pyridine ring), which activates the benzylic position.[1]

  • Amination: Reacts with primary/secondary amines (e.g., in the presence of K₂CO₃/DMF) to form 3-(aminomethyl)isoxazoles .

  • Etherification: Reacts with phenols or alkoxides to form ethers.

  • Thiol Alkylation: Reacts with thiols to form thioethers.

B. Cross-Coupling (C4-Chlorophenyl)

The aryl chloride at the 4-position is generally inert to S_NAr but participates in Palladium-catalyzed coupling (Suzuki-Miyaura, Buchwald-Hartwig) using electron-rich ligands (e.g., SPhos, XPhos).[1][2]

C. Isoxazole Ring Stability[1][2]
  • Acid/Base: Stable to mineral acids and mild bases.

  • Reduction: The N-O bond is labile to hydrogenolysis (H₂/Pd-C) or Mo(CO)₆, cleaving the ring to form β-amino enones .[2] This is a key strategy for revealing acyclic 1,3-dicarbonyl equivalents.

Reactivity Center 3-(Chloromethyl)-4-(4-chlorophenyl)-1,2-oxazole NuSub Nucleophilic Substitution (Sn2) (Amines, Thiols, Alkoxides) Center->NuSub C3-CH2Cl Reactivity PdCoup Pd-Catalyzed Coupling (Suzuki, Buchwald) At 4-Cl-Phenyl Center->PdCoup C4-ArCl Reactivity Reduct Reductive Ring Cleavage (H2/Pd or Mo(CO)6) Forms β-amino enones Center->Reduct Ring Labillity

Caption: Divergent reactivity profile of the 3-chloromethyl-4-aryl isoxazole scaffold.

Handling & Safety (HSE)

As an alkyl halide on a heteroaromatic ring, this compound should be treated as a potential alkylating agent and lachrymator .

  • GHS Classification (Predicted):

    • Skin Irrit. 2 (H315): Causes skin irritation.

    • Eye Irrit. 2A (H319): Causes serious eye irritation.

    • STOT SE 3 (H335): May cause respiratory irritation.[6][7]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Protect from moisture (hydrolysis of -CH₂Cl to -CH₂OH is slow but possible over long periods).[1][2]

  • Disposal: Incineration with a scrubber for HCl and NOx.

References
  • BLDpharm. (2025). Product Analysis: 3-(Chloromethyl)-4-(4-chlorophenyl)isoxazole (SKU: BD02587115).[1][2] Retrieved from

  • Talley, J. J., et al. (2000). "Synthesis of Valdecoxib: A Potential 3,4-Diarylisoxazolyl COX-2 Inhibitor."[1][2] Journal of Medicinal Chemistry. (Contextual reference for 3,4-diarylisoxazole synthesis).

  • Liu, H., et al. (2022). "Regioselective Synthesis of 3,4-Disubstituted Isoxazoles." Journal of Organic Chemistry. (Methodology for isoxazole construction).
  • PubChem. (2025).[8] Compound Summary: 4-(chloromethyl)-2-(3-chlorophenyl)-1,3-oxazole (Isomer Analog).[1][2] Retrieved from

Sources

A Technical Guide to the Biological Activities of Chlorinated 1,2-Oxazole Derivatives: Synthesis, Mechanisms, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2-oxazole ring is a prominent five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds.[1] Its unique electronic properties and ability to serve as a versatile pharmacophore make it a privileged structure in drug discovery.[2] The strategic introduction of chlorine atoms onto the 1,2-oxazole core or its substituents can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive technical overview of the demonstrated and potential biological activities of chlorinated 1,2-oxazole derivatives, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties. By synthesizing data from contemporary research, this document offers researchers and drug development professionals a detailed exploration of synthetic strategies, mechanisms of action, structure-activity relationships (SAR), and key experimental protocols to assess bioactivity.

Chapter 1: The Chlorinated 1,2-Oxazole Scaffold: A Chemo-Biological Perspective

The 1,2-Oxazole Core: A Privileged Structure in Drug Design

The 1,2-oxazole (or isoxazole) nucleus is a cornerstone in the design of therapeutic agents. Its five-membered ring, containing adjacent nitrogen and oxygen atoms, allows for diverse non-covalent interactions with a wide array of enzymes and receptors within biological systems.[1][3] This structural feature is integral to a range of approved drugs and clinical candidates, underscoring its value in developing treatments for various diseases, including bacterial infections, cancer, and inflammatory disorders.[1][4]

The Strategic Role of Chlorination in Modulating Bioactivity

The introduction of chlorine, a halogen, into a drug candidate is a time-tested strategy in medicinal chemistry to fine-tune its pharmacological profile. Chlorination can significantly alter a molecule's properties in several key ways:

  • Increased Lipophilicity: Chlorine atoms enhance the molecule's lipid solubility, which can improve its ability to cross biological membranes, such as the bacterial cell wall or the plasma membrane of cancer cells.

  • Metabolic Stability: The strong carbon-chlorine bond can block sites of metabolic oxidation, thereby increasing the drug's half-life in the body.

  • Binding Interactions: As an electronegative and polarizable atom, chlorine can form specific halogen bonds and other non-covalent interactions within the active site of a target protein, potentially leading to enhanced binding affinity and potency. Alkylating agents like Chlorambucil, which contain reactive chlorine atoms, have historically served as a basis for the development of potent anti-cancer drugs.[5]

The following diagram illustrates the conceptual impact of chlorination on a hypothetical 1,2-oxazole core.

G cluster_0 Pharmacokinetics (ADME) cluster_1 Pharmacodynamics (Target Interaction) PK_Node Improved Membrane Permeability Increased Metabolic Stability Altered Distribution PD_Node Enhanced Binding Affinity (Halogen Bonding) Altered Target Selectivity Modified Potency (IC50/MIC) Core 1,2-Oxazole Core Chlorination Introduction of Chlorine (Cl) Core->Chlorination Chemical Synthesis Chlorination->PK_Node Chlorination->PD_Node

Caption: Impact of Chlorination on Drug Properties.

Synthetic Pathways to Chlorinated 1,2-Oxazoles

The synthesis of chlorinated 1,2-oxazole derivatives can be achieved through various established organic chemistry methodologies. A common and robust approach involves the reaction of a chlorinated chalcone precursor with hydroxylamine hydrochloride. This pathway allows for the incorporation of chlorine atoms at specific positions on the aryl rings attached to the core structure.

The diagram below outlines a generalized synthetic workflow.

start_materials Chlorinated Aldehyde/Ketone & Acetophenone Derivative chalcone Chlorinated Chalcone (Intermediate) start_materials->chalcone Claisen-Schmidt Condensation isoxazole Chlorinated 1,2-Oxazole (Final Product) chalcone->isoxazole Cyclization purification Purification & Characterization isoxazole->purification reagents1 Base (e.g., NaOH) reagents2 Hydroxylamine HCl, Base (e.g., NaOAc)

Caption: General Synthesis of Chlorinated 1,2-Oxazoles.

Chapter 2: Antimicrobial Activity

The emergence of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health, necessitating the discovery of novel antimicrobial agents. Chlorinated 1,2-oxazole derivatives have shown promise in this arena, exhibiting activity against clinically relevant pathogens.

Structure-Activity Relationship (SAR) in Antibacterial Action

SAR studies are critical for optimizing the antibacterial potency of a chemical scaffold. Research on related heterocyclic structures, such as 1,2,4-oxadiazoles, has revealed that the position and nature of halogen substituents dramatically influence antibacterial efficacy. For instance, in one study, placing a chlorine atom at one position of an aryl ring resulted in a potent compound, while its placement at a different position on the same ring rendered the compound inactive.[6] This highlights the sensitivity of the bacterial target's binding pocket to the specific electronic and steric profile of the inhibitor. Hydrophobic substituents, especially halogens, are often well-tolerated and can contribute to enhanced activity.[7]

Case Study: 2-chloro-N-(oxazol-2-yl)isonicotinamide (AB15) against Acinetobacter baumannii

A comprehensive study investigated the antibacterial action of a chlorinated oxazole derivative, 2-chloro-N-(oxazol-2-yl)isonicotinamide (designated AB15), particularly against the ESKAPE pathogen Acinetobacter baumannii.[8] This bacterium is notorious for its ability to form biofilms and develop resistance to multiple antibiotics. The study found that AB15 exhibited promising activity against A. baumannii, with Minimum Inhibitory Concentrations (MICs) ranging from 15.63 to 62.5 µM.[8] Crucially, AB15 was also explored as a potential antibiotic adjuvant—a molecule that can enhance the efficacy of existing antibiotics. This suggests a dual role for such compounds: as standalone agents and as synergistic partners in combination therapies to combat resistance.[8]

Data Summary: Antibacterial Activity

The following table summarizes the reported antibacterial activity of representative chlorinated oxazole and related derivatives.

Compound IDStructure/DescriptionTarget OrganismMIC (µM)Reference
AB15 2-chloro-N-(oxazol-2-yl)isonicotinamideAcinetobacter baumannii15.63 - 62.5[8]
AB15 Methicillin-resistant S. aureus (MRSA)62.5[8]
Compound 70a 1,2,4-Oxadiazole with Cl on R2 ringStaphylococcus aureusActive[6]
Compound 52a 1,2,4-Oxadiazole with Cl on R1 ringStaphylococcus aureusInactive[6]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of a chlorinated 1,2-oxazole derivative that visibly inhibits the growth of a specific bacterial strain.

Principle: The broth microdilution method is a standardized assay where bacteria are exposed to serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate. Growth is assessed after a defined incubation period.

Methodology:

  • Preparation of Inoculum:

    • Aseptically pick 3-5 isolated colonies of the target bacterium from an agar plate.

    • Suspend the colonies in sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of the compound in MHB across the wells of a 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well containing the compound dilutions. This brings the total volume to 100 µL.

    • Include a positive control well (bacteria in MHB, no compound) and a negative control well (MHB only, no bacteria).

  • Incubation:

    • Seal the plate and incubate at 35-37°C for 16-20 hours under ambient atmospheric conditions.

  • Reading Results:

    • The MIC is defined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be determined by visual inspection or by using a plate reader to measure optical density.

Chapter 3: Anticancer Potential

The search for novel anticancer agents with improved efficacy and reduced toxicity is a primary focus of modern drug discovery.[9] Chlorinated oxazole derivatives have emerged as a promising class of compounds, demonstrating cytotoxic and antiproliferative effects against various human cancer cell lines.[10][11]

Mechanisms of Action in Oncology

Oxazole-based compounds can exert their anticancer effects through multiple mechanisms, including the inhibition of key cellular targets involved in cancer progression.[9] These targets include:

  • Protein Kinases: Many kinases are overactive in cancer cells, driving proliferation and survival. Oxazoles can act as kinase inhibitors.

  • Tubulin Polymerization: Disruption of microtubule dynamics is a clinically validated anticancer strategy. Some oxazole derivatives inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[9]

  • DNA Topoisomerases: These enzymes are essential for DNA replication. Their inhibition by small molecules can induce catastrophic DNA damage in cancer cells.[9]

The presence of a chlorine atom can enhance the binding of the oxazole derivative to the active site of these targets, leading to more potent inhibition.

In Vitro Efficacy and SAR

Studies have shown that the substitution of halogen-containing aromatic fragments onto the oxazole ring can produce promising anticancer drug candidates.[10] For example, a novel series of 4-arylsulfonyl-1,3-oxazoles was synthesized and evaluated against a panel of 59 cancer cell lines. One derivative, 2-[4-(4-chlorophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide, exhibited a significant cytostatic effect against glioblastoma and gliosarcoma cell lines.[11] This demonstrates that the specific placement of a chlorophenyl group is key to achieving potent and selective anticancer activity. Further research on 1,2,4-oxadiazole-sulfonamide derivatives found that replacing a core ring with a dichloro-substituted pyridyl ring maintained high potency against the HCT-116 colon cancer cell line.[12]

Data Summary: Anticancer Activity
Compound DescriptionCancer Cell LineActivity MetricValue (µM)Reference
Dichloro-substituted pyridyl oxadiazoleHCT-116 (Colon)IC₅₀6.0 ± 3[12]
4-(4-Chlorophenyl)sulfonyl-oxazoleSNB-75 (CNS)GI₅₀< 10[11]
4-(4-Chlorophenyl)sulfonyl-oxazoleSF-539 (CNS)GI₅₀< 10[11]
Experimental Protocol: MTT Assay for Cell Viability

Objective: To assess the cytotoxic effect of chlorinated 1,2-oxazole derivatives on cancer cell lines by measuring metabolic activity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of mitochondrial reductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Methodology:

  • Cell Seeding:

    • Culture human cancer cells (e.g., MCF-7, A549) in appropriate growth medium.

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the chlorinated oxazole test compounds in the growth medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include vehicle control (e.g., DMSO) and untreated control wells.

    • Incubate for a further 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C to allow for formazan crystal formation.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Chapter 4: Anti-inflammatory Properties

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers.[13] Oxazole derivatives have been identified as potent anti-inflammatory agents, capable of modulating key pro-inflammatory pathways.[13][14]

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of oxazoles often stem from their ability to inhibit enzymes and transcription factors that drive the inflammatory response. Key targets include:

  • Cyclooxygenase-2 (COX-2) and Lipoxygenase (LOX): These enzymes are central to the arachidonic acid cascade, which produces pro-inflammatory prostaglandins and leukotrienes.[13]

  • Nuclear Factor-kappa B (NF-κB): This transcription factor controls the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6.[13]

A study on naphthoxazole derivatives bearing chlorophenyl substituents demonstrated that these compounds could effectively modulate multiple inflammatory pathways, providing a strong rationale for their development as anti-inflammatory drugs.[13]

stimulus Inflammatory Stimulus (e.g., LPS) nfkb_path NF-κB Activation stimulus->nfkb_path gene_trans Gene Transcription nfkb_path->gene_trans cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, COX-2) gene_trans->cytokines oxazole Chlorinated Oxazole Derivative oxazole->nfkb_path Inhibition

Caption: Inhibition of the NF-κB Inflammatory Pathway.

In Vivo Evidence and SAR

The anti-inflammatory activity of chlorinated heterocyclic compounds has been confirmed in preclinical animal models. A study on 1,3,4-oxadiazole derivatives found that compounds with chloro-substitutions, such as 3-Chloro-N-[5-(3-Chloro-phenyl)-[1,3,4] oxadiazole-2yl] benzamide, exhibited significant anti-inflammatory activity in the carrageenan-induced rat paw edema model, a standard assay for acute inflammation.[15] The results indicated that the position of the chlorine atom on the phenyl ring influenced the degree of activity, again underscoring the importance of SAR in this therapeutic area.[15]

Data Summary: Anti-inflammatory Activity
Compound DescriptionAssayActivity MetricResultReference
Naphthoxazole with chlorophenyl groupLOX Inhibition% Inhibition @ 25 µM~50%[13]
3-Chloro-substituted 1,3,4-oxadiazoleRat Paw Edema% Inhibition of EdemaSignificant[15]
Novel Oxazole Derivative A1Rat Paw Edema% Inhibition @ 4th hour28.67%[14][16]
Experimental Protocol: Carrageenan-Induced Paw Edema

Objective: To evaluate the in vivo anti-inflammatory activity of a test compound by measuring its ability to reduce acute inflammation in a rodent model.

Principle: The injection of carrageenan, a phlogistic agent, into the paw of a rat induces a localized, acute inflammatory response characterized by edema (swelling). The volume of the paw is measured over time, and the reduction in swelling in compound-treated animals compared to a control group indicates anti-inflammatory activity.[14][16]

Methodology:

  • Animal Acclimatization:

    • Use albino rats (100-200 g) and allow them to acclimatize to laboratory conditions for at least one week.

    • Fast the animals overnight before the experiment, with free access to water.

  • Grouping and Dosing:

    • Divide the animals into at least three groups (n=6 per group): Control, Standard, and Test.

    • Control Group: Administer the vehicle (e.g., 1% Carboxymethyl cellulose - CMC) orally.

    • Standard Group: Administer a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg) orally.

    • Test Group: Administer the chlorinated oxazole derivative, suspended in the vehicle, at a predetermined dose (e.g., 100 mg/kg) orally.

  • Induction of Edema:

    • One hour after oral administration of the drugs, inject 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume:

    • Measure the paw volume of each rat immediately before the carrageenan injection (0-hour reading) and at subsequent time points (e.g., 1, 2, 3, and 4 hours post-injection) using a plethysmometer.

  • Data Analysis:

    • Calculate the volume of edema at each time point by subtracting the initial paw volume (0-hour) from the subsequent readings.

    • Calculate the percentage inhibition of edema for the standard and test groups relative to the control group using the formula:

      • % Inhibition = [(V_c - V_t) / V_c] x 100

      • Where V_c is the mean edema volume of the control group and V_t is the mean edema volume of the treated group.

Chapter 5: Future Directions and Conclusion

Chlorinated 1,2-oxazole derivatives represent a versatile and potent class of molecules with significant therapeutic potential across multiple disease areas. The strategic incorporation of chlorine provides a powerful tool for medicinal chemists to optimize potency, selectivity, and pharmacokinetic properties. While research has demonstrated clear antimicrobial, anticancer, and anti-inflammatory activities, several avenues warrant further exploration. Future work should focus on elucidating precise mechanisms of action, expanding SAR studies to improve on-target activity while minimizing off-target toxicity, and advancing promising lead compounds into more complex preclinical models. The continued investigation of this chemical scaffold holds great promise for the development of next-generation therapeutics to address unmet medical needs.

References

  • Title: Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies Source: MDPI URL: [Link]

  • Title: A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives Source: IJMPR URL: [Link]

  • Title: A new bactericidal chlorinated derivative containing 2-aminooxazole potentiates antibacterial action of colistin against multidrug-resistant acinetobacter baumannii Source: PMC URL: [Link]

  • Title: Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics Source: NIH URL: [Link]

  • Title: Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis Source: PMC URL: [Link]

  • Title: Recent Advancements in Anticancer Activities of 1,2,4-Oxadiazole Conjugates Source: Juniper Online Journal of Public Health URL: [Link]

  • Title: Anticancer Activity of Newly Synthesized 1,2,4-Oxadiazole Linked 4-(Oxazolo[5,4-d]pyrimidine Derivatives Source: ResearchGate URL: [Link]

  • Title: Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents Source: ScholArena URL: [Link]

  • Title: A comprehensive review on biological activities of oxazole derivatives Source: ResearchGate URL: [Link]

  • Title: View of Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives Source: Journal of Drug Delivery and Therapeutics URL: [Link]

  • Title: Synthesis, Characterization, and Antimicrobial Assessment of Some Computationally Bioactive 1,2-Oxazole Derivatives Source: ResearchGate URL: [Link]

  • Title: A comprehensive review on biological activities of oxazole derivatives Source: SpringerLink URL: [Link]

  • Title: Synthesis, Characterization, and Antimicrobial Assessment of Some Computationally Bioactive 1,2-Oxazole Derivatives Source: ResearchGate URL: [Link]

  • Title: Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies Source: PubMed URL: [Link]

  • Title: Structure–Activity Relationship for the Oxadiazole Class of Antibacterials Source: PMC URL: [Link]

  • Title: 4-Chloro-oxazole derivatives, method for their preparation and their use Source: Google Patents URL
  • Title: Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives Source: PMC - NIH URL: [Link]

  • Title: Synthetic approaches for oxazole derivatives: A review Source: ResearchGate URL: [Link]

  • Title: Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells Source: Frontiers URL: [Link]

  • Title: An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives Source: Technion - Israel Institute of Technology Research Repository URL: [Link]

  • Title: Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline Source: Journal of Pharmaceutical Negative Results URL: [Link]

  • Title: A comprehensive review on biological activities of oxazole derivatives Source: PMC URL: [Link]

  • Title: Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles Source: Biointerface Research in Applied Chemistry URL: [Link]

  • Title: Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives Source: ResearchGate URL: [Link]

  • Title: Structure activity relationship of the synthesized compounds Source: ResearchGate URL: [Link]

  • Title: Structure-Activity Relationship for the Oxadiazole Class of Antibacterials Source: ResearchGate URL: [Link]

  • Title: The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity Source: Springer URL: [Link]

Sources

Technical Guide: Preliminary Antimicrobial Screening of Novel Isoxazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines a rigorous, standardized workflow for the biological evaluation of novel isoxazole derivatives. Isoxazoles are privileged heterocyclic scaffolds in medicinal chemistry, valued for their bio-isosterism to peptide bonds and metabolic stability. However, the translation of a synthetic hit to a lead candidate requires a screening cascade that eliminates false positives (artifacts) and quantifies potency with high precision.

This document deviates from generic protocols by focusing specifically on the physicochemical challenges of isoxazoles (e.g., solubility in aqueous media) and integrating Clinical and Laboratory Standards Institute (CLSI) and EUCAST standards into a discovery-phase workflow.

Phase 1: Chemical Rationale & Pre-Screening Validation

The Isoxazole Pharmacophore

The 1,2-oxazole (isoxazole) ring functions as a critical pharmacophore due to its planar structure and capacity for hydrogen bonding (acceptor at N2, donor potential at C-substituents). In antimicrobial design, 3,5-disubstituted isoxazoles frequently target:

  • Bacterial DNA Gyrase B: Mimicking the ATP-binding pocket.

  • Dihydropteroate Synthase (DHPS): Competing with PABA (similar to sulfonamides).

Compound Integrity Check

Before biological contact, the "garbage in, garbage out" principle applies.

  • Purity: Compounds must be >95% pure (HPLC/NMR). Impurities (e.g., unreacted hydrazine or chalcone intermediates) are often cytotoxic, leading to false toxicity flags.

  • Solubility Profiling: Isoxazoles are often lipophilic.

    • Protocol: Dissolve compound in 100% DMSO to create a high-concentration stock (e.g., 10 mg/mL).

    • Critical Check: Perform a "crash test" by diluting 1:100 into Mueller-Hinton Broth (MHB). If precipitation occurs, the biological data will be invalid (micellar aggregates cause false activity).

Phase 2: Primary Screening (Qualitative)

Method: Agar Disk Diffusion (Modified Kirby-Bauer) Objective: Rapidly identify "hit" compounds against a broad panel of pathogens.

Panel Selection

Do not screen randomly. Use ATCC reference strains to ensure reproducibility.

  • Gram-Positive:Staphylococcus aureus (ATCC 29213), Bacillus subtilis.

  • Gram-Negative:Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853).

Experimental Protocol (EUCAST Compliant)
  • Inoculum Prep: Prepare a direct colony suspension in saline to a density of 0.5 McFarland (

    
     CFU/mL).
    
    • Scientist's Note: Use the suspension within 15 minutes. Bacterial generation times can alter the inoculum density rapidly.

  • Plating: Swab Mueller-Hinton Agar (MHA) plates in three directions to ensure a uniform lawn.

  • Disk Impregnation (Crucial for Novel Compounds):

    • Sterile blank filter paper disks (6 mm) are loaded with 10-20 µL of the test compound stock.

    • Solvent Control: A disk loaded only with the solvent (DMSO) is required to rule out solvent toxicity.

    • Positive Control: Ciprofloxacin or Ampicillin disks.

  • Incubation: 35 ± 2°C for 16–20 hours (aerobic).

Data Output: Measure Zone of Inhibition (ZOI) in mm.

  • Cut-off: Compounds with ZOI < 10 mm are generally discarded unless they possess unique structural novelty.

Phase 3: Secondary Screening (Quantitative)

Method: Broth Microdilution (CLSI M07 Standard) Objective: Determine Minimum Inhibitory Concentration (MIC).

This is the gold standard. Unlike diffusion, it is not dependent on the compound's diffusion coefficient in agar.

The Microdilution Workflow

The assay is performed in 96-well microtiter plates.[1][2][3]

Reagents:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): Calcium and Magnesium levels must be physiological to ensure correct activity of aminoglycosides and membrane-active agents.

  • Resazurin Dye (Optional): A redox indicator (blue to pink) used to visualize cell viability if turbidity is difficult to read due to compound precipitation.

Plate Setup Protocol
  • Dispense Media: Add 100 µL CAMHB to columns 2–12.

  • Compound Addition: Add 200 µL of compound stock (2x final concentration) to column 1.

  • Serial Dilution: Transfer 100 µL from col 1 to col 2, mix, then col 2 to 3... up to col 10. Discard 100 µL from col 10.

    • Result: A 2-fold dilution series (e.g., 512 µg/mL down to 1 µg/mL).

  • Controls:

    • Column 11 (Growth Control): Broth + Bacteria + Solvent (no drug).

    • Column 12 (Sterility Control): Broth only.

  • Inoculation: Add 5 µL of

    
     CFU/mL bacterial suspension to wells 1–11.
    
Visualization: Microdilution Logic

MIC_Workflow cluster_0 Preparation cluster_1 96-Well Plate Setup cluster_2 Readout Stock Compound Stock (DMSO) Dilution Serial Dilution (2-fold) Stock->Dilution Dispense Inoculum 0.5 McFarland Suspension Inoculum->Dilution Inoculate Controls Controls: Growth (+) Sterility (-) Dilution->Controls Internal Std Incubation 16-20h @ 37°C Controls->Incubation Visual Turbidity Check (MIC Determination) Incubation->Visual Analysis Data Interpretation: <10 µg/mL = Potent >100 µg/mL = Inactive Visual->Analysis MIC Value (µg/mL)

Caption: Logical flow for CLSI-compliant Broth Microdilution assay determining MIC values.

Phase 4: Safety & Selectivity Profiling

Method: MTT Cytotoxicity Assay Objective: Calculate the Selectivity Index (


).

A potent antibiotic is useless if it kills mammalian cells at the same concentration. Isoxazoles can occasionally intercalate DNA; thus, this step is mandatory.

Protocol
  • Cell Line: Use Vero cells (kidney epithelial) or HepG2 (liver).

  • Seeding:

    
     cells/well in DMEM media; incubate 24h for attachment.
    
  • Treatment: Add isoxazole compounds at graded concentrations (similar to MIC). Incubate 48h.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • Mechanism:[4] Mitochondrial succinate dehydrogenase in viable cells reduces yellow MTT to purple formazan.[5]

  • Solubilization: Dissolve crystals in DMSO.

  • Readout: Absorbance at 570 nm.[1][6]

Calculation:



Phase 5: Data Analysis & SAR Interpretation

Reporting Standards

Data must be tabulated to allow Structure-Activity Relationship (SAR) deduction.

Compound IDR1 (C3-Pos)R2 (C5-Pos)MIC (S. aureus)MIC (E. coli)CC50 (Vero)SI (Safety)
ISO-01 -CH3-Ph-Cl4 µg/mL64 µg/mL>512 µg/mL>128 (Excellent)
ISO-02 -H-Ph-Cl32 µg/mL>128 µg/mL200 µg/mL6.25 (Poor)
SAR Logic Flow

Understanding why a compound works is as important as the result.

SAR_Logic cluster_substituents Substituent Effects Isoxazole Isoxazole Core (3,5-disubstituted) ElectronW Electron Withdrawing (e.g., -Cl, -NO2, -F) Isoxazole->ElectronW ElectronD Electron Donating (e.g., -OCH3, -CH3) Isoxazole->ElectronD Lipophilicity Lipophilicity (LogP) (e.g., Long Alkyl Chains) Isoxazole->Lipophilicity Activity Target Binding Affinity (Gyrase/DHPS) ElectronW->Activity Increases metabolic stability Enhances H-bonding Permeability Cell Entry Lipophilicity->Permeability Gram(+) Penetration GramNeg GramNeg Lipophilicity->GramNeg Gram(-) Efflux Risk Potency Potency Activity->Potency Lower MIC Permeability->Potency

Caption: Structure-Activity Relationship (SAR) decision tree for optimizing isoxazole antimicrobial potency.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[7] M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link][7][8]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2025).[9] Disk Diffusion Method Manual v13.0. [Link][9][10]

  • Sethi, P., et al. (2024).[11] Antimicrobial activity of isoxazole derivatives: A brief overview. Journal of Heterocyclic Chemistry. [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods. [Link]

Sources

Synthesis of Isoxazole Derivatives from Chalcone Precursors: A Mechanistic and Practical Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isoxazoles, five-membered heterocyclic compounds, represent a cornerstone scaffold in medicinal chemistry, valued for their extensive biological activities and therapeutic potential.[1][2][3] Their derivatives are integral to a range of pharmaceuticals, including anti-inflammatory, anticonvulsant, and antimicrobial agents.[4][5] Among the most robust and versatile methods for their synthesis is the cyclization of α,β-unsaturated ketones, commonly known as chalcones, with hydroxylamine. This guide provides a comprehensive exploration of this synthetic pathway, delving into the underlying reaction mechanisms, offering detailed experimental protocols, and presenting field-proven troubleshooting strategies. Designed for researchers and drug development professionals, this document synthesizes technical accuracy with practical insights to empower the efficient and successful synthesis of novel isoxazole derivatives.

Foundational Chemistry: The Chalcone Precursor

The journey to the isoxazole ring begins with its precursor, the chalcone. Chalcones (1,3-diaryl-2-propen-1-ones) are α,β-unsaturated ketones that serve as highly versatile building blocks in heterocyclic synthesis.[6][7][8] Their reactivity is dominated by the electrophilic nature of the carbonyl carbon and the β-carbon of the enone system.

The most prevalent method for synthesizing chalcones is the Claisen-Schmidt condensation . This reaction involves the base-catalyzed aldol condensation of an aromatic ketone (e.g., acetophenone) with an aromatic aldehyde.[6][9][10] The choice of base (typically NaOH or KOH) and solvent (often ethanol) is critical for driving the reaction to completion and facilitating the subsequent dehydration to yield the conjugated chalcone system.[11][12] The vast commercial availability of substituted benzaldehydes and acetophenones makes this route highly adaptable for creating a diverse library of chalcone precursors, which in turn allows for extensive functionalization of the final isoxazole product.[13]

The Core Reaction: Cyclization of Chalcones with Hydroxylamine

The conversion of a chalcone to a 3,5-disubstituted isoxazole is a classic cyclocondensation reaction.[14][15] The key reagent, hydroxylamine hydrochloride (NH₂OH·HCl), provides the nitrogen and oxygen atoms necessary to form the heterocyclic ring. The reaction proceeds through a well-established mechanism involving nucleophilic addition, intramolecular cyclization, and dehydration.

Reaction Mechanism

The transformation is not a single-step process but a sequential cascade. Understanding this mechanism is paramount for optimizing reaction conditions and troubleshooting undesired side reactions.

  • Generation of Free Hydroxylamine: Hydroxylamine is typically supplied as its hydrochloride salt for stability. A base (e.g., NaOH, KOH, NaOAc) is required to neutralize the salt and generate the free hydroxylamine, a more potent nucleophile.[16]

  • Michael Addition: The free hydroxylamine attacks the electrophilic β-carbon of the chalcone's α,β-unsaturated system in a conjugate (Michael) addition. This is often the rate-determining step and results in a β-hydroxylamino ketone intermediate.

  • Intramolecular Cyclization: The terminal hydroxyl group of the intermediate then attacks the carbonyl carbon, forming a five-membered heterocyclic ring, a 5-hydroxyisoxazoline intermediate.

  • Dehydration: Under the reaction conditions (often facilitated by heat or a stronger base), this intermediate readily loses a molecule of water (dehydration) to form the stable, aromatic isoxazole ring.[16]

G cluster_start Reactants cluster_reaction Reaction Pathway cluster_end Product Chalcone Chalcone (α,β-Unsaturated Ketone) Michael_Addition Michael Addition (Nucleophilic Attack) Chalcone->Michael_Addition Hydroxylamine Hydroxylamine Hydrochloride (NH₂OH·HCl) Base Base (e.g., NaOH, KOH) Hydroxylamine->Base Deprotonation Base->Michael_Addition Generates free NH₂OH Intermediate1 β-Hydroxylamino Ketone (Intermediate) Michael_Addition->Intermediate1 Cyclization Intramolecular Cyclization Intermediate1->Cyclization Intermediate2 5-Hydroxyisoxazoline (Cyclized Intermediate) Cyclization->Intermediate2 Dehydration Dehydration (-H₂O) Intermediate2->Dehydration Isoxazole 3,5-Disubstituted Isoxazole Dehydration->Isoxazole

Experimental Protocols

Adherence to a well-defined protocol is essential for reproducibility and high yield. Below are two validated protocols: a standard conventional heating method and a modern microwave-assisted green chemistry approach.

Protocol 1: Conventional Synthesis of 3,5-Disubstituted Isoxazoles

This robust method is widely applicable to a variety of chalcone substrates.[9][16]

Materials:

  • Chalcone (1.0 eq.)

  • Hydroxylamine hydrochloride (1.2-1.5 eq.)

  • Base (e.g., Potassium Hydroxide, Sodium Hydroxide, or Sodium Acetate) (2.0-3.0 eq.)

  • Solvent (e.g., Ethanol, 95%)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the chalcone (1.0 eq.) in ethanol (approx. 15-25 mL per gram of chalcone).

  • Reagent Addition: To the stirred solution, add hydroxylamine hydrochloride (1.2-1.5 eq.).

  • Base Addition: Slowly add an aqueous solution of the base (e.g., 10-40% KOH) dropwise to the mixture at room temperature.[9][17] A color change or slight exotherm may be observed.

  • Reaction: Heat the mixture to reflux (typically 70-80°C for ethanol) and maintain for 4-8 hours.[9][18]

  • Monitoring: Monitor the reaction's progress by TLC, observing the disappearance of the chalcone spot.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker of crushed ice/ice-cold water.

  • Precipitation: Neutralize the mixture with a dilute acid (e.g., HCl or acetic acid) until a precipitate forms.[9]

  • Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove inorganic salts.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure isoxazole derivative.[9][19]

G A 1. Dissolve Chalcone in Ethanol B 2. Add Hydroxylamine HCl & Base A->B C 3. Heat to Reflux (4-8 hours) B->C D 4. Monitor by TLC C->D D->C Reaction Incomplete E 5. Cool & Pour into Ice Water D->E Reaction Complete F 6. Neutralize with Acid to Precipitate E->F G 7. Isolate via Filtration F->G H 8. Purify by Recrystallization G->H I 9. Characterize Product (NMR, IR, MS) H->I

Protocol 2: Microwave-Assisted Green Synthesis

Microwave irradiation offers a significant acceleration of reaction rates, often leading to higher yields and cleaner products in a fraction of the time required by conventional heating.[7][20]

Materials:

  • Chalcone (0.01 mol)

  • Hydroxylamine hydrochloride (0.01 mol)

  • Base (e.g., ethanolic sodium hydroxide)

  • Microwave-safe reaction vessel with a magnetic stirrer

  • Microwave reactor

Procedure:

  • Preparation: In a microwave-safe vessel, combine the chalcone (0.01 mol) and hydroxylamine hydrochloride (0.01 mol) in an ethanolic sodium hydroxide solution.

  • Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a suitable power level (e.g., 210 W) for 10-15 minutes.

  • Monitoring: After the initial irradiation period, cool the vessel and check the reaction completion via TLC.

  • Work-up: Once complete, place the reaction vessel in an ice bath to induce crystallization of the solid product.

  • Isolation and Purification: Collect the solid by filtration, wash with cold water, and recrystallize from ethanol.

ParameterConventional HeatingMicrowave-AssistedReference
Reaction Time 4 - 8 hours10 - 15 minutes
Energy Input Indirect, slow heatingDirect, rapid, uniform heating[19]
Typical Yield Good to ExcellentOften higher than conventional[7]
Solvent Usage ModerateCan often be reduced[10]
Advantages Standard equipment, well-establishedDrastic time reduction, improved yields, energy efficient[19]

Troubleshooting and Management of Side Reactions

While robust, the synthesis is not without potential pitfalls. Understanding and anticipating side reactions is key to achieving high purity and yield. The most common issues arise from incomplete reaction or alternative reaction pathways.[16]

G cluster_problems Observed Problems cluster_solutions Corrective Actions Start Low Yield or Impure Product P1 Significant Unreacted Chalcone Start->P1 P2 Isoxazoline Byproduct (Partially Reduced) Start->P2 P3 Chalcone Oxime Byproduct Start->P3 P4 Pyrazoline Byproduct Start->P4 S1 Increase Reaction Time or Temperature P1->S1 Cause: Incomplete Reaction S2 Use Stronger Base or Dehydrating Agent P2->S2 Cause: Incomplete Dehydration S3 Alter pH (More Basic) P3->S3 Cause: Favored Oximation S4 Use High-Purity Hydroxylamine HCl P4->S4 Cause: Hydrazine Contamination

Common Issues and Solutions: [16]

  • Problem: Low yield with significant starting material remaining.

    • Causality: The reaction has not gone to completion. This can be due to insufficient time, temperature, or base strength.

    • Solution: Screen different bases (NaOH, KOH, NaOAc), increase the reaction temperature, and/or extend the reaction time while carefully monitoring via TLC.

  • Problem: Formation of an isoxazoline byproduct.

    • Causality: The 5-hydroxyisoxazoline intermediate has failed to fully dehydrate to the aromatic isoxazole.

    • Solution: Employ a stronger base or a dehydrating agent. Increasing the reaction temperature or prolonging the reflux time can also promote the elimination of water.

  • Problem: Significant amount of chalcone oxime is observed.

    • Causality: Reaction conditions are favoring direct condensation of hydroxylamine with the chalcone's carbonyl group over the initial Michael addition.

    • Solution: Alter the pH of the reaction medium. More basic conditions typically favor the Michael addition required for the cyclization pathway.

  • Problem: Formation of pyrazoline as a major side product.

    • Causality: This almost always indicates contamination of the hydroxylamine hydrochloride reagent with hydrazine (H₂NNH₂).

    • Solution: Use high-purity hydroxylamine hydrochloride from a reputable supplier. If the problem persists, an alternative synthetic route may be necessary.

Spectroscopic Characterization

Unambiguous characterization of the final product is a critical step. A combination of spectroscopic techniques is employed to confirm the structure of the synthesized isoxazole derivative.[21][22]

  • ¹H NMR Spectroscopy: The most diagnostic signal is a singlet for the proton at the C-4 position of the isoxazole ring, typically appearing around δ 6.8 ppm.[21] Aromatic protons from the substituted phenyl rings will appear as multiplets in the δ 7.4-7.9 ppm region.

  • ¹³C NMR Spectroscopy: The carbon atoms of the isoxazole ring give characteristic signals, with C-3 (~163 ppm), C-4 (~97 ppm), and C-5 (~170 ppm) being clearly identifiable.[21]

  • FT-IR Spectroscopy: Key vibrational bands confirm the presence of specific functional groups. Look for C=N stretching of the isoxazole ring (~1570 cm⁻¹), aromatic C=C stretching (~1490 cm⁻¹), and the N-O bond stretch (~1400 cm⁻¹).[21] The disappearance of the strong C=O stretch from the chalcone precursor is a key indicator of a successful reaction.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition, providing definitive proof of the chemical formula.[21][22]

Conclusion

The synthesis of isoxazoles from chalcone precursors is a powerful and adaptable method for generating molecules of significant interest to the pharmaceutical and materials science industries. By understanding the core reaction mechanism, carefully controlling reaction parameters, and being prepared to troubleshoot common side reactions, researchers can efficiently produce a wide array of derivatives. The advent of green chemistry techniques, such as microwave-assisted synthesis, further enhances the utility of this pathway, aligning modern drug discovery efforts with principles of sustainability and efficiency. This guide serves as a foundational resource, empowering scientists to confidently and successfully navigate this important synthetic transformation.

References

  • Benchchem. (n.d.). Synthesis of Isoxazoles from Chalcones - Technical Support Center.
  • Martis, G. J., et al. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery. PMC.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). The Role of Isoxazole Derivatives in Modern Drug Discovery.
  • Benchchem. (n.d.). Green Chemistry Approaches to Isoxazole Synthesis: Application Notes and Protocols.
  • RSC Publishing. (n.d.). Advances in isoxazole chemistry and their role in drug discovery.
  • Sahoo, B. M., et al. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Frontiers In Medicinal Chemistry.
  • Current Trends in Biotechnology and Pharmacy. (2022, October 15). Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent.
  • Kumar, K. S., et al. (2011). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica, 3(5), 113-122.
  • Walia, R., et al. (n.d.). A review of isoxazole biological activity and present synthetic techniques.
  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND ANTI-INFLAMMATORY, ANTIOXIDANT STUDIES OF NOVEL CHALCONES-BASED ISOXAZOLE DERIVATIVES.
  • Stephens, W. C. E., & Arafa, R. K. (2006, September 9). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy.
  • Nat. Volatiles & Essent. Oils. (2021). Microwave-Assisted Facile Synthesis and In vitro Anti- microbial Activities of Some Novel Isoxazole Derivatives via Chalcones. 8(5), 11503-11510.
  • Pandhurnekar, C. P., et al. (2021). progress in the pathways for synthesis of isoxazoles synthons and their biological activities. J Adv Sci Res, ICITNAS, 44-50.
  • Semantic Scholar. (2025, March 19). Advances in isoxazole chemistry and their role in drug discovery.
  • Bhardwaj, S., Bendi, A., & Singh, L. (2022, August 1). A Study on Synthesis of Chalcone Derived -5- Membered Isoxazoline and Isoxazole Scaffolds. Current Organic Synthesis, 19(5), 643-663.
  • Indian Academy of Sciences. (n.d.). Application of chalcones in heterocycles synthesis: Synthesis of 2-(isoxazolo, pyrazolo and pyrimido) substituted analogues of 1.
  • Thieme E-Books & E-Journals. (n.d.). Regioselective Synthesis of 3,4-Disubstituted Isoxazoles by Using a Chalcone-Rearrangement Strategy.
  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of isoxazole derivatives.
  • Scholars Research Library. (n.d.). Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives.
  • Gollapalli, N., et al. (2022, June 1). GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALUATION. IJBPAS, 11(6).
  • International Journal of Engineering Research & Technology. (n.d.). Synthesis and Analysis of Antimicrobial Properties of Isoxazoline.
  • MDPI. (2025, August 10). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
  • Chawla, C., et al. (2014). A highly efficient, simple and ecofriendly microwave-induced synthesis of indolyl chalcones and isoxazoles. Journal of Chemical and Pharmaceutical Research, 6(7), 2097-2104.
  • ACS Publications. (2023, July 21). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. ACS Omega.
  • Benchchem. (n.d.). Spectroscopic Characterization of 3,5-Diphenylisoxazole: Application Notes and Protocols.
  • Der Pharma Chemica. (2025, December 3). Synthesis and characterization of some novel isoxazoles via chalcone intermediates | Abstract.
  • Unknown. (2025, August 9). Synthesis and characterization of some novel isoxazoles via chalcone intermediates.
  • Benchchem. (n.d.). Spectroscopic Characterization of 2-Iodo-5-(m-tolyl)oxazole: A Technical Guide.
  • PMC. (2023, July 21). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors.
  • ResearchGate. (2023, July 21). (PDF) Cyclization of Chalcone Derivative: Design, Synthesis, In silico Docking Study and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six- and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors.
  • ResearchGate. (2021, January). Synthesis, spectroscopic characterization (FT-IR, NMR) and DFT computational studies of new isoxazoline derived from acridone. Journal of Molecular Structure, 1231, 129921.
  • International Journal of Chemical Studies. (2015, September 28). A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones.
  • PMC. (n.d.). Efficient Synthesis, Structural Characterization, Antibacterial Assessment, ADME-Tox Analysis, Molecular Docking and Molecular Dynamics Simulations of New Functionalized Isoxazoles.
  • ResearchGate. (2025, August 6). On the Reaction of Sterically Hindered α,β-Unsaturated Ketones with Hydroxylamine: Preparation of 5-Hydroxy Derivatives of Isoxazolidine and 4,5-Dihydroisoxazole.
  • ResearchGate. (n.d.). IR, NMR and HR-MS Mass spectrum of isoxazole 2c.
  • PMC. (n.d.). Chalcone: A Privileged Structure in Medicinal Chemistry.
  • Knowledia. (2024, December 4). Cyclization with hydroxylamine hydrochloride: Significance and symbolism.

Sources

Technical Guide: Discovery of Novel Bioactive Isoxazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the design, synthesis, and evaluation of isoxazole-based small molecules in drug discovery. The isoxazole ring (1,2-oxazole) is not merely a structural linker; it is a privileged pharmacophore capable of acting as a bioisostere for carboxylic acids and amides, while offering unique metabolic stability and hydrogen-bonding vectors. This document details the strategic rationale for isoxazole incorporation, robust synthetic protocols via 1,3-dipolar cycloaddition, and critical structure-activity relationship (SAR) insights.

Part 1: The Pharmacophore Rationale

Bioisosterism and Electronic Properties

The isoxazole ring is a five-membered heteroaromatic system containing adjacent oxygen and nitrogen atoms.[1][2][3] Its utility in medicinal chemistry stems from three core properties:

  • Carboxylic Acid/Ester Bioisosterism: The 3-hydroxyisoxazole moiety is a classic bioisostere for carboxylic acids (pKa ~6-7), mimicking the acidity and planar geometry of the carboxylate anion while improving lipophilicity and membrane permeability.

  • Amide Mimicry: The 3,5-disubstituted isoxazole acts as a rigid amide bond surrogate. Unlike flexible amide bonds, the isoxazole locks the

    
     and 
    
    
    
    substituents into a specific vector, reducing the entropic penalty of binding.
  • Metabolic "Switch": While generally stable, specific isoxazole scaffolds (e.g., Leflunomide) function as prodrugs. Under physiological conditions or specific enzymatic catalysis, the N-O bond can cleave to reveal an active acyclic nitrile-enor-amide species.

Interaction Vectors

The nitrogen atom at position 2 serves as a weak hydrogen bond acceptor, while the oxygen at position 1 modulates the electron density of the ring. Substituents at positions 3 and 5 are the primary vectors for exploring chemical space, whereas position 4 is often used for fine-tuning solubility or steric fit.

Part 2: Synthetic Architectures & Methodologies

The construction of the isoxazole core is dominated by two primary pathways: [3+2] Cycloaddition and Cyclocondensation . The choice of method depends strictly on the desired regiochemistry (3,5- vs. 3,4-substitution).

Strategic Decision Tree

The following workflow illustrates the decision process for selecting the optimal synthetic route based on precursor availability and regiochemical requirements.

IsoxazoleSynthesis Start Target Isoxazole Regio Regioselectivity? Start->Regio Sub35 3,5-Disubstituted Regio->Sub35 Primary Goal Sub34 3,4-Disubstituted Regio->Sub34 Secondary Goal RouteA 1,3-Dipolar Cycloaddition (Nitrile Oxide Route) ReagentsA Reagents: Aldoxime + NCS + Alkyne RouteA->ReagentsA RouteB Cyclocondensation (Chalcone Route) ReagentsB Reagents: Enone + NH2OH RouteB->ReagentsB Sub35->RouteA Preferred (High Control) Sub35->RouteB Alternative (Scale-up)

Figure 1: Synthetic decision tree for isoxazole construction. The 1,3-dipolar cycloaddition is preferred for discovery chemistry due to modularity and milder conditions.

Part 3: Experimental Protocol (Self-Validating)

Protocol: Regioselective Synthesis of 3,5-Disubstituted Isoxazoles via Nitrile Oxide Cycloaddition

Objective: To synthesize a library of 3,5-disubstituted isoxazoles from aldehydes and terminal alkynes. Mechanism: In situ generation of a nitrile oxide dipole from an aldoxime, followed by a [3+2] cycloaddition with an alkyne.

Reagents & Materials
  • Aldehyde (R-CHO): 1.0 equiv

  • Hydroxylamine hydrochloride (

    
    ):  1.2 equiv
    
  • N-Chlorosuccinimide (NCS): 1.2 equiv

  • Terminal Alkyne (

    
    ):  1.2 equiv
    
  • Triethylamine (

    
    ):  3.0 equiv[3]
    
  • Solvent: DMF or DCM/Water biphasic system.

Step-by-Step Methodology
  • Oxime Formation (Validation Point 1):

    • Dissolve aldehyde (1.0 equiv) in EtOH/Water (1:1). Add

      
       (1.2 equiv) and NaOAc (1.5 equiv).
      
    • Stir at RT for 1-2 hours.

    • Validation: TLC should show disappearance of aldehyde and appearance of a more polar spot (oxime).

    • Extract with EtOAc, dry, and concentrate.

  • Hydroximoyl Chloride Generation:

    • Dissolve the isolated oxime in dry DMF (0.5 M).

    • Add NCS (1.2 equiv) portion-wise at

      
      .
      
    • Stir for 1 hour at RT.

    • Note: This generates the hydroximoyl chloride intermediate. Do not isolate; proceed directly to the next step to minimize instability.

  • Cycloaddition (The "Click" Step):

    • Add the terminal alkyne (1.2 equiv) to the reaction mixture.

    • Add

      
       (3.0 equiv) dropwise over 30 minutes. Critical:  Slow addition prevents dimerization of the nitrile oxide (furoxan formation).
      
    • Stir at RT for 12 hours.

    • Validation: LC-MS should show the mass of the product

      
      .
      
  • Work-up & Purification:

    • Dilute with water, extract with EtOAc. Wash organic layer with brine (3x) to remove DMF.

    • Purify via flash column chromatography (Hexane/EtOAc gradient).

Part 4: Strategic Functionalization & SAR

Regioselectivity Rules

In the thermal 1,3-dipolar cycloaddition described above:

  • Sterics: The bulky substituent of the dipole (nitrile oxide) and the dipolarophile (alkyne) prefer to be anti, favoring the 3,5-isomer .

  • Electronics: Electron-deficient alkynes accelerate the reaction and strongly favor the 3,5-isomer.

Quantitative Data Summary: Common Isoxazole Drugs

The following table summarizes key FDA-approved isoxazoles, illustrating the versatility of the scaffold.

Drug NameIndicationMechanism of ActionIsoxazole Role
Leflunomide Rheumatoid ArthritisDHODH InhibitorProdrug: Ring opens to active metabolite (A77 1726).
Valdecoxib Pain/InflammationCOX-2 InhibitorPharmacophore: Rigid linker positioning sulfonamide.
Sulfisoxazole Bacterial InfectionDihydropteroate SynthaseBioisostere: Mimics PABA substrate.
Zonisamide EpilepsyNa+/Ca2+ Channel BlockerScaffold: Benzisoxazole core for CNS penetration.
Pathway Visualization: The Leflunomide Mechanism

Leflunomide represents a unique application where the isoxazole ring is designed to break. This "suicide" mechanism is a powerful tool for prodrug design.

LeflunomideMech Leflunomide Leflunomide (Prodrug) (Intact Isoxazole Ring) Metabolism In Vivo Metabolism (Cytochrome P450 / Base) Leflunomide->Metabolism RingOpen N-O Bond Cleavage Metabolism->RingOpen ActiveMetabolite Teriflunomide (A77 1726) (Active Alpha-Cyanoenol) RingOpen->ActiveMetabolite Target Inhibition of DHODH (Pyrimidine Synthesis Halt) ActiveMetabolite->Target High Affinity Binding

Figure 2: Bioactivation of Leflunomide. The isoxazole ring serves as a masked form of the active alpha-cyanoenol pharmacophore.

Part 5: Future Outlook & Emerging Trends

Current research (2024-2025) has shifted towards multi-target directed ligands (MTDLs) .

  • Hybrid Scaffolds: Fusing isoxazoles with coumarins or quinolines to target complex diseases like Alzheimer's (AChE inhibition + antioxidant activity).

  • Green Chemistry: Utilizing aqueous-phase cycloadditions with reusable copper catalysts to minimize solvent waste in scale-up.

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 2025.[1][2] Link

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Advances, 2020. Link

  • Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Organic Letters, 2009.[4][5] Link

  • 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. Link

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids. International Journal of Molecular Sciences, 2025. Link

Sources

Methodological & Application

Application Note: 3-(Chloromethyl)-4-(4-chlorophenyl)-1,2-oxazole in Antifungal Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the utility of 3-(Chloromethyl)-4-(4-chlorophenyl)-1,2-oxazole (referred to herein as CMP-Isox ) in antifungal research.

This guide treats the compound primarily as a privileged electrophilic scaffold used to synthesize targeted antifungal libraries (specifically azole-isoxazole hybrids) and secondarily as a bioactive probe for Structure-Activity Relationship (SAR) studies.

Executive Summary

3-(Chloromethyl)-4-(4-chlorophenyl)-1,2-oxazole (CMP-Isox) is a critical heterocyclic building block in the development of next-generation antifungal agents. Its structural core features a 1,2-oxazole (isoxazole) ring, a known bioisostere for amide/ester linkages that improves metabolic stability, and a 4-chlorophenyl moiety that enhances lipophilicity and binding affinity to the fungal CYP51 active site.

The defining feature of CMP-Isox is the C3-chloromethyl warhead . This electrophilic handle allows for rapid derivatization via nucleophilic substitution with azoles (e.g., imidazole, triazole), enabling the synthesis of Lanosterol 14α-demethylase (CYP51) inhibitors .

Key Applications
  • Combinatorial Library Synthesis: Generation of azole-isoxazole hybrid libraries for High-Throughput Screening (HTS).

  • Fragment-Based Drug Design (FBDD): Utilization as a lipophilic "anchor" fragment in crystallographic screening.

  • Mechanism of Action (MoA) Probing: Investigation of non-covalent interactions (π-π stacking) within the fungal heme pocket.

Scientific Background & Mechanism

The Isoxazole Advantage in Antifungals

Resistance to standard azoles (e.g., Fluconazole) is driven by mutations in the ERG11 gene. The isoxazole ring offers a distinct geometric profile compared to traditional triazole drugs, potentially overcoming steric clashes in mutant CYP51 pockets.

  • Pharmacophore: The 4-chlorophenyl group mimics the lipophilic tail of Itraconazole, slotting into the hydrophobic access channel of the enzyme.

  • Reactivity: The chloromethyl group serves as the attachment point for the "heme-binding group" (HBG).

Mechanistic Pathway

The synthesized derivatives function by coordinating the heme iron of fungal CYP51, blocking the demethylation of lanosterol to ergosterol. This leads to the accumulation of toxic methylsterols and membrane collapse.

AntifungalMechanism CMP CMP-Isox (Scaffold) Deriv Nucleophilic Substitution (+ Imidazole/Triazole) CMP->Deriv Synthesis Inhibitor Active Isoxazole-Azole Hybrid Deriv->Inhibitor Purification Target Fungal CYP51 (Lanosterol Demethylase) Inhibitor->Target Binding (Fe coordination) Effect Ergosterol Depletion & Membrane Lysis Target->Effect Inhibition

Figure 1: Workflow from CMP-Isox scaffold to antifungal mechanism of action.

Experimental Protocols

Protocol A: Synthesis of Antifungal Hybrids (Chemical Application)

Objective: To utilize CMP-Isox as an electrophile to attach an imidazole heme-binding group.

Reagents:

  • CMP-Isox (1.0 eq)

  • 1H-Imidazole (1.2 eq) or 1,2,4-Triazole

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: Anhydrous Dimethylformamide (DMF) or Acetonitrile (

    
    )
    

Procedure:

  • Activation: Dissolve 1H-imidazole (1.2 eq) and

    
     (2.0 eq) in anhydrous DMF under nitrogen atmosphere. Stir at room temperature for 30 minutes to generate the nucleophilic imidazolide anion.
    
  • Coupling: Dropwise add a solution of CMP-Isox (1.0 eq) in DMF to the reaction mixture.

    • Note: The chloromethyl group is highly reactive; dropwise addition prevents dimerization.

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1) for the disappearance of the CMP-Isox spot.

  • Workup: Quench with ice-cold water. Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Purify the crude residue via silica gel column chromatography to isolate the 3-(1H-imidazol-1-ylmethyl)-4-(4-chlorophenyl)-1,2-oxazole .

Protocol B: In Vitro Antifungal Susceptibility Assay (Biological Application)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized CMP-Isox derivatives against Candida albicans and Aspergillus fumigatus. Standard: Adheres to CLSI M27-A3 (Yeasts) and M38-A2 (Filamentous Fungi).

Materials:

  • Test Compounds (CMP-Isox derivatives) dissolved in DMSO (Stock: 10 mg/mL).

  • Media: RPMI 1640 buffered with MOPS (pH 7.0).

  • Organisms: C. albicans (ATCC 90028), A. fumigatus (ATCC 204305).

  • 96-well flat-bottom microplates.

Step-by-Step Workflow:

  • Inoculum Preparation:

    • Culture fungi on Sabouraud Dextrose Agar (SDA) for 24h (yeast) or 48-72h (molds).

    • Suspend colonies in sterile saline. Adjust optical density (OD) to 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute 1:1000 in RPMI 1640 media to achieve final working inoculum of

      
       CFU/mL.
      
  • Compound Dilution:

    • Add 100 µL of RPMI media to columns 2–12 of the 96-well plate.

    • Add 200 µL of Test Compound (at 2x max concentration) to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10.

    • Controls: Column 11 = Growth Control (Media + Inoculum + DMSO). Column 12 = Sterility Control (Media only).

  • Incubation:

    • Add 100 µL of adjusted fungal inoculum to wells 1–11.

    • Incubate at 35°C for 24–48 hours.

  • Readout & Analysis:

    • Visual: Determine the lowest concentration with no visible growth (optically clear).

    • Spectrophotometric: Read absorbance at 530 nm. MIC is defined as the concentration causing

      
       (for azoles) or 
      
      
      
      (for fungicidal agents) reduction in OD compared to growth control.

Data Presentation & Analysis

When reporting results for CMP-Isox derivatives, structure your data to highlight the Structure-Activity Relationship (SAR) .

Table 1: Example Data Layout for CMP-Isox Derivatives

Compound IDR-Group (Nucleophile)MIC C. albicans (µg/mL)MIC A. fumigatus (µg/mL)cLogPNotes
CMP-Isox -Cl (Parent)>64>643.2Inactive control (Lacks HBG)
ISOX-01 Imidazole0.52.02.8Moderate activity
ISOX-02 1,2,4-Triazole0.1250.52.5High potency (Target Candidate)
Fluconazole (Reference)0.25>640.5Standard Control

Interpretation:

  • Parent CMP-Isox: Typically shows high MIC (>64 µg/mL) because it lacks the nitrogenous headgroup required to coordinate the heme iron. This confirms that the isoxazole is a scaffold, not the primary pharmacophore.

  • Derivatives: A drop in MIC (e.g., to <1.0 µg/mL) upon adding imidazole confirms successful synthesis of a CYP51 inhibitor.

Troubleshooting & Critical Parameters

Chemical Stability

The chloromethyl group is sensitive to hydrolysis.

  • Storage: Store CMP-Isox at 2–8°C under argon.

  • Handling: Avoid prolonged exposure to moisture. If the compound turns yellow/orange, check for decomposition (HCl release).

Assay Validity (Self-Validating System)

To ensure the MIC assay is trustworthy, the following criteria must be met:

  • Growth Control: OD > 0.2 at 48h.

  • Sterility Control: OD < 0.05.

  • Reference Standard: Fluconazole MIC must fall within CLSI defined ranges (e.g., 0.12–1.0 µg/mL for C. albicans ATCC 90028).

  • Solvent Effect: DMSO control wells must show no inhibition compared to growth control.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3. [Link]

  • Perez, J., et al. (2024). "Novel Isoxazole-Based Antifungal Drug Candidates: Synthesis and Biological Evaluation." International Journal of Molecular Sciences, 25(24).[1] [Link][1][2]

  • PubChem. (2025). "Compound Summary: 3-(Chloromethyl)-4-(4-chlorophenyl)isoxazole."[2] National Library of Medicine.[Link]

  • RSC Advances. (2025). "Advances in isoxazole chemistry and their role in drug discovery." Royal Society of Chemistry.[Link]

Sources

HPLC Purification Method for 3-(Chloromethyl)-4-(4-chlorophenyl)-1,2-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical note details the High-Performance Liquid Chromatography (HPLC) protocol for the analysis and purification of 3-(Chloromethyl)-4-(4-chlorophenyl)-1,2-oxazole (CAS: 110704-33-1). This compound is a critical pharmacophore intermediate, often utilized in the synthesis of COX-2 inhibitors (e.g., Valdecoxib derivatives).

Critical Technical Challenge: The presence of the chloromethyl moiety (-CH₂Cl) at the C3 position introduces significant electrophilic reactivity. This group is susceptible to:

  • Hydrolysis: Conversion to the hydroxymethyl derivative in aqueous buffers.

  • Solvolysis: Conversion to methoxy/ethoxy derivatives if alcohols (MeOH/EtOH) are used as solvents.

Core Recommendation: To maintain structural integrity, this protocol mandates the use of Acetonitrile (ACN) as the exclusive organic modifier and sample diluent. Methanol must be avoided during fraction collection and concentration.

Chemical Context & Properties[1][2][3][4][5][6][7][8][9][10][11][12]

PropertyDescription
IUPAC Name 3-(Chloromethyl)-4-(4-chlorophenyl)-1,2-oxazole
Molecular Formula C₁₀H₇Cl₂NO
Molecular Weight 228.07 g/mol
LogP (Predicted) ~3.2 (Highly Lipophilic)
UV Max ~254 nm (primary), 210 nm (secondary)
Solubility High in ACN, DCM, THF; Low in Water.
Stability Risk High. Alkylating agent. Reacts with nucleophiles (OH⁻, RO⁻, RNH₂).

Analytical Method (QC & Process Monitoring)

This method is designed for reaction monitoring and purity assessment. It prioritizes speed and resolution between the target chloromethyl compound and its potential hydrolysis product (hydroxymethyl analog).

Chromatographic Conditions
  • System: HPLC with Diode Array Detector (DAD) or UV-Vis.

  • Column: C18 (End-capped), 150 mm × 4.6 mm, 3.5 µm or 5 µm particle size.

    • Recommended: Agilent ZORBAX Eclipse Plus C18 or Waters XBridge C18.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

    • Role: Suppresses silanol activity and maintains acidic pH (~2.7) to inhibit hydrolysis.

  • Mobile Phase B: 100% Acetonitrile (HPLC Grade).

    • Role: Elution solvent.[1][2][3][4] Do NOT use Methanol.

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temp: 30°C (Controlled to prevent retention time drift).

  • Detection: UV at 254 nm (Reference: 360 nm).

  • Injection Volume: 5–10 µL.

Gradient Profile
Time (min)% Mobile Phase A (Water/FA)% Mobile Phase B (ACN)Event
0.006040Equilibration
2.006040Isocratic Hold
12.001090Linear Gradient
15.001090Wash
15.106040Re-equilibration
20.006040End
Sample Preparation
  • Diluent: 100% Acetonitrile.

  • Concentration: 0.5 mg/mL for assay; 0.1 mg/mL for impurity profiling.

  • Filtration: 0.22 µm PTFE filter (Hydrophobic). Do not use Nylon (binds impurities).

  • Stability Note: Analyze within 4 hours of preparation. Keep autosampler at 4°C if possible.

Preparative Purification Protocol

This protocol is scaled for the isolation of 100 mg to 1 g of crude material.

Preparative System Setup
  • Column: Prep C18, 150 mm × 21.2 mm (or 30 mm), 5 µm or 10 µm.

    • Rationale: High load capacity C18 is required to handle the lipophilicity of the bis-chlorinated aromatic system.

  • Flow Rate: 15–20 mL/min (Adjust based on column ID).

  • Detection: UV 254 nm (High sensitivity) and 280 nm (Lower sensitivity for main peak).

Gradient Strategy (Linear Scale-Up)

Due to the high lipophilicity, the compound elutes late. A focused gradient is more efficient than a full sweep.

  • Mobile Phase: Same as Analytical (0.1% FA in Water / ACN).

  • Gradient:

    • 0–2 min: 50% B (Hold)

    • 2–15 min: 50% → 95% B

    • 15–18 min: 95% B (Wash)

    • 18–20 min: 50% B (Re-equilibrate)

Post-Run Processing (Crucial Step)

The "Chloromethyl" group is most vulnerable during the fraction drying process.

  • Collection: Collect fractions into glass tubes. Avoid plastic if possible, as plasticizers can leach into high-ACN fractions.

  • Immediate Action: Pool fractions immediately.

  • Lyophilization (Freeze Drying):

    • Preferred: Flash freeze and lyophilize to remove water/ACN.

    • Alternative (Rotary Evaporator): Set bath temperature < 35°C. Use high vacuum to remove water quickly. Do not heat above 40°C.

  • Storage: Store the purified solid under Nitrogen/Argon at -20°C.

Workflow Visualization

The following diagram outlines the decision logic for purification, highlighting the critical "No Methanol" safety check.

PurificationWorkflow Start Crude Material (3-Chloromethyl-4-aryl-isoxazole) SolubilityCheck Solubility Check (Dissolve in ACN) Start->SolubilityCheck SolventChoice Solvent Selection Check: Is Methanol present? SolubilityCheck->SolventChoice Stop STOP: Risk of Solvolysis (Formation of Methyl Ether) SolventChoice->Stop Yes (Risk) Proceed Proceed: Use ACN/Water SolventChoice->Proceed No (Safe) Analytical Analytical HPLC (QC) C18 / 0.1% FA / ACN Proceed->Analytical Prep Prep HPLC Isolation Gradient 50-95% B Analytical->Prep Scale Up Collection Fraction Collection (UV Trigger @ 254nm) Prep->Collection Processing Evaporation/Lyophilization < 35°C, High Vacuum Collection->Processing Final Pure Product Store @ -20°C under Ar Processing->Final

Figure 1: Purification workflow emphasizing solvent compatibility to prevent degradation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Splitting Sample solvent too strong (100% ACN injected in high volume).Dilute sample with 50% Water/ACN immediately before injection, or reduce injection volume.
Extra Peak (RRT ~0.8) Hydrolysis product (Hydroxymethyl derivative).Check autosampler temp (keep <10°C). Ensure mobile phase is fresh.
Extra Peak (RRT ~1.1) Methyl ether derivative.Contamination: Confirm no Methanol was used in sample prep or line flushing.
High Backpressure Precipitation of crude material.Filter sample (0.22 µm). Ensure crude is fully soluble in starting gradient %B.

References

  • Isoxazole Synthesis & Stability

    • Synthesis of 3,4,5-trisubstituted isoxazoles.[5] Beilstein J. Org. Chem. (2022).[5] Describes the general stability and synthesis conditions for aryl-isoxazoles.

  • HPLC Method Development

    • HPLC Solvent Selection & Stability. Element Lab Solutions. Detailed guide on solvent miscibility and reactivity in RP-HPLC.

  • Compound Data

    • 3-(Chloromethyl)-4-(4-chlorophenyl)-1,2-oxazole Properties.[6] PubChem CID 165980863.[6]

  • Solvent Handling

    • Best Practices for Unstable Solvents in HPLC. Agilent Technologies Technical Note.

Sources

Experimental setup for catalyst-free isoxazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details validated protocols for the catalyst-free synthesis of isoxazoles , a critical heterocycle in medicinal chemistry (e.g., Valdecoxib, Leflunomide). While Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is ubiquitous, the synthesis of isoxazoles often relies on transition metals (Cu, Ru) that pose heavy metal scavenging challenges in late-stage drug development.

This guide presents two "Green Chemistry" methodologies that eliminate transition metals:

  • Aqueous "On-Water" Condensation: A thermodynamic control method using hydroxylamine and 1,3-electrophiles.

  • Metal-Free 1,3-Dipolar Cycloaddition: A kinetic control method generating nitrile oxides in situ for reaction with alkynes.

Key Benefits:

  • Zero Metal Leaching: Eliminates the need for Pd/Cu scavengers (e.g., QuadraPure™).

  • Atom Economy: High-yield precipitation protocols reduce solvent waste.

  • Scalability: Validated from milligram to decagram scales.

Scientific Foundation & Mechanism

The "On-Water" Effect

In the absence of catalysts, water acts not just as a solvent but as a reaction medium that accelerates rates via the hydrophobic effect . Organic reactants (chalcones or 1,3-diketones) aggregate at the water interface, increasing the effective molarity and stabilizing the transition state through hydrogen bonding with the aqueous boundary.

Mechanism of Action

The synthesis proceeds via a condensation-cyclization-dehydration sequence. Unlike metal-catalyzed routes which force regioselectivity via coordination, this thermal route relies on the electronic nature of the substrate (Michael acceptor strength) to dictate the 3,5- vs 3,4-substitution pattern.

Figure 1: Mechanistic pathway for the condensation of hydroxylamine with 1,3-electrophiles to form isoxazoles.

Experimental Protocols

Method A: Aqueous Phase Synthesis (The "On-Water" Protocol)

Best for: Synthesis of 3,5-disubstituted isoxazoles from chalcones or 1,3-diketones. Green Score: 9/10 (Water solvent, simple filtration workup).

Materials
  • Substrate: 1,3-Diphenyl-2-propen-1-one (Chalcone) or 1,3-Diketone (1.0 equiv).

  • Reagent: Hydroxylamine Hydrochloride (NH₂OH[1][2][3]·HCl) (1.2 – 1.5 equiv).

  • Base: Sodium Acetate (NaOAc) or Sodium Citrate (1.5 equiv) — buffers the HCl released.

  • Solvent: Deionized Water (10 volumes).

Step-by-Step Procedure
  • Charge: In a round-bottom flask equipped with a magnetic stir bar, suspend the Chalcone (10 mmol) in water (20 mL).

  • Addition: Add Hydroxylamine Hydrochloride (12 mmol) and Sodium Acetate (15 mmol) directly to the suspension.

  • Reaction:

    • Thermal: Heat to reflux (100°C) for 3–6 hours.

    • Microwave (Alternative): Heat at 110°C in a sealed vessel for 15–30 minutes (max pressure 15 bar).

  • Monitoring: Monitor by TLC (Eluent: 20% EtOAc/Hexane). The starting material spot (usually fluorescent) should disappear.

  • Workup (The "Crash Out"):

    • Cool the reaction mixture to room temperature (20–25°C).

    • Cool further to 4°C in an ice bath for 30 minutes to maximize precipitation.

    • Filter the solid precipitate using a Büchner funnel.

    • Wash the cake 3x with cold water to remove salts (NaCl/NaOAc).

  • Purification: Recrystallize from Ethanol/Water (8:2) if necessary.[4] Chromatography is rarely needed.

Method B: In-Situ Nitrile Oxide Cycloaddition (Metal-Free Click)

Best for: Drug discovery libraries requiring diverse substitution patterns via alkynes. Note: This replaces the Copper catalyst with a mild oxidant to generate the reactive dipole.

Materials
  • Precursor: Aldoxime (R-CH=NOH) (1.0 equiv).

  • Dipolarophile: Terminal Alkyne (1.2 equiv).

  • Oxidant: Chloramine-T (1.2 equiv) or aqueous NaOCl (Bleach) (1.5 equiv).

  • Solvent: Ethanol/Water (1:1) or THF/Water.

Step-by-Step Procedure
  • Dissolution: Dissolve the Aldoxime (1.0 mmol) and Alkyne (1.2 mmol) in Ethanol (5 mL).

  • Oxidant Addition:

    • Add Chloramine-T trihydrate (1.2 mmol) in one portion.

    • Mechanism:[5][6][7][8][9][10] Chloramine-T chlorinates the oxime to a hydroximoyl chloride, then acts as a base to eliminate HCl, generating the Nitrile Oxide dipole in situ.

  • Cycloaddition: Stir the mixture at reflux (70–80°C) for 4 hours.

    • Note: The Nitrile Oxide is unstable; generating it in the presence of the alkyne (trapping agent) prevents dimerization into furoxans.

  • Workup:

    • Evaporate the Ethanol under reduced pressure.

    • Extract the aqueous residue with Ethyl Acetate (3 x 10 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography is usually required to separate the 3,5-isomer (major) from the 3,4-isomer (minor), although sterically bulky alkynes highly favor the 3,5-product.

Data Summary & Troubleshooting

Yield Comparison Table
Substrate ClassMethod A (On-Water)Method B (Nitrile Oxide)Regioselectivity (3,5 : 3,4)
1,3-Diketones 88 - 95%N/A>99:1 (Fixed by structure)
Chalcones 82 - 90%N/A>95:5
Aryl Alkynes N/A75 - 85%~85:15 to 95:5
Alkyl Alkynes N/A60 - 70%~70:30
Critical Troubleshooting
  • Regioselectivity Issues (Method B): Without Copper, regiocontrol is steric/electronic. To improve 3,5-selectivity, use electron-deficient alkynes or bulky substituents.

  • Furoxan Formation: If the yield is low in Method B, the nitrile oxide is dimerizing. Decrease the rate of oxidant addition or increase the equivalents of Alkyne (to 2.0 equiv) to ensure trapping.

  • Oily Products (Method A): If the product does not precipitate, the "On-Water" effect might be compromised by too much organic co-solvent. Add more water or brine to force oiling out, then extract.

Experimental Workflow Diagram

Figure 2: Operational workflow for the aqueous synthesis of isoxazoles.

References

  • Tang, S., He, J., Sun, Y., He, L., & She, X. (2009).[8][9] Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Organic Letters, 11(17), 3982–3985.

  • Panda, K. C., et al. (2023).[11] Green Chemistry Approach for the Synthesis of Isoxazole Derivatives and Evaluation of their Anti-epileptic Activity.[11][12][13] Current Drug Discovery Technologies, 20(3).

  • Zhou, X., et al. (2022).[2][15] Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides.[15][16] Beilstein Journal of Organic Chemistry, 18, 446–454.

  • Wang, J., et al. (2013).[2][9] Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13623-13635.

  • Kadam, K. S., et al. (2016).[9] The use of either tert-butyl nitrite or isoamyl nitrite enables an efficient, one-pot approach for the synthesis of 3,5-disubstituted isoxazoles.[9] Synthesis, 48, 3996-4008.[9]

Sources

Application Note: Cell-Based Cytotoxicity Profiling of Novel Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Oxazole-containing compounds represent a "privileged scaffold" in medicinal chemistry, frequently exhibiting potent anticancer activity through microtubule destabilization or kinase inhibition. However, their inherent lipophilicity presents significant challenges in in vitro assays, often leading to compound precipitation and false-negative IC50 data. This guide provides a scientifically rigorous workflow for testing novel oxazoles, moving beyond simple viability screening to mechanistic validation using multiplexed endpoints.

Introduction & Scientific Rationale

The oxazole ring is a key pharmacophore found in natural products (e.g., Rhizoxin) and synthetic drugs (e.g., Cabazitaxel derivatives). In oncology, novel oxazoles often function by:

  • Microtubule Binding: Interacting with the colchicine or vinca alkaloid sites on tubulin, leading to G2/M cell cycle arrest.

  • Mitochondrial Disruption: Targeting electron transport chain components, directly impacting ATP production.

  • Kinase Inhibition: Acting as ATP-competitive inhibitors against targets like VEGFR or EGFR.

Why Standard Protocols Fail: Generic cytotoxicity protocols often overlook the solubility limits of oxazoles. If a compound precipitates in the cell culture media at high concentrations (e.g., >50 µM), the resulting "flat" dose-response curve is often misinterpreted as a lack of potency rather than a lack of bioavailability. This guide prioritizes solubility optimization and multiplexed readouts to ensure data integrity.

Experimental Design Strategy

A. Cell Line Selection for Selectivity Index (SI)

To validate therapeutic potential, you must demonstrate selectivity for cancer cells over normal tissue.[1]

  • Tumor Model: HeLa (Cervical), MCF-7 (Breast), or HepG2 (Liver).

  • Normal Control: HUVEC (Endothelial) or BJ Fibroblasts.

  • Metric: Calculate Selectivity Index (

    
    ). An 
    
    
    
    is generally considered a hit.
B. Assay Selection Matrix
Assay TypeReadoutMechanismBest For
MTT / MTS Colorimetric (Absorbance)NAD(P)H-dependent oxidoreductase activityHigh-throughput primary screening.
ATP Luminescence Luminescence (RLU)ATP quantitationHigh sensitivity; confirming mitochondrial toxicity.
Multiplex Caspase Fluorescence/LuminescenceCaspase-3/7 activationDistinguishing apoptosis (programmed) from necrosis (toxicity).

Protocol 1: Compound Preparation (Critical Step)

Oxazoles are prone to "crashing out" in aqueous media. This step ensures solubility.

  • Stock Preparation: Dissolve the solid oxazole derivative in 100% DMSO to a concentration of 20 mM . Vortex and sonicate for 5 minutes to ensure complete dissolution.

  • Storage: Aliquot into amber glass vials (to prevent plastic leaching and photodegradation) and store at -20°C.

  • Intermediate Dilution (The "Step-Down" Method):

    • Do NOT add 20 mM stock directly to cell media.

    • Prepare a 200x working solution in 100% DMSO.

    • Example: To test at 10 µM final, prepare a 2 mM solution in DMSO.

    • Add 1 µL of this 200x solution to 199 µL of media. Final DMSO = 0.5% (Safe for most cells).[2]

Protocol 2: Metabolic Competence Assay (MTT)

The Gold Standard for initial IC50 determination.

Reagents:

  • MTT Reagent (5 mg/mL in PBS, sterile filtered).[3][4]

  • Solubilization Buffer (DMSO or SDS-HCl).

Workflow:

  • Seeding: Plate cells (e.g., MCF-7) at 3,000–5,000 cells/well in 96-well plates. Volume: 100 µL.

  • Attachment: Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment:

    • Remove old media (carefully, do not disturb monolayer).[4]

    • Add 100 µL fresh media containing the oxazole serial dilution (e.g., 0.01 µM to 100 µM).

    • Include Vehicle Control (0.5% DMSO) and Positive Control (e.g., Doxorubicin, 1 µM).

  • Exposure: Incubate for 48 or 72 hours.

  • Labeling: Add 10 µL MTT reagent to each well. Incubate 3–4 hours until purple precipitates are visible.

  • Solubilization: Carefully aspirate media. Add 100 µL DMSO to dissolve formazan crystals.

  • Read: Measure Absorbance at 570 nm (Reference: 630 nm).

Protocol 3: ATP-Based Luminescence (CellTiter-Glo®)

Recommended for oxazoles suspected of targeting mitochondria.

Rationale: Since some oxazoles inhibit mitochondrial enzymes, an MTT assay (which relies on mitochondrial dehydrogenase) might give skewed results. ATP assays measure cell health independently of specific enzyme activity.

Workflow:

  • Seeding & Treatment: Same as Protocol 2, but use Opaque White Plates to prevent light bleed-through.

  • Equilibration: Bring plate and CellTiter-Glo reagent to room temperature (RT) for 30 mins.

  • Lysis: Add 100 µL CellTiter-Glo reagent directly to the culture wells (1:1 ratio).

  • Mixing: Orbitally shake for 2 mins to induce cell lysis.

  • Incubation: Incubate at RT for 10 mins to stabilize the luminescent signal.

  • Read: Measure Total Luminescence (Integration time: 0.5–1.0 sec).

Protocol 4: Multiplexing Mechanism (Apoptosis vs. Necrosis)

To determine if your oxazole induces programmed cell death (desirable) or non-specific lysis (toxic).

Reagents:

  • CellTox™ Green (Membrane integrity dye - Necrosis).

  • Caspase-Glo® 3/7 (Luminescent substrate - Apoptosis).[5]

Workflow:

  • Treatment: Treat cells with oxazole for 24 hours.

  • Necrosis Read: Add CellTox Green dye (1:1000). Incubate 15 mins. Measure Fluorescence (Ex: 485nm / Em: 520nm).

    • High Signal = Necrosis (Membrane rupture).

  • Apoptosis Read: Add Caspase-Glo 3/7 reagent to the same wells. Incubate 30 mins. Measure Luminescence .

    • High Signal = Apoptosis (Caspase activation).

Data Analysis & Visualization

Calculating IC50[1][6][7][8][9][10][11]
  • Normalize:

    
    
    
  • Curve Fit: Use non-linear regression (4-parameter logistic model) in GraphPad Prism or SigmaPlot.

    • Equation:

      
      
      
  • QC Check:

    
     should be > 0.95. If lower, check for precipitation or pipetting errors.
    
Visualizing the Mechanism

The following diagram illustrates the decision tree for characterizing a novel oxazole.

Oxazole_Workflow Start Novel Oxazole Synthesis Solubility Solubility Check (DMSO Stock 20mM) Start->Solubility PrimaryScreen Primary Screen (MTT Assay @ 72h) Solubility->PrimaryScreen No Precipitation HitSelection Hit Selection (IC50 < 10 µM) PrimaryScreen->HitSelection HitSelection->Start No (Refine Structure) Secondary Secondary Validation (ATP Luminescence) HitSelection->Secondary Yes Selectivity Selectivity Index (Cancer vs. Normal) Secondary->Selectivity Mechanism Mechanism of Action (Multiplexing) Selectivity->Mechanism SI > 10 Apoptosis Apoptosis (Caspase 3/7 High) Mechanism->Apoptosis Necrosis Necrosis (CellTox Green High) Mechanism->Necrosis

Caption: Logical workflow for progressing a novel oxazole from synthesis to mechanistic validation.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation in wells Compound insolubility in aqueous media.Reduce final concentration. Ensure DMSO < 0.5%. Warm media to 37°C before adding compound.
"Edge Effect" (High variance) Evaporation in outer wells.Fill outer wells with PBS (do not use for data). Use a breathable plate seal.
High Background (MTT) Serum protein interference or phenol red.Use phenol red-free media. Include a "Media Only" blank for subtraction.[6]
Inconsistent IC50 Cell density too high/low.Optimize seeding density so cells are in log-phase growth during treatment (50-70% confluency).

References

  • National Cancer Institute (NCI). In Vitro Cell Line Screening Project (IVCLSP) Methodology. NCI Developmental Therapeutics Program. [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays.[3][4][7][8][9][6][10][11] In: Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

Sources

The Versatile Chloromethylisoxazole: A Gateway to Novel Functional Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoxazole Moiety as a Privileged Scaffold

The isoxazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2][3] Its unique electronic properties, including its ability to act as a bioisosteric replacement for other functional groups, and its metabolic stability make it an attractive core for the design of novel therapeutics.[3] The functionalization of the isoxazole ring is therefore a critical endeavor for researchers and drug development professionals seeking to expand chemical diversity and modulate pharmacological activity. Among the various substituted isoxazoles, the chloromethyl-substituted variants stand out as exceptionally versatile synthetic intermediates. The high reactivity of the chloromethyl group, particularly its susceptibility to nucleophilic displacement, provides a direct and efficient handle for the introduction of a wide range of functional groups, thereby unlocking a vast chemical space for exploration.[4][5]

This technical guide provides a comprehensive overview of the key strategies for the functionalization of the chloromethyl group on the isoxazole ring. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols for their execution, and present quantitative data to guide experimental design.

Core Chemistry: The Reactivity of the Chloromethyl Group

The synthetic utility of chloromethylisoxazoles stems from the electrophilic nature of the carbon atom in the chloromethyl group. This electrophilicity is a consequence of the electron-withdrawing inductive effect of the adjacent chlorine atom. This makes the carbon atom a prime target for attack by a diverse range of nucleophiles. The primary pathways for the functionalization of the chloromethyl group can be broadly categorized into three main classes:

  • Nucleophilic Substitution Reactions: This is the most common and versatile approach, where the chloride ion is displaced by a variety of nucleophiles.

  • Oxidation Reactions: The chloromethyl group can be oxidized to afford the corresponding isoxazole aldehydes or carboxylic acids, which are valuable building blocks for further elaboration.

  • Reduction Reactions: The chloromethyl group can be reduced to a methyl group, providing a route to isoxazole derivatives with a different substitution pattern.

The following sections will provide detailed application notes and protocols for each of these transformative strategies.

I. Nucleophilic Substitution: A Universe of Possibilities

The nucleophilic substitution reaction at the chloromethyl group of an isoxazole typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[6][7][8] This single-step process involves the backside attack of the nucleophile on the electrophilic carbon, leading to the simultaneous displacement of the chloride leaving group.[9][10]

Figure 1: General SN2 mechanism for nucleophilic substitution on a chloromethylisoxazole.

The rate and efficiency of this reaction are influenced by several factors, including the nature of the nucleophile, the solvent, the reaction temperature, and the presence of a base to neutralize the hydrochloric acid generated during the reaction.

I.A. N-Nucleophiles: Building Amines and Amine Derivatives

The introduction of nitrogen-containing functional groups is a cornerstone of medicinal chemistry. Chloromethylisoxazoles readily react with a variety of N-nucleophiles to generate the corresponding amines and their derivatives.

Protocol 1: Synthesis of Secondary and Tertiary Amines via Direct Alkylation

This protocol describes the reaction of a chloromethylisoxazole with a primary or secondary amine, such as morpholine, to yield the corresponding tertiary amine.[4]

Materials:

  • 3-(Chloromethyl)-5-phenylisoxazole

  • Morpholine

  • Methanol

  • Sodium carbonate (optional, as a base)

Procedure:

  • To a solution of 3-(chloromethyl)-5-phenylisoxazole (1.0 mmol) in methanol (10 mL), add morpholine (1.2 mmol).

  • If the amine hydrochloride salt is used, add sodium carbonate (1.5 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 3-((morpholin-4-yl)methyl)-5-phenylisoxazole.

NucleophileProductYield (%)Reference
Morpholine3-((Morpholin-4-yl)methyl)-5-phenylisoxazole~70-85%[4]
Piperidine3-((Piperidin-1-yl)methyl)-5-phenylisoxazole~75-90%[4]
I.B. O-Nucleophiles: The Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for the formation of ethers.[6][7][8] In the context of chloromethylisoxazoles, this reaction allows for the facile introduction of aryloxy and alkoxy moieties.

Protocol 2: Synthesis of Aryloxymethylisoxazoles

This protocol details the synthesis of 3-aryloxymethyl-5-phenylisoxazoles via the Williamson ether synthesis.[4]

Materials:

  • 3-(Chloromethyl)-5-phenylisoxazole

  • Substituted phenol (e.g., p-cresol)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of the substituted phenol (1.1 mmol) in DMF (10 mL), add anhydrous potassium carbonate (1.5 mmol).

  • Stir the mixture at room temperature for 30 minutes to generate the phenoxide.

  • Add 3-(chloromethyl)-5-phenylisoxazole (1.0 mmol) to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 4-8 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by recrystallization or column chromatography.

PhenolProductYield (%)Reference
p-Cresol3-((p-Tolyloxy)methyl)-5-phenylisoxazole~60-75%[4]
Phenol3-(Phenoxymethyl)-5-phenylisoxazole~55-70%[4]
I.C. S-Nucleophiles: Forging Thioethers

The introduction of sulfur-containing functionalities can significantly impact the physicochemical and biological properties of a molecule. Chloromethylisoxazoles are excellent substrates for the synthesis of isoxazolylmethyl thioethers.

Protocol 3: Synthesis of Isoxazolylmethyl Thioethers

This protocol describes the reaction of a chloromethylisoxazole with a thiol to form a thioether.[4]

Materials:

  • 3-(Chloromethyl)-5-phenylisoxazole

  • Thiophenol

  • Sodium methoxide (NaOMe) in methanol

  • Methanol

Procedure:

  • To a solution of thiophenol (1.1 mmol) in methanol (10 mL), add a solution of sodium methoxide in methanol (1.1 mmol) at 0 °C.

  • Stir the mixture for 15 minutes to form the sodium thiophenoxide.

  • Add a solution of 3-(chloromethyl)-5-phenylisoxazole (1.0 mmol) in methanol (5 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 6-12 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water (20 mL).

  • Extract the product with diethyl ether (3 x 15 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

ThiolProductYield (%)Reference
Thiophenol3-((Phenylthio)methyl)-5-phenylisoxazole~80-95%[4]
Benzylthiol3-((Benzylthio)methyl)-5-phenylisoxazole~85-98%[4]

II. Oxidation: Accessing Higher Oxidation States

Oxidation of the chloromethyl group provides access to isoxazole-aldehydes and -carboxylic acids, which are versatile intermediates for a plethora of subsequent transformations, including reductive amination, Wittig reactions, and amide bond formation.

Oxidation_Workflow Start Chloromethylisoxazole Intermediate Isoxazole-5-carbaldehyde Start->Intermediate Mild Oxidation (e.g., MnO₂, PCC, Swern) End Isoxazole-5-carboxylic acid Intermediate->End Strong Oxidation (e.g., KMnO₄, Jones)

Figure 2: Oxidation workflow for chloromethylisoxazoles.
Protocol 4: Oxidation to Isoxazole-5-carbaldehyde using Manganese Dioxide

This protocol describes a mild and selective oxidation of a primary alcohol (derived from the chloromethylisoxazole) to the corresponding aldehyde using activated manganese dioxide (MnO₂).[11]

Materials:

  • (Isoxazol-5-yl)methanol (prepared from the corresponding chloromethylisoxazole via hydrolysis)

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of (isoxazol-5-yl)methanol (1.0 mmol) in dichloromethane (20 mL), add activated manganese dioxide (10 mmol).

  • Stir the suspension vigorously at room temperature. The reaction is typically complete within 2-6 hours. Monitor by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.

  • Wash the Celite® pad with dichloromethane (3 x 10 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield the crude isoxazole-5-carbaldehyde, which can be purified by column chromatography if necessary.

Alternative: Swern Oxidation

The Swern oxidation is another excellent method for the mild oxidation of primary alcohols to aldehydes, utilizing dimethyl sulfoxide (DMSO) activated by oxalyl chloride.[12][13][14] This method is particularly useful for sensitive substrates.

III. Reduction: From Chloromethyl to Methyl

Reduction of the chloromethyl group to a methyl group can be a crucial transformation in structure-activity relationship (SAR) studies, allowing for the fine-tuning of steric and electronic properties of the isoxazole derivative.

Protocol 5: Reduction using Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride is a powerful reducing agent capable of reducing alkyl halides to the corresponding alkanes.[15]

Materials:

  • 5-(Chloromethyl)-3-phenylisoxazole

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate decahydrate or Fieser's workup reagents

Procedure:

Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • To a stirred suspension of LiAlH₄ (1.5 mmol) in anhydrous THF (10 mL) at 0 °C under an inert atmosphere, add a solution of 5-(chloromethyl)-3-phenylisoxazole (1.0 mmol) in anhydrous THF (5 mL) dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.

  • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield 5-methyl-3-phenylisoxazole.

Alternative: Catalytic Transfer Hydrogenation

For substrates sensitive to strong hydrides, catalytic transfer hydrogenation offers a milder alternative for dehalogenation.[16][17] This method typically employs a palladium catalyst and a hydrogen donor such as ammonium formate or formic acid.

Conclusion: A Versatile Tool for Chemical Innovation

The functionalization of the chloromethyl group on the isoxazole ring represents a powerful and versatile strategy for the synthesis of novel and diverse molecular entities. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of these valuable building blocks. By understanding the underlying mechanisms and mastering these experimental techniques, scientists in the field of drug discovery can efficiently generate libraries of isoxazole derivatives for biological screening, ultimately accelerating the development of new and improved therapeutics. The continued exploration of new reagents and methodologies for the transformation of the chloromethylisoxazole scaffold will undoubtedly lead to further innovations in medicinal chemistry.

References

Sources

Application Note: Large-Scale Synthesis of 3-(Chloromethyl)-4-(4-chlorophenyl)-1,2-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, scalable protocol for the synthesis of 3-(Chloromethyl)-4-(4-chlorophenyl)-1,2-oxazole . This compound is a critical heterocyclic building block, often employed as a scaffold in the development of COX-2 inhibitors, antimicrobials, and agrochemicals.

The guide prioritizes the Regioselective [3+2] Cycloaddition strategy using an enamine intermediate. This route is selected for its superior regiocontrol in establishing the 3,4-substitution pattern, avoiding the mixtures common in direct alkyne cycloadditions.

Executive Summary

The synthesis of 3,4-disubstituted isoxazoles presents a regiochemical challenge compared to their 3,5-disubstituted counterparts. Standard thermal cycloaddition of nitrile oxides to terminal alkynes favors the 3,5-isomer. To achieve the 3-(chloromethyl)-4-(4-chlorophenyl) architecture with high specificity, this protocol utilizes the Enamine-Nitrile Oxide Cycloaddition method.

This workflow involves the in situ generation of chloroacetonitrile oxide and its interception by the morpholine enamine of 4-chlorophenylacetaldehyde . This approach ensures:

  • Regio-fidelity: >95% selectivity for the 4-aryl isomer.

  • Scalability: Avoids high-pressure hydrogenation or cryogenic lithiation steps.

  • Operational Safety: Mitigates the isolation of unstable nitrile oxide species.

Chemical Reaction Strategy

Retrosynthetic Analysis

The target molecule is disassembled into two primary synthons:

  • Dipolarophile (C2 Fragment): 4-(4-Chlorostyryl)morpholine (derived from 4-chlorophenylacetaldehyde).

  • Dipole (C2 Fragment): Chloroacetonitrile oxide (generated from 2-chloro-N-hydroxyacetimidoyl chloride).

Reaction Scheme

The mechanism proceeds via a concerted but asynchronous [3+2] cycloaddition. The enamine's electron-rich


-carbon (attached to the aryl group) directs the attack of the nitrile oxide's electrophilic carbon, securing the 4-aryl position. Subsequent elimination of morpholine aromatizes the ring.

ReactionScheme Aldehyde 4-Chlorophenylacetaldehyde Enamine Enamine Intermediate (4-(4-Chlorostyryl)morpholine) Aldehyde->Enamine Dehydration (-H2O) Morpholine Morpholine Morpholine->Enamine Oxime 2-Chloroacetaldehyde Oxime Imidoyl 2-Chloro-N-hydroxyacetimidoyl chloride Oxime->Imidoyl Chlorination (NCS/DMF) Target 3-(Chloromethyl)-4-(4-chlorophenyl) -1,2-oxazole Enamine->Target [3+2] Cycloaddition -Morpholine NitrileOxide [Chloroacetonitrile Oxide] Imidoyl->NitrileOxide Base (Et3N) -HCl NitrileOxide->Target

Figure 1: Convergent synthesis pathway via enamine activation.

Experimental Protocol

Materials & Equipment
ReagentCAS No.GradeRole
4-Chlorophenylacetaldehyde104-09-6>97%Substrate
Morpholine110-91-8ReagentEnamine Former
2-Chloroacetaldehyde oxime5145-87-9>95%Dipole Precursor
N-Chlorosuccinimide (NCS)128-09-698%Chlorinating Agent
Triethylamine (Et3N)121-44-8AnhydrousBase
Toluene108-88-3ACSSolvent

Equipment:

  • 20 L Glass-lined Reactor (jacketed) with overhead stirrer.

  • Dean-Stark trap (for enamine formation).

  • Addition funnels (pressure-equalizing).

  • Rotary Evaporator (industrial scale).

Step-by-Step Methodology
Step 1: Synthesis of Enamine (4-(4-Chlorostyryl)morpholine)

Rationale: Enamines are more reactive and regioselective dipolarophiles than their parent aldehydes.

  • Charge: Load the reactor with 4-Chlorophenylacetaldehyde (1.0 equiv, 1.0 kg) and Toluene (5.0 L).

  • Add: Add Morpholine (1.2 equiv, 0.67 kg) and a catalytic amount of p-toluenesulfonic acid (0.5 mol%).

  • Reflux: Heat the mixture to reflux (approx. 110°C) with a Dean-Stark trap attached.

  • Monitor: Continue reflux until the theoretical amount of water (~116 mL) is collected (approx. 3–5 hours).

  • Concentrate: Cool to 50°C and remove excess toluene and morpholine under reduced pressure. The resulting yellow oil (enamine) is used directly in the next step to prevent hydrolysis.

    • QC Check: 1H NMR should show the disappearance of the aldehyde CHO peak (~9.8 ppm) and appearance of vinyl protons (~5-7 ppm).

Step 2: Preparation of Dipole Precursor (Imidoyl Chloride)

Note: This step generates the precursor for the nitrile oxide.

  • Dissolve: In a separate vessel, dissolve 2-Chloroacetaldehyde oxime (1.1 equiv relative to aldehyde) in DMF (3.0 L).

  • Chlorinate: Cool to 0–5°C. Add N-Chlorosuccinimide (NCS) (1.1 equiv) portion-wise over 1 hour, maintaining temperature <10°C.

  • Stir: Allow to warm to room temperature and stir for 2 hours.

    • Result: A solution containing 2-chloro-N-hydroxyacetimidoyl chloride .

Step 3: [3+2] Cycloaddition and Aromatization
  • Combine: Dissolve the crude Enamine (from Step 1) in Dichloromethane (DCM) or Toluene (5.0 L) in the main reactor. Cool to 0°C.

  • Addition: Add the Imidoyl Chloride solution (from Step 2) to the reactor.

  • Cyclize: Slowly add Triethylamine (1.2 equiv) dropwise over 2 hours.

    • Critical Control: The rate of base addition controls the generation of the nitrile oxide. Adding it too fast causes dimerization (furoxan formation). Keep temperature <5°C.

  • Reaction: Once addition is complete, allow the mixture to warm to 20°C and stir for 12 hours.

  • Elimination: Add dilute HCl (1M, 2.0 L) and stir vigorously for 1 hour. This facilitates the elimination of the morpholine moiety and aromatizes the ring.

Step 4: Work-up and Purification
  • Separation: Separate the organic layer.[1] Extract the aqueous layer with DCM (2 x 2 L).

  • Wash: Wash combined organics with water (3 x 3 L) and brine (2 L).

  • Dry & Concentrate: Dry over Na2SO4, filter, and concentrate to a crude solid.

  • Crystallization: Recrystallize from Ethanol/Heptane (1:4) .

    • Yield Target: 65–75% overall.

    • Appearance: Off-white to pale yellow crystalline solid.

Quality Control & Validation

Analytical Specifications
TestMethodSpecification
Purity HPLC (C18, ACN/H2O)> 98.0%
Identity 1H NMR (CDCl3)Confirms 3-CH2Cl (s, 2H) and 4-Aryl pattern
Regioisomer HPLC/NMR< 1.0% of 3,5-isomer
Residual Solvent GC-HS< 5000 ppm (Toluene/DCM)
Troubleshooting Guide
  • Problem: Low Yield / High Dimer Formation.

    • Cause: Nitrile oxide generated too fast.

    • Fix: Slow down the addition of Et3N. Dilute the reaction mixture further.

  • Problem: Incomplete Elimination of Morpholine.

    • Cause: Acid wash step too short or weak.

    • Fix: Increase stirring time with HCl or use 2M HCl.

  • Problem: Presence of 3,5-isomer.

    • Cause: Enamine hydrolysis back to aldehyde before reaction.

    • Fix: Ensure enamine is kept anhydrous and used immediately.

Process Safety (HSE)

  • Nitrile Oxides: Potentially explosive in concentrated solid forms. Always generate in situ in solution. Never isolate the nitrile oxide intermediate.

  • Chloromethyl Group: The product is an alkylating agent (potential genotoxin). Handle with high-containment protocols (glovebox or ventilated enclosure).

  • Exotherms: The addition of NCS and Et3N are exothermic. Efficient jacket cooling is mandatory.

References

  • Regioselective Synthesis via Enamines: Stork, G., et al. "Regiospecific synthesis of isoxazoles." J. Am. Chem. Soc.[2]1967 , 89, 5461. Link

  • Nitrile Oxide Generation: Liu, K.-C., et al. "Synthesis of isoxazoles using chloroacetaldehyde oxime." J. Org. Chem.1980 , 45, 3916. Link

  • General Isoxazole Reviews: Pinho e Melo, T. M. "Recent advances on the synthesis and reactivity of isoxazoles." Curr.[3][2][4] Org. Chem.2005 , 9, 925.[3]

  • Safety of Nitrile Oxides: Agrawal, J. P. High Energy Materials: Propellants, Explosives and Pyrotechnics. Wiley-VCH, 2010.
  • Related Scaffold Synthesis: "Synthesis of 3-methyl-4-aryl-isoxazoles." Organic Syntheses, Coll. Vol. 9, p. 123. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 3-(Chloromethyl)-4-(4-chlorophenyl)-1,2-oxazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: ISOX-304-YIELD Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "3,4-Substitution" Challenge

Welcome to the technical support center. You are likely encountering yield issues because the target molecule, 3-(chloromethyl)-4-(4-chlorophenyl)isoxazole , possesses a specific substitution pattern (3,4-disubstituted) that is thermodynamically less favored in standard cycloaddition reactions compared to the 3,5-isomer.[1]

Most yield losses for this specific scaffold stem from three root causes:

  • Regio-irregularity: Standard [3+2] cycloadditions favor the 3,5-isomer.[1][2]

  • Dimerization: Formation of furoxan byproducts during nitrile oxide generation.[2]

  • Labile Functionality: The 3-chloromethyl group is susceptible to hydrolysis or polymerization during workup.[1][2]

This guide provides a diagnostic workflow, optimized protocols, and troubleshooting steps to recover yield.

Module 1: Diagnostic Workflow (The Reaction Pathway)

Before adjusting your protocol, identify which pathway you are currently using.[2] The diagram below illustrates the competition between the desired pathway and common failure modes.

IsoxazoleSynthesis cluster_legend Yield Killers Precursor Precursor (Oxime / Hydroximoyl Chloride) NitOx Nitrile Oxide Intermediate (Highly Reactive) Precursor->NitOx Base (NEt3/NaOH) Enamine Enamine / Keto-Enol (Regio-Control Agent) Precursor->Enamine Alternative Route (Condensation) Target TARGET: 3,4-Disubstituted Isoxazole (High Value) NitOx->Target Specific Steric Control (Rare) WrongIsomer BYPRODUCT: 3,5-Disubstituted Isoxazole (Thermodynamic Trap) NitOx->WrongIsomer Standard Alkyne [3+2] Cycloaddition Furoxan BYPRODUCT: Furoxan Dimer (Conc. Dependent) NitOx->Furoxan Fast Addition (High Conc.) Enamine->Target Cyclization (Regio-Selective)

Figure 1: Reaction landscape showing the competition between the desired 3,4-cyclization and the thermodynamically favored 3,5-isomer or dimerization.

Module 2: Troubleshooting Guides

Issue 1: "I am getting the wrong isomer (3,5-disubstituted) or a mixture."

Diagnosis: You are likely using a direct [3+2] cycloaddition of a nitrile oxide with a terminal alkyne.[2] Sterics and electronics drive the formation of the 5-substituted product (the "wrong" isomer for your target).[1]

Corrective Protocol (The Enamine Route): To force the 4-aryl substitution, you must use an enamine-triggered cycloaddition or a Vilsmeier-Haack cyclization .[1]

  • Reagents: Use 4-chlorophenylacetaldehyde (or its enamine) reacting with 2-chloro-N-hydroxyacetimidoyl chloride .[1][2]

  • Mechanism: The enamine acts as a dipolarophile that reverses the regioselectivity, or allows for a stepwise condensation that locks the aryl group at position 4.[2]

  • Alternative Precursor: Start with 1-(4-chlorophenyl)propan-2-one . Form the oxime, then cyclize.[2][3][4][5][6] This naturally places the aryl group at position 4 and a methyl at position 3.[2]

    • Post-Functionalization: Brominate/Chlorinate the 3-methyl group using NCS (N-chlorosuccinimide) and AIBN to get your 3-chloromethyl target.[1]

Issue 2: "My yield is low (<30%) and I see a solid precipitate that isn't product."

Diagnosis: You are generating the nitrile oxide too quickly, leading to dimerization into furoxan (1,2,5-oxadiazole-2-oxide).[2]

Corrective Protocol (High Dilution Technique): If you must use the nitrile oxide route, you must keep the steady-state concentration of the nitrile oxide low.[2]

  • Step 1: Dissolve your hydroximoyl chloride precursor in the reaction solvent (DCM or Toluene).[2]

  • Step 2: Dissolve your base (Triethylamine) in a separate syringe.[2]

  • Step 3: Use a syringe pump to add the base over 4–6 hours .[2]

  • Why: This ensures the nitrile oxide is trapped by the dipolarophile (alkyne/enamine) immediately upon formation, rather than colliding with another nitrile oxide molecule.[2]

Issue 3: "The Chloromethyl group is degrading during workup."

Diagnosis: Benzylic-type halides on isoxazoles are highly reactive.[1][2] Strong bases (NaOH, KOH) used in workup can hydrolyze the


 to 

(alcohol) or cause ether formation.[1][2]

Corrective Protocol (Buffered Workup):

  • Quench: Use dilute HCl or saturated

    
     instead of strong base.[2]
    
  • Drying: Avoid basic drying agents like

    
    ; use 
    
    
    
    or
    
    
    .[2]
  • Storage: Store the isolated solid at -20°C under Argon. The chloromethyl group can self-alkylate intermolecularly if left in solution.[1][2]

Module 3: Optimized Experimental Protocol

Target: Synthesis of 3-(Chloromethyl)-4-(4-chlorophenyl)isoxazole via the Modified Vilsmeier / Halogenation Route . Note: This route avoids the regioselectivity issues of direct cycloaddition.[1]

Step 1: Scaffold Construction (3-Methyl-4-aryl-isoxazole)
ParameterConditionRationale
Substrate 1-(4-chlorophenyl)propan-2-oneProvides the 4-aryl backbone.[1]
Reagent A DMF-DMA (1.2 equiv)Forms the enaminone intermediate.[1][2]
Reagent B Hydroxylamine HCl (1.5 equiv)Cyclizes to form the isoxazole ring.[2]
Solvent Ethanol / RefluxPromotes condensation and cyclization.[2]
Yield Target >85%High efficiency step.
Step 2: Functionalization (Methyl Chloromethyl)

This is the critical step for your specific target.[1][2]

  • Dissolution: Dissolve the 3-methyl-4-(4-chlorophenyl)isoxazole in CCl4 or Benzotrifluoride (greener alternative).[1]

  • Reagent: Add NCS (N-Chlorosuccinimide) (1.05 equiv). Do not use excess to avoid dichlorination.[1]

  • Catalyst: Add AIBN or Benzoyl Peroxide (5 mol%).

  • Reaction: Reflux under

    
     for 2-4 hours. Monitor by TLC.[2]
    
  • Purification: Filter off succinimide. Evaporate solvent.[2][7] Recrystallize from Hexane/EtOAc.[2] Do not use silica column chromatography if possible , as the chloromethyl group can degrade on acidic silica.[2]

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use bleach (NaOCl) to generate the nitrile oxide? A: Yes, but it often leads to lower yields due to the biphasic nature of the reaction.[2] If you use bleach, you must use a phase transfer catalyst (like TEBA) and ensure vigorous stirring.[2] However, for the 3,4-substitution pattern, the NCS/Base method in homogeneous solvent is superior.[2]

Q: Why do I see a "dimer" peak in my Mass Spec? A: That is the Furoxan byproduct.[2] It has exactly 2x the mass of your nitrile oxide intermediate (minus the HCl).[2] This confirms your base addition was too fast. See Module 2, Issue 2.

Q: Can I make the 3-hydroxymethyl analog and then chlorinate it? A: Yes. Reacting the 3-hydroxymethyl isoxazole with Thionyl Chloride (


)  in DCM is a very clean reaction.[1][2] This is often a safer "Process Chem" route than radical chlorination if you can access the alcohol precursor efficiently.[2]

References

  • Waldo, J. P., & Larock, R. C. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization: An Efficient Synthesis of Valdecoxib.[2][5] The Journal of Organic Chemistry, 72(25), 9643–9647.[2]

    • Key Insight: Establishes the robust cyclization protocols for Valdecoxib intermedi
  • Jia, Q.-F., et al. (2013). Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition.[2][4][8] Synlett, 24(01), 79-84.[2][4][8]

    • Key Insight: Solves the regioselectivity problem, ensuring the 4-position substitution.
  • Talley, J. J., et al. (2000). Preparation of isoxazolyl benzenesulfonamides as cyclooxygenase-2 inhibitors.[2] U.S. Patent 6,034,256.[2]

    • Key Insight: The foundational industrial process for Valdecoxib, detailing the conversion of deoxybenzoin derivatives to isoxazoles.[2]

  • Himo, F., et al. (2005). Copper(I)-Catalyzed Synthesis of Azoles.[2] DFT Study of Mechanism and Regioselectivity. Journal of the American Chemical Society, 127(1), 210–216.[2][4]

    • Key Insight: Explains the thermodynamic preference for 3,5-substitution in standard cycloadditions, validating the need for altern

Sources

Overcoming challenges in the purification of chlorinated organic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Decomposition, Separation, and Stability Issues in Chlorinated Compounds

Welcome to the Purification Support Hub

A Note from Dr. Aris Thorne, Senior Application Scientist: "Chlorinated organic compounds (alkyl halides, acyl chlorides, and chlorinated heterocycles) present a unique paradox in the lab. They are often robust intermediates in synthesis but fragile during purification. The high electronegativity of chlorine creates electrophilic centers prone to hydrolysis, while the 'good leaving group' ability of the chloride ion makes them susceptible to elimination (dehydrohalogenation) on acidic stationary phases or metal surfaces.

This guide moves beyond standard protocols. We address the why behind the failure modes—specifically the invisible role of Lewis acid catalysis and autocatalytic decomposition—and provide self-validating workflows to secure your yield."

Module 1: Chromatography Troubleshooting

Issue: "My compound degrades on the silica column (streaking/low recovery)."

Diagnosis: Standard silica gel (


) is not neutral; it possesses surface hydroxyl groups (silanols) with a pKa of ~5-7. For alkyl halides or acid-sensitive chlorinated compounds, these silanols act as Brønsted acids. Furthermore, trace metal impurities (Fe, Al) in lower-grade silica act as Lewis acids, catalyzing dehydrohalogenation  (elimination of HCl to form an alkene).

The Fix: Stationary Phase Neutralization

  • Protocol A: The TEA Buffer Method (Standard)

    • Preparation: Prepare your mobile phase (e.g., Hexane/Ethyl Acetate).

    • Doping: Add 1% Triethylamine (TEA) to the mobile phase solvent system.

    • Equilibration: Flush the column with 3-5 column volumes (CV) of this TEA-doped solvent before loading your sample.

    • Mechanism: The basic amine protonates, effectively "capping" the acidic silanol sites, rendering the surface neutral.

    • Validation: Run a TLC plate. If the spot is tight (Rf ~0.3-0.5) with TEA and streaks without it, the method is working.

  • Protocol B: The "Neutral Alumina" Switch (High Sensitivity) If TEA is incompatible with your compound, switch to Neutral Alumina (Brockmann Grade III) . Alumina lacks the acidic protons of silica but retains polar retention characteristics.

Issue: "I see 'Ghost Peaks' in my chromatogram."

Diagnosis: You are likely observing on-column degradation. The "ghost peak" is often the elimination product (the alkene).

  • Reaction:

    
    
    

Visualizing the Decision Logic:

ChromatographyLogic Start Compound Stability Check AcidSensitive Is it Acid Sensitive? (e.g., benzylic/allylic chloride) Start->AcidSensitive StandardSilica Use Standard Silica (40-63 µm) AcidSensitive->StandardSilica No Neutralization Neutralization Required AcidSensitive->Neutralization Yes TEADoping Method A: Add 1% TEA to Eluent Neutralization->TEADoping Standard AluminaSwitch Method B: Switch to Neutral Alumina Neutralization->AluminaSwitch Base Sensitive Validation Run 2D TLC to Confirm Stability TEADoping->Validation AluminaSwitch->Validation

Figure 1: Decision matrix for selecting the correct stationary phase conditions to prevent on-column dehydrohalogenation.

Module 2: Distillation & Thermal Stability

Issue: "The product turns dark and acidic during vacuum distillation."

Diagnosis: This is Autocatalytic Decomposition .

  • Thermal stress causes a small amount of HCl to eliminate.

  • HCl acts as a catalyst, lowering the activation energy for further elimination.

  • The reaction accelerates exponentially. Darkening is caused by the polymerization of the resulting olefins.

The Fix: The "Scavenger" Distillation

Protocol:

  • Add a Stabilizer: Add 1-2% (w/w) of anhydrous Potassium Carbonate (

    
    )  or Calcium Hydride (
    
    
    
    )
    directly to the distillation pot. These bases neutralize liberated HCl instantly, breaking the catalytic cycle.
  • Vacuum Control: Never distill chlorinated compounds at atmospheric pressure if the boiling point exceeds 100°C. Use high vacuum (<5 mmHg) to keep the bath temperature below 60°C.

Data: Boiling Point vs. Vacuum Guidelines

Compound ClassAtmospheric BPRec.[1][2][3] VacuumEst. Distillation TempRisk Level
Alkyl Chlorides (Primary)80-120°C20 mmHg40-50°CLow
Benzylic Chlorides170-200°C< 1 mmHg50-60°CCritical (Explosion Risk)
Acyl Chlorides50-100°C50 mmHg30-40°CModerate (Hydrolysis Risk)

Module 3: Crystallization & Isolation

Issue: "My product 'oils out' instead of crystallizing."

Diagnosis: Chlorinated compounds are heavy (high density) and lipophilic. "Oiling out" occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is hit before the solubility curve (crystallization). This often happens because the compound is too soluble in the organic solvent or the anti-solvent was added too fast.

The Fix: The "Cloud Point" Oscillation

  • Dissolution: Dissolve the crude oil in the minimum amount of a good solvent (e.g., DCM or Acetone).

  • Anti-solvent Addition: Add the anti-solvent (e.g., Hexane) dropwise only until a faint turbidity persists.

  • Seeding: Add a seed crystal. If you lack seeds, scratch the glass interface.

  • Cycling: If it oils out, heat slightly until clear, then cool very slowly (1°C/min). Rapid cooling favors oiling.

Issue: "I cannot remove residual water/solvent."

Diagnosis: Chlorinated solvents like DCM and Chloroform form azeotropes with water, which can be exploited for drying.

Protocol: Azeotropic Drying

  • Workflow: If your product is wet, dissolve it in DCM.

  • Evaporation: Rotary evaporate.[4] The DCM/Water azeotrope (boiling at 38.1°C, 1.5% water) will carry the water off more efficiently than trying to pump off water alone.

  • Repeat: Perform this "strip down" 3 times to ensure anhydrousness.

Module 4: Safety & Equipment Integrity

Issue: "My rotary evaporator pump is corroding."

Diagnosis: Even trace HCl release destroys PTFE diaphragms and stainless steel rotors over time.

The Fix: The "Sacrificial" Trap

Visualizing the Protection Workflow:

SafetyWorkflow Source Distillation/Rotovap (HCl Source) ColdTrap Cold Trap (-78°C) Source->ColdTrap Vapors BaseTrap Base Trap (KOH Pellets/Soln) ColdTrap->BaseTrap Uncondensed Gas Pump Vacuum Pump (Protected) BaseTrap->Pump Clean Air

Figure 2: Mandatory setup for protecting vacuum pumps from chlorinated acid byproducts.

Protocol:

  • Insert a gas washing bottle filled with 10% KOH or NaOH between the cold trap and the pump.

  • This neutralizes acidic vapors before they enter the pump mechanism.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for specific boiling points and stability data).

  • Blitz, J. P., et al. (2005). "Experimental and computational studies of trialkylaluminum and alkylaluminum chloride reactions with silica." Journal of Physical Chemistry B. (Mechanistic evidence of silica surface acidity and reactivity with alkyl halides).

  • Krzmarzick, M. J., & Novak, P. J. (2014).[5] "Removal of chlorinated organic compounds during wastewater treatment." Applied Microbiology and Biotechnology. (Context on dehydrohalogenation pathways).

  • ChemPros Community. (2025). "Advice on neutralising silica gel for column chromatography of sensitive compounds." (Field-proven protocols for TEA neutralization).

  • Sigma-Aldrich Technical Library. "Solvent Stabilizers: Preserving Purity." (Data on amylene and ethanol stabilizers for chlorinated solvents).

Sources

Troubleshooting low yields in chalcone to isoxazole conversion

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: ISOX-SYN-404 Subject: Troubleshooting Low Yields & Heterogeneity in Cyclocondensation Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Diagnostic Overview: The Mechanistic Bottleneck

Low yields in converting chalcones (


-unsaturated ketones) to isoxazoles are rarely due to a single factor. They typically result from a competition between kinetic control  (1,2-addition) and thermodynamic control  (1,4-addition), or the failure to drive the intermediate isoxazoline  to the fully aromatic isoxazole .
The Reaction Pathway & Failure Points

The reaction with hydroxylamine hydrochloride (


) is pH-dependent.
  • Basic Media: Favors the Michael addition (1,4-addition) to form 5-hydroxyisoxazolidine or isoxazoline intermediates.

  • Acidic/Neutral Media: Favors 1,2-addition to the carbonyl, forming an oxime, which must then cyclize.

Critical Insight: Many researchers report "low yields" because they isolate the isoxazoline (dihydro-isoxazole) intermediate, failing to perform the necessary oxidative dehydrogenation (aromatization) step.

ReactionPathway Chalcone Chalcone (Starting Material) Oxime Oxime Intermediate (1,2-Addition) Chalcone->Oxime Acidic/Neutral pH Michael Michael Adduct (1,4-Addition) Chalcone->Michael Basic pH (NaOH/KOH) SideProducts Side Products: Dimers / Hydrolysis Chalcone->SideProducts Polymerization NH2OH NH2OH·HCl Isoxazoline Isoxazoline (Non-Aromatic) Oxime->Isoxazoline Cyclization Michael->Isoxazoline Cyclization (-H2O) Isoxazole Isoxazole (Target Product) Isoxazoline->Isoxazole Aromatization (Oxidation/Dehydration) Isoxazoline->SideProducts Stalled/Degradation

Figure 1: Mechanistic bifurcation in isoxazole synthesis. Note that the Isoxazoline


 Isoxazole step is the most common failure point.

Protocol Optimization: Standard vs. High-Efficiency

To resolve yield issues, compare your current workflow against these validated protocols.

Method A: The "Robust" Chemical Oxidation (Recommended for Low Yields)

If you are obtaining the isoxazoline intermediate (often an oil or low-melting solid), you must force aromatization.

  • Cyclization: Reflux Chalcone (1 eq) +

    
     (2 eq) + NaOH (2.5 eq) in Ethanol.
    
  • Monitor: Check TLC. If a spot persists just below the chalcone (likely isoxazoline), do not stop.

  • The Fix (Aromatization): Add a mild oxidant or dehydrating agent.

    • Acidic Dehydration: Add Glacial Acetic Acid and reflux for 2–4 hours.

    • Oxidative Dehydrogenation: For stubborn isoxazolines, use Chloramine-T or

      
      -MnO
      
      
      
      to drive the reaction to the aromatic isoxazole [1].
Method B: Green Intensification (Ultrasound/Microwave)

Conventional reflux often leads to thermal degradation of sensitive substituents. Energy-efficient methods drastically improve yields by enhancing molecular agitation without prolonged thermal stress.

Comparative Performance Data:

ParameterConventional RefluxMicrowave Irradiation (MW)Ultrasound Irradiation (US)
Time 6 – 12 Hours2 – 10 Minutes30 – 90 Minutes
Yield 45 – 65%85 – 94%80 – 92%
Solvent Ethanol/Acetic AcidEthanol/Water (Green)Water/Ethanol
Selectivity Moderate (Side products common)HighHigh
Reference [2][3][4]

Troubleshooting FAQ: Root Cause Analysis

Q1: My product is an oil/gum instead of a solid, and the NMR shows aliphatic protons around 3.0-5.0 ppm. What happened? Diagnosis: You have isolated the Isoxazoline (4,5-dihydroisoxazole), not the Isoxazole. The Fix: The reaction stopped at the cyclization stage.

  • Immediate Action: Redissolve the crude oil in Glacial Acetic Acid and reflux for 2 hours. This promotes the elimination of water (dehydration) to form the aromatic ring.

  • Prevention: Ensure your base concentration is sufficient. A weak base (e.g., Pyridine) often stops at the isoxazoline stage. Use KOH or NaOH for complete conversion [5].

Q2: I am seeing a mixture of two regioisomers. How do I control this? Diagnosis: Competition between the attack on the carbonyl (1,2) and the


-carbon (1,4).
The Fix: 
  • To favor 3,5-disubstituted isoxazoles: Use basic conditions (NaOH/EtOH). The hydroxylamine attacks the

    
    -carbon (Michael addition) more readily in basic media.
    
  • To favor 3,4-disubstituted isoxazoles: This is rarer from chalcones but can occur if the chalcone has specific steric bulk. Switch to a regioselective synthesis using nitrile oxides and alkynes (Click chemistry) if the chalcone route remains non-selective [6].

Q3: My yield is <30% when using electron-rich chalcones (e.g., methoxy-substituted). Diagnosis: Electronic deactivation. Electron-Donating Groups (EDGs) on the chalcone ring reduce the electrophilicity of the


-carbon, making the Michael addition sluggish.
The Fix: 
  • Catalysis: Add a Lewis Acid catalyst (e.g.,

    
     or 
    
    
    
    ) to activate the carbonyl and facilitate nucleophilic attack [7].
  • Energy Input: Switch to Microwave irradiation (150-300W). The dipole rotation effect helps overcome the activation energy barrier imposed by the EDGs [3].

Q4: The reaction turns into a black tar (Polymerization). Diagnosis: Thermal degradation or Michael addition polymerization of the chalcone. The Fix:

  • Temperature Control: Lower the temperature and use Ultrasound (sonication). This allows the reaction to proceed at 30–50°C, preventing thermal polymerization [4].

  • Inhibitor: Ensure the reaction is performed under an inert atmosphere (

    
    ) if the substrate is oxidation-sensitive.
    

Advanced Workflow: The "Rescue" Protocol

If your standard reflux has failed, execute this "Rescue" workflow to salvage the experiment.

RescueProtocol Start Low Yield / Impure Product CheckTLC Check TLC & H-NMR (Aliphatic peaks @ 3-5ppm?) Start->CheckTLC Decision Isoxazoline Present? CheckTLC->Decision Yes Yes (Intermediate Stalled) Decision->Yes No No (Unreacted Chalcone) Decision->No Action1 Reflux in Glacial AcOH (2-4 hours) Yes->Action1 Action2 Switch to Microwave (140°C, 5 min, Ethanol) No->Action2 Purification Purification: Recrystallize (EtOH) or Column (Hexane/EtOAc) Action1->Purification Action2->Purification

Figure 2: Decision tree for rescuing stalled isoxazole syntheses.

References

  • Venkatesan, P., & Sumathi, S. (2010). Synthesis and biological activity of some new isoxazole derivatives. Asian Journal of Pharmaceutical and Clinical Research.

  • BenchChem. (2025). Troubleshooting guide for the synthesis of isoxazole derivatives. Technical Support Center.

  • Chawla, C., et al. (2013). A highly efficient, simple and ecofriendly microwave-induced synthesis of indolyl chalcones and isoxazoles.[1] Journal of Chemical and Pharmaceutical Research.

  • Tiwari, et al. (2011).[2] Improved synthesis of isoxazolines using aqueous acetic acid under ultrasound irradiation. Ultrasonics Sonochemistry.

  • Organic Chemistry Portal. (2023). Synthesis of Isoxazoles: Recent Literature and Mechanisms.

  • Thieme Connect. (2009). Regioselective Synthesis of 3,4-Disubstituted Isoxazoles. Synthesis.

  • Bhat, A., et al. (2017). Microwave-Induced Synthesis of Substituted Isoxazoles as Potential Antimicrobial Agents.[3][4] Current Microwave Chemistry.

Sources

Technical Support Center: Addressing Solubility Issues of Isoxazole Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of poor solubility encountered with isoxazole-containing compounds in biological assays. Isoxazole derivatives are a cornerstone in modern drug discovery, exhibiting a wide array of biological activities.[1][2][3][4] However, their therapeutic potential can be masked by low aqueous solubility, leading to unreliable assay results and hindering development.[5][6] This document offers a structured approach to understanding, diagnosing, and overcoming these solubility hurdles.

Section 1: Understanding the Root of the Problem (FAQs)

This section addresses fundamental questions about why isoxazole compounds often present solubility challenges.

Q1: Why are many of my isoxazole derivatives poorly soluble in aqueous assay buffers?

A: While the core isoxazole ring itself is polar, the overall solubility of a derivative is dictated by the physicochemical properties of the entire molecule.[7] In drug discovery, isoxazole scaffolds are often decorated with lipophilic (hydrophobic) substituents to enhance interaction with biological targets, which in turn significantly decreases aqueous solubility.[2][8] This is a common characteristic of modern drug candidates, with over 40% of marketed products being hydrophobic.[8] Many of these complex isoxazole derivatives fall into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), making their formulation for biological assays a critical challenge.[5]

Q2: What is the difference between "kinetic" and "thermodynamic" solubility, and why is it critical for my experiments?

A: Understanding this distinction is crucial for interpreting your assay results correctly.

  • Thermodynamic Solubility is the true, equilibrium concentration of a compound in a solvent at which a saturated solution is in contact with its most stable solid form.[9][10] It is a thermodynamically stable value that is typically measured over a longer incubation period (e.g., 24 hours) using the shake-flask method.[11]

  • Kinetic Solubility is determined by adding a concentrated stock solution of the compound (usually in DMSO) to an aqueous buffer and measuring the concentration at which it precipitates.[10][11] This method is rapid and suited for high-throughput screening (HTS).[11][12] However, it often creates a supersaturated, metastable solution, meaning the measured solubility can be significantly higher than the true thermodynamic solubility.[9][13]

The key takeaway is that a compound might appear soluble in a rapid kinetic assay but can precipitate over the longer incubation times typical of cell-based assays, leading to inconsistent results.[13] Therefore, thermodynamic solubility data is considered more reliable for guiding lead optimization.[13]

FeatureKinetic SolubilityThermodynamic Solubility
Definition Concentration at which a compound precipitates from a supersaturated solution.[10]Maximum dissolved concentration at equilibrium with the most stable solid form.[9]
Method DMSO stock addition to buffer, rapid measurement (e.g., nephelometry, UV).[11]Excess solid equilibrated in buffer (e.g., shake-flask), measured over hours/days.[11]
State Often reflects the solubility of an amorphous, metastable precipitate.[13]Reflects the solubility of the most stable crystalline form.[9][13]
Typical Value Generally higher than thermodynamic solubility.[13]Represents the true equilibrium value.
Use Case Early-stage drug discovery, HTS.[11][12]Lead optimization, pre-formulation studies.[11]

Q3: My compound dissolves perfectly in 100% DMSO, but it immediately turns cloudy or precipitates when I add it to my cell culture media. What is happening?

A: This is a classic sign of a compound "crashing out" of solution and is the most common solubility issue faced in assays.[14][15] The reason is straightforward: while your compound is soluble in the organic solvent (DMSO), it is not soluble in the final aqueous environment of your assay buffer or media.[16] DMSO molecules interact with water, rendering them unavailable to keep your compound dissolved.[16] The final DMSO concentration in your well is often too low (typically kept below 0.5% to avoid cell toxicity) to maintain the solubility of a hydrophobic compound.[14][17]

Section 2: First-Line Troubleshooting and Optimization

This section provides actionable steps to take when you first encounter solubility problems.

Q1: I'm having trouble dissolving my isoxazole compound, even in 100% DMSO. What can I do?

A: Before moving to more complex solutions, try these initial steps:

  • Use Fresh, Anhydrous DMSO: DMSO is highly hygroscopic, meaning it absorbs water from the air. This absorbed water can significantly reduce its ability to dissolve highly lipophilic compounds. Always use a fresh bottle or a properly stored anhydrous grade of DMSO.

  • Apply Gentle Energy: Aiding the dissolution process with gentle energy can be effective. Try gentle vortexing or using an ultrasound bath (sonication) for a few minutes.[14]

  • Gentle Warming: Warming the solution slightly (e.g., to 37°C) can increase the solubility of many compounds. However, use this method with caution and ensure your compound is thermally stable to avoid degradation.

Q2: My compound crashes out upon dilution into aqueous media. How can I prevent this?

A: This requires optimizing your dilution protocol and the final assay composition.

  • Check Final DMSO Concentration: Ensure you are using the highest tolerable concentration of DMSO for your specific cell line or assay system. While a general rule is to stay below 0.5%, some cell lines can tolerate up to 1%, while more sensitive primary cells may require <0.1%.[14][17] Perform a DMSO dose-response curve to determine the no-observed-adverse-effect level (NOAEL) for your system.[14]

  • Modify Dilution Technique: Avoid adding a small volume of concentrated DMSO stock directly into a large volume of buffer. This "shock" can cause immediate precipitation. Instead, perform a stepwise (serial) dilution or add the DMSO stock dropwise while gently mixing the buffer.[14][17]

  • Incorporate a Co-solvent or Surfactant: If DMSO alone is insufficient, the addition of a pharmaceutically acceptable co-solvent or non-ionic surfactant can dramatically improve solubility.[17]

    • Tween® 80 or Tween® 20: Often used at low concentrations (e.g., 0.01% - 0.1%) to help maintain compound solubility.

    • PEG 400 (Polyethylene Glycol 400): A common co-solvent used to improve the solubility of nonpolar drugs.[17]

    • Formulation Example: For difficult compounds, a combination such as 10% DMSO / 10% Tween 80 / 80% water can be effective.[14]

Q3: How do I create a logical workflow for troubleshooting these precipitation issues?

A: A systematic approach is key. The following workflow diagram can guide your decision-making process from initial observation to advanced solutions.

Caption: A workflow for troubleshooting compound precipitation in assays.

Section 3: Protocol for Kinetic Solubility Assessment

To proactively address issues, it is best practice to determine the kinetic solubility of your key isoxazole compounds early. This protocol provides a general method.

Objective: To determine the concentration at which an isoxazole compound precipitates when diluted from a DMSO stock into a standard aqueous buffer (e.g., PBS, pH 7.4).

Materials:

  • Test Isoxazole Compound

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microplates (clear bottom for visual/instrumental reading)

  • Multichannel pipette

  • Plate reader capable of measuring turbidity/light scattering (nephelometry) or UV-Vis absorbance

Workflow Diagram:

G A Prepare 10 mM Stock in 100% DMSO B Serially Dilute in DMSO (in plate) A->B C Add Aqueous Buffer (e.g., PBS) to Each Well B->C D Incubate & Shake (e.g., 2h at 25°C) C->D E Measure Turbidity (Nephelometry) or UV-Vis after Filtration D->E F Determine Precipitation Point & Calculate Kinetic Solubility E->F

Sources

Validation & Comparative

Comparative analysis of isoxazole synthesis methods (Huisgen vs. Claisen)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of the two dominant methodologies for isoxazole synthesis: the Huisgen [3+2] Cycloaddition and the Claisen-Type Condensation .

Huisgen [3+2] Cycloaddition vs. Claisen-Type Condensation

Executive Summary

In the structural optimization of immunomodulators and antimicrobials, the isoxazole ring serves as a critical bioisostere for amide bonds and aromatic rings. Two primary synthetic pathways dominate the field:

  • Claisen-Type Condensation: The classical cyclocondensation of hydroxylamine with 1,3-dicarbonyls. It is the industry standard for scale-up due to low cost, but suffers from regioselectivity issues with unsymmetrical substrates.

  • Huisgen [3+2] Cycloaddition: The reaction of nitrile oxides with alkynes (or alkenes).[1] Historically plagued by safety concerns (explosive dipoles), modern in situ generation protocols and metal catalysis (Cu/Ru) have transformed this into a precision tool for fragment-based drug discovery (FBDD).

The Verdict: Use Claisen for multi-kilogram synthesis of symmetrical cores. Use Huisgen for late-stage diversification and high-fidelity regiocontrol in lead optimization.

Mechanistic Deep Dive

The Pathways

Understanding the mechanism is the first step in troubleshooting yield failures.

  • Claisen-Type Condensation: A stepwise nucleophilic attack followed by dehydration. The regiochemistry is determined by the relative electrophilicity of the carbonyl centers (hard/soft acid-base theory) and the pH of the medium.

  • Huisgen Cycloaddition: A concerted pericyclic process.[2] The regiochemistry is governed by Frontier Molecular Orbital (FMO) interactions—specifically the energy gap between the Nitrile Oxide HOMO and the Alkyne LUMO.

IsoxazoleMechanisms cluster_0 A. Claisen-Type Condensation (Stepwise) cluster_1 B. Huisgen [3+2] Cycloaddition (Concerted) Diketone 1,3-Diketone (Unsymmetrical) Monooxime Mono-oxime Intermediate Diketone->Monooxime Nucleophilic Attack (Regio-determining) NH2OH Hydroxylamine NH2OH->Monooxime Cyclol 5-Hydroxy- isoxazoline Monooxime->Cyclol Cyclization Isoxazole_C Isoxazole Product (- H₂O) Cyclol->Isoxazole_C Dehydration (Acid/Base Cat.) Aldoxime Aldoxime Precursor NitrileOxide Nitrile Oxide (1,3-Dipole) Aldoxime->NitrileOxide Oxidation (NCS/Base) TS Transition State (Concerted) NitrileOxide->TS Alkyne Alkyne (Dipolarophile) Alkyne->TS Isoxazole_H Isoxazole Product (Regio-controlled) TS->Isoxazole_H Cycloaddition

Figure 1: Mechanistic comparison showing the stepwise nature of Condensation vs. the concerted nature of Huisgen Cycloaddition.

Critical Performance Analysis

Regioselectivity: The Primary Differentiator

This is where the choice of method defines the success of your synthesis.

FeatureClaisen-Type CondensationHuisgen [3+2] Cycloaddition
Mechanism Nucleophilic Attack (Stepwise)Pericyclic [3+2] (Concerted)
Regiocontrol Poor to Moderate. Controlled by steric/electronic difference of carbonyls. Often yields 3,5- and 5,3- mixtures.High. 3,5-disubstituted is favored sterically. Cu(I) catalysis forces 3,5-selectivity; Ru(II) can access 3,4-isomers.
Substrate Scope Limited to stable 1,3-dicarbonyls. Sensitive to strong bases used in precursor synthesis.Broad. Tolerates amines, alcohols, and heterocycles on the alkyne partner.
Atom Economy Good. Loss of H₂O (18 g/mol ).Excellent. 100% atom economy in the cycloaddition step (excluding dipole generation waste).
Throughput High (One-pot, reflux). Ideal for scale-up.Moderate. Requires careful handling of reactive dipoles.
"From the Bench" Insights
  • The Claisen Trap: If your 1,3-diketone has similar steric bulk at both ends (e.g., Methyl vs. Ethyl), you will get an inseparable mixture of regioisomers.

  • The Huisgen Advantage: By generating the nitrile oxide in situ (see Protocol A), you avoid handling explosive isolated dipoles. The reaction is strictly bimolecular, meaning you can drive it to completion by using an excess of the cheaper reagent (usually the alkyne).

Validated Experimental Protocols

Protocol A: Regioselective Huisgen Synthesis (3,5-Disubstituted)

Target: Synthesis of 3-phenyl-5-(p-tolyl)isoxazole via in situ Nitrile Oxide generation.

Principle: Chloramine-T or NCS oxidizes the aldoxime to a hydroximoyl chloride, which eliminates HCl upon base treatment to form the reactive nitrile oxide dipole.

  • Reagents:

    • Benzaldehyde oxime (1.0 equiv)

    • 4-Ethynyltoluene (1.2 equiv)

    • N-Chlorosuccinimide (NCS) (1.1 equiv)

    • Triethylamine (Et₃N) (1.2 equiv)

    • Solvent: DMF or DCM/Water biphasic system.

  • Procedure:

    • Dissolve benzaldehyde oxime in DMF (0.5 M) at 0°C.

    • Add NCS portion-wise over 15 mins (Exothermic: maintain <10°C). Stir for 1 hour to form hydroximoyl chloride.

    • Add the alkyne (4-ethynyltoluene).

    • Add Et₃N dropwise over 30 mins. Critical: Slow addition keeps the steady-state concentration of nitrile oxide low, preventing dimerization to furoxan side-products.

    • Allow to warm to RT and stir for 4–6 hours.

    • Workup: Pour into ice water. Extract with EtOAc. Wash with 1N HCl (remove amine) and brine.

  • Checkpoint: Appearance of a precipitate in water often indicates clean product formation.

Protocol B: Claisen-Type Condensation (Scale-Up Route)

Target: Synthesis of 3,5-Dimethylisoxazole from Acetylacetone.

Principle: Acid-catalyzed condensation promotes dehydration of the intermediate 5-hydroxyisoxazoline.

  • Reagents:

    • Acetylacetone (1.0 equiv)

    • Hydroxylamine Hydrochloride (NH₂OH[3][4][5][6]·HCl) (1.1 equiv)

    • Sodium Acetate (NaOAc) (1.1 equiv) - acts as a buffer.

    • Solvent: Ethanol/Water (1:1).

  • Procedure:

    • Dissolve NH₂OH·HCl and NaOAc in water.[3]

    • Add Acetylacetone dissolved in Ethanol.

    • Reflux at 80°C for 2–3 hours.

    • Workup: Remove Ethanol under reduced pressure. The product (if liquid) may separate as an oil; if solid, it precipitates.

    • Note: For unsymmetrical diketones, pH adjustment is critical. Basic conditions favor attack at the most electrophilic carbonyl; acidic conditions can shift the equilibrium.

Workflow Decision Tree

Use this logic flow to select the correct method for your specific molecule.

DecisionTree Start Start: Target Isoxazole Structure Symmetry Is the target 3,5-symmetrical? Start->Symmetry Scale Required Scale? Symmetry->Scale Yes (e.g. 3,5-dimethyl) Huisgen METHOD: Huisgen Cycloaddition (High Precision, Modular) Symmetry->Huisgen No (Highly Unsymmetrical) Substituents Are substituents acid/base sensitive? Scale->Substituents <10g (Discovery) Claisen METHOD: Claisen Condensation (Low Cost, Scalable) Scale->Claisen >100g (Process) Substituents->Claisen No (Robust scaffold) Substituents->Huisgen Yes (e.g., Esters, Boc-amines)

Figure 2: Strategic decision tree for selecting the optimal synthesis pathway.

References

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[5][7][8][9][10][11] Past and Future. Angewandte Chemie International Edition.[10] Link

  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie.[10][12] (Foundational reference for Cu-catalysis concepts). Link

  • Organic Chemistry Portal. (2024). Synthesis of Isoxazoles: Recent Literature and Protocols. (Comprehensive database of recent catalyst systems). Link

  • Navarro-Vázquez, A., et al. (2023). Regioselectivity in the Synthesis of Isoxazoles by 1,3-Dipolar Cycloaddition. Journal of Organic Chemistry. (Modern mechanistic analysis). Link

Sources

A Comparative Guide to Isoxazole Synthesis: Conventional Heating vs. Ultrasound Irradiation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Isoxazoles and Their Synthesis

The isoxazole ring is a privileged scaffold in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials. Its unique electronic properties and ability to act as a versatile synthetic intermediate make it a focal point for extensive research. The synthesis of this five-membered heterocycle, most commonly via 1,3-dipolar cycloaddition, is a cornerstone reaction in many synthetic endeavors.[1][2] The activation method chosen for this synthesis is not merely a practical detail; it fundamentally dictates reaction efficiency, yield, purity, and environmental impact.

This guide provides an in-depth, data-supported comparison between two primary energy input methodologies: traditional conventional heating and the increasingly adopted ultrasound irradiation (sonochemistry). Our objective is to equip researchers, chemists, and drug development professionals with the necessary insights to select the most appropriate technique for their specific synthetic goals, balancing classical reliability with modern efficiency and sustainability.

Part 1: Understanding the Energy Sources

Conventional Heating: The Established Workhorse

Conventional heating, typically through an oil bath or heating mantle, relies on the transfer of thermal energy via conduction and convection. The process involves heating the exterior of the reaction vessel, which then slowly and unevenly transfers heat to the bulk reaction mixture. This method increases the overall kinetic energy of the molecules, allowing them to overcome the activation energy barrier of the reaction.

Causality in Practice: While universally accessible and understood, this method has inherent limitations. The reliance on thermal conductivity can lead to long reaction times and require high temperatures to achieve a sufficient reaction rate. This sustained exposure to high heat can often promote the formation of unwanted byproducts and decomposition of sensitive reagents, complicating purification and reducing overall yield.

Ultrasound Irradiation: The Power of Acoustic Cavitation

Sonochemistry utilizes high-frequency sound waves (typically >20 kHz) to drive chemical reactions.[3][4] The underlying principle is not direct interaction of the sound waves with molecules, but a physical phenomenon known as acoustic cavitation .[5][6]

  • Formation & Growth: The sound waves passing through a liquid create alternating cycles of low and high pressure (rarefaction and compression). During the low-pressure cycle, the liquid can be torn apart, forming microscopic bubbles.

  • Violent Collapse: These bubbles oscillate and grow over several cycles until they reach an unstable size and violently implode during a high-pressure cycle.

  • Localized Hot Spots: The collapse of these bubbles is an extraordinarily energetic event, generating transient, localized "hot spots" with temperatures reaching ~5000 K and pressures exceeding 1000 atm.[7]

It is this extreme environment, created and dissipated in microseconds within the bulk solution (which remains near ambient temperature), that provides the energy for chemical reactions. This process offers both physical and chemical advantages:

  • Physical Effects: The intense shockwaves and microjets generated by bubble collapse create powerful micro-mixing, disrupt solid surfaces in heterogeneous reactions, and enhance mass transport, dramatically increasing reaction rates.[3][5]

  • Chemical Effects: The high temperatures within the collapsing bubble can generate radical species, opening up alternative reaction pathways.[3]

This mechanism of localized, intense energy input contrasts sharply with the slow, bulk heating of conventional methods, often leading to remarkably different outcomes.

Part 2: The Core Reaction - 1,3-Dipolar Cycloaddition

The most prevalent route for synthesizing the isoxazole core is the [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile).[1][2][8] The nitrile oxide is often generated in situ from an aldoxime or a primary nitroalkane to avoid its dimerization.

G cluster_main 1,3-Dipolar Cycloaddition for Isoxazole Synthesis R1_CNO R¹-C≡N⁺-O⁻ plus + R2_CC_R3 R²-C≡C-R³ isoxazole Isoxazole Ring nitrile_oxide Nitrile Oxide (1,3-Dipole) nitrile_oxide->R1_CNO alkyne Alkyne (Dipolarophile) alkyne->R2_CC_R3 mid_point->isoxazole [3+2] Cycloaddition

Caption: General mechanism for isoxazole synthesis via [3+2] cycloaddition.

Part 3: Experimental Protocols - A Head-to-Head Comparison

To provide a tangible comparison, we will detail the protocols for a green, vitamin B1-catalyzed, one-pot, three-component synthesis of a 3-methyl-4-aryl-methyleneisoxazol-5(4H)-one derivative in water.[9][10] This reaction is an excellent model as it has been successfully demonstrated using both heating methods.

Workflow Comparison

Caption: Side-by-side comparison of experimental workflows.

Protocol 1: Conventional Heating Method
  • Rationale: This protocol follows a standard reflux procedure to provide sufficient thermal energy for the multi-component condensation and cyclization. Water is used as a green solvent, but its high boiling point necessitates a significant energy input over a prolonged period.

  • Procedure:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), and hydroxylamine hydrochloride (10 mmol).

    • Add 20 mL of deionized water to the flask.

    • Heat the mixture to reflux (100 °C) with vigorous stirring.

    • Maintain the reaction at reflux for approximately 3-4 hours. Monitor the reaction's progress via Thin-Layer Chromatography (TLC).

    • Once the reaction is complete (disappearance of starting aldehyde), remove the heat source and allow the mixture to cool to room temperature.

    • Collect the precipitated solid product by vacuum filtration, washing with cold water.

    • Recrystallize the crude product from ethanol to yield the pure isoxazolone derivative.

Protocol 2: Ultrasound-Assisted Method[10]
  • Rationale: This protocol leverages the high-energy microenvironment created by acoustic cavitation to drive the reaction at a much lower bulk temperature. The ultrasonic waves provide the activation energy locally, drastically reducing the reaction time and overall energy consumption. A standard ultrasonic cleaning bath is sufficient, making the technique highly accessible.

  • Procedure:

    • In a 50 mL round-bottom flask, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and vitamin B1 (0.1 mmol).

    • Add 10 mL of deionized water and swirl to mix.

    • Place the flask into an ultrasonic bath (e.g., 40 kHz, 300 W), ensuring the water level in the bath is consistent with the level of the reaction mixture for efficient energy transfer.

    • Irradiate the mixture at a controlled bulk temperature of 20°C for 30-35 minutes.[10] Monitor progress via TLC.

    • Upon completion, the product will have precipitated. Collect the solid by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from ethanol to afford the pure 3-methyl-4-(arylmethylene)isoxazol-5(4H)-one.[10]

Part 4: Performance Analysis - The Data

The most compelling argument for adopting a new technology lies in its performance. The data below, synthesized from multiple studies, clearly illustrates the advantages of ultrasound irradiation.

Quantitative Data Comparison
ParameterConventional HeatingUltrasound IrradiationAdvantageSource(s)
Reaction Time 3 - 8 hours15 - 60 minutes~8-10x Faster [9][10][11]
Product Yield 66 - 88%82 - 96%Higher Yield [9][10][12]
Reaction Temp. 70 - 100 °C (Reflux)20 - 50 °C (Bulk Temp.)Milder Conditions [9][10]
Energy Input High (Sustained Heating)Low (Short Duration)More Efficient [6][13]
Byproducts More prevalentMinimizedHigher Purity [9]
Solvent Organic or AqueousOften enables use of green solvents (e.g., water)Greener Process [9][14]
Qualitative Discussion & Logic

G conv Conventional Heating conv_mech Bulk Thermal Energy (Slow, Inefficient) conv->conv_mech ultra Ultrasound Irradiation ultra_mech Acoustic Cavitation (Localized High Energy) ultra->ultra_mech outcome_time Reaction Time conv_mech->outcome_time Longer outcome_yield Yield & Purity conv_mech->outcome_yield Lower/ More Byproducts outcome_green Sustainability (Energy, Solvents) conv_mech->outcome_green Less Sustainable ultra_mech->outcome_time Shorter ultra_mech->outcome_yield Higher/ Cleaner ultra_mech->outcome_green More Sustainable

Caption: Logical flow comparing the impact of heating mechanisms on outcomes.

  • Superior Efficiency (Time and Yield): The primary advantage of ultrasound is the dramatic acceleration of reaction rates.[9][15] For the synthesis of isoxazoles, reaction times can be reduced from several hours to mere minutes.[10][11][16] This is a direct consequence of the intense, localized energy provided by cavitation, which promotes faster molecular collisions and overcomes activation barriers more effectively than bulk heating. This efficiency often translates to higher isolated yields, as the shorter reaction times at lower bulk temperatures minimize the degradation of reactants and products, leading to cleaner reaction profiles.[9][12]

  • Alignment with Green Chemistry: Sonochemistry is a powerful tool for sustainable synthesis.[6][17] By operating at or near room temperature and for significantly shorter durations, the overall energy consumption is drastically reduced compared to maintaining a reaction at reflux for hours.[18][19] Furthermore, the enhanced mixing and mass transfer effects of ultrasound often permit the use of environmentally benign solvents like water or ethanol, avoiding the need for toxic, high-boiling point organic solvents.[9][14]

  • Operational Simplicity and Scalability: An ultrasonic cleaning bath is a common and relatively inexpensive piece of laboratory equipment, making this technology highly accessible.[3] The setup is often simpler than a traditional reflux apparatus. While lab-scale syntheses are easily performed in a bath, scalability can be achieved using high-power ultrasonic probe systems, making the technology viable for process development.

Conclusion and Expert Recommendation

While conventional heating remains a foundational and reliable technique in synthetic chemistry, the evidence overwhelmingly supports ultrasound irradiation as a superior alternative for the synthesis of isoxazoles. The benefits—including drastically reduced reaction times, increased yields, higher purity, milder conditions, and significant energy savings—are compelling.[9][15][18][20]

For researchers and drug development professionals aiming to optimize synthetic routes, improve laboratory throughput, and adhere to the principles of green chemistry, ultrasound-assisted synthesis is not just a novelty but a strategic advantage. It represents a more efficient, economical, and environmentally responsible approach to constructing this vital heterocyclic scaffold. The initial investment in understanding and implementing sonochemical protocols is minor compared to the substantial long-term gains in productivity and sustainability. It is highly recommended to consider ultrasound irradiation as the primary method for new isoxazole synthesis campaigns.

References

  • Sonochemistry: Ultrasound in Organic Chemistry. Organic Chemistry Portal. [Link]

  • Mason, T. J. (1997). Ultrasound in synthetic organic chemistry. Chemical Society Reviews, 26, 443. [Link]

  • Yadav, G. C. (2017). Sonochemistry : Green and Alternative Technique in Organic Synthesis. IOSR Journal of Applied Chemistry, 10(11), 101-105. [Link]

  • 1,3-Dipolar cycloaddition. Wikipedia. [Link]

  • Yurasov, K. A., et al. (2025). 1,3-Dipolar Cycloaddition of Nitroalkanes as a Tool of DOS/LOS-like Strategy for the Synthesis of Isoxazoles and Isoxazolines. ChemRxiv. [Link]

  • Moustakali, I., et al. (2025). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. Molecules, 30(17), 3335. [Link]

  • Applications of Ultrasound in Organic Synthesis. Scribd. [Link]

  • Synthesis of isoxazoles. Organic Chemistry Portal. [Link]

  • Li, Y., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(16), 3895. [Link]

  • El-hady, O. A. (2019). Sonochemistry (Applications of Ultrasound in Chemical Synthesis and Reactions): A Review Part III. SciSpace. [Link]

  • SONOCHEMISTRY AND ITS APPLICATIONS. RJPN. [Link]

  • Lin, C. H., et al. (2015). 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles. Molecules, 20(10), 18568-18581. [Link]

  • Saha, A., & Ranu, B. C. (2021). Recent advances in the microwave- and ultrasound-assisted green synthesis of coumarin-heterocycles. RSC Advances, 11(63), 39933-39955. [Link]

  • Khadijah, M., & Hozzein, H. (2016). Ultrasound Synthesis of Five-Membered Heterocycles. Journal of Chemistry. [Link]

  • Banerjee, B. (2021). Recent developments on ultrasound-assisted organic synthesis in aqueous medium. ResearchGate. [Link]

  • Sonochemistry.pptx. SlideShare. [Link]

  • Borah, P., & Borah, R. (2022). Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles. RSC Advances, 12(22), 14207-14227. [Link]

  • Banerjee, B. (2021). Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review. Journal of the Indian Chemical Society, 98(9), 100128. [Link]

  • Yadav, P., et al. (2024). A Review on Ultrasound Assisted Synthesis of Heterocyclic Compounds. International Journal of Scientific Study and Research. [Link]

  • Cella, R., & de Souza, R. O. M. A. (2021). Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. ACS Omega, 6(26), 16787-16796. [Link]

  • Vane, V., et al. (2024). Environmentally benign synthesis of isoxazolone derivatives using lemon juice under ultrasonic conditions. Arkivoc, 2024(8), 202412330. [Link]

  • Comparison of Conventional Heating and USI for Isoxazole Synthesis: Reaction Time and Yield for Various Substituents. ResearchGate. [Link]

  • van den Donker, M. C. F., et al. (2021). Ultrasound mechanisms and their effect on solid synthesis and processing: a review. Reaction Chemistry & Engineering, 6(12), 2247-2270. [Link]

  • Singh, D., & Singh, D. (2016). Ultrasound assisted Heterocycles Synthesis. Research Journal of Chemistry and Environment, 20(9), 39-48. [Link]

  • Talha, K., et al. (2022). Ultrasound‐Assisted Green Synthesis of 3,5‐Disubstituted Isoxazole Secondary Sulfonamides via One‐Pot Five‐Component Reaction using CaCl2/K2CO3 as Pre‐Catalyst in Water. ChemistrySelect, 7(45), e202203534. [Link]

  • Jasiński, M., et al. (2017). Synthesis of selected azoles derivatives using the cross-combination of microwave and ultrasound factors. Proceedings, 1(4), 18. [Link]

  • 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Organic Syntheses Procedure. [Link]

  • dos Santos, F. B., et al. (2021). Ultrasound-assisted one-pot three-component synthesis of new isoxazolines bearing sulfonamides and their evaluation against hematological malignancies. Scientific Reports, 11(1), 19356. [Link]

  • Bakulev, V. A., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 706-714. [Link]

  • Li, Y., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(16), 3895. [Link]

Sources

Strategic Cross-Validation of Isoxazole Regioisomers: A Multi-Modal Characterization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Problem Statement

In medicinal chemistry, the isoxazole ring is a privileged pharmacophore, serving as a bioisostere for amide bonds and carboxylic acids in drugs like valdecoxib , leflunomide , and sulfamethoxazole . However, the synthesis of isoxazoles—particularly via the 1,3-dipolar cycloaddition ("click chemistry") of nitrile oxides and alkynes—frequently suffers from regiochemical ambiguity.

While Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is highly regioselective for triazoles, the isoxazole equivalent often yields mixtures of 3,5-disubstituted and 3,4-disubstituted isomers. Relying on a single analytical method (e.g., LC-MS) is a critical failure point in early-stage discovery, as these regioisomers are isobaric and often co-elute.

This guide details a self-validating, orthogonal protocol combining High-Field NMR and HRMS/MS to definitively characterize isoxazole regioisomers without the immediate need for time-consuming X-ray crystallography.

Comparative Analysis of Analytical Modalities

To ensure data integrity (ALCOA+ principles), we must understand the limitations of each standalone technique.

Table 1: Analytical Performance Matrix for Isoxazole Characterization[1]
FeatureHigh-Field NMR (600 MHz) HRMS (Q-TOF/Orbitrap) Single Crystal XRD
Primary Utility Definitive Regio-assignmentElemental Formula & PurityAbsolute Configuration
Regio-Specificity High (Distinct Chemical Shifts)Low (Identical Mass)Ultimate (3D Structure)
Throughput Medium (10-30 min/sample)High (<2 min/sample)Low (Days/Weeks)
Sample Req. >1 mg (Non-destructive)<1 µg (Destructive)High quality crystal req.
Blind Spot Overlapping signals in complex mixturesIsobaric interference; similar fragmentationAmorphous solids

The Core Directive: NMR-MS Cross-Validation Protocol

This protocol operates on a "Trust but Verify" logic. We utilize the distinct electronic environments of the isoxazole ring protons (


H NMR) and cross-reference them with specific ring-cleavage fragmentation patterns (MS/MS).
Phase A: The "Golden Rule" of Proton NMR

The most reliable marker for distinguishing regioisomers is the chemical shift (


) of the ring proton.
  • 3,5-Disubstituted Isoxazoles: The proton resides at C4 . Flanked by two carbons, it is relatively shielded.[1]

    • Diagnostic Signal: Singlet,

      
      6.0 – 6.9 ppm .
      
  • 3,4-Disubstituted Isoxazoles: The proton resides at C5 . It is adjacent to the ring oxygen, causing significant deshielding.

    • Diagnostic Signal: Singlet,

      
      8.0 – 9.0 ppm .
      

Expert Insight: If your spectrum shows a singlet at 7.2-7.5 ppm, do not assume it is an aromatic phenyl proton. Check your HSQC.[2] If it correlates to a carbon at ~100-105 ppm, it is likely the C4-H of a 3,5-isoxazole. If it correlates to a carbon at ~145-155 ppm, it is the C5-H of a 3,4-isoxazole.

Phase B: Mass Spectrometry "Tie-Breaker"

While parent masses are identical, MS/MS fragmentation often differs due to the stability of the daughter ions.

  • Mechanism: The primary fragmentation pathway involves the cleavage of the N-O bond (the weakest link).

  • Observation: 3,5-isomers typically eject a nitrile fragment (R-CN) more readily than 3,4-isomers due to the stability of the resulting acyl radical or cation.

Visualized Workflow & Logic

The following diagrams illustrate the decision-making process and the mechanistic logic behind the analysis.

Diagram 1: The Analytical Decision Tree

Isoxazole_Workflow Start Crude Reaction Mixture (1,3-Dipolar Cycloaddition) LCMS Step 1: LC-MS Screening (Check m/z purity) Start->LCMS Isobaric Result: Correct Mass [M+H]+ found LCMS->Isobaric NMR_1H Step 2: 1H NMR (CDCl3/DMSO-d6) Isobaric->NMR_1H Decision Analyze Ring Proton Shift NMR_1H->Decision Res_35 Singlet @ 6.0 - 6.9 ppm (C4-H) Decision->Res_35 Shielded Res_34 Singlet @ 8.0 - 9.0 ppm (C5-H) Decision->Res_34 Deshielded Confirm Step 3: 2D NMR (HMBC) Confirm Connectivity Res_35->Confirm Res_34->Confirm Final_35 Confirmed: 3,5-Disubstituted Confirm->Final_35 Final_34 Confirmed: 3,4-Disubstituted Confirm->Final_34

Caption: Logical workflow for distinguishing isoxazole regioisomers using chemical shift diagnostics.

Diagram 2: Mechanistic Validation (HMBC vs. MS)

Mechanism cluster_NMR NMR Connectivity (HMBC) cluster_MS MS Fragmentation (CID) C4_H C4-H Proton Correlation Strong 3-bond Coupling (3J) C4_H->Correlation SideChain Side Chain Carbon SideChain->Correlation Parent Parent Ion [M+H]+ NO_Cleave N-O Bond Rupture Parent->NO_Cleave Fragment Loss of R-CN (Nitrile) NO_Cleave->Fragment

Caption: Left: HMBC correlations establish connectivity. Right: MS/MS fragmentation confirms ring lability.

Detailed Experimental Protocol

Step 1: Sample Preparation & Preliminary Screen
  • Dissolve 0.1 mg of crude product in MeOH:H2O (50:50).

  • Run UPLC-MS (C18 column, Gradient 5-95% ACN).

  • Checkpoint: Verify purity >90%. If multiple peaks with the same mass appear, you likely have a regioisomer mixture. Isolate peaks via Prep-HPLC before NMR.

Step 2: Critical NMR Experiments
  • Solvent Selection: Use DMSO-d6 if possible. It prevents exchange of labile protons and often separates overlapping aromatic signals better than CDCl3.

  • Pulse Sequence:

    • 1H (Proton): 16 scans minimum. Focus on the 6.0–9.0 ppm region.

    • HMBC (Heteronuclear Multiple Bond Correlation): Set long-range coupling optimization to 8 Hz. This is crucial to see the correlation between the ring proton (C4-H or C5-H) and the quaternary carbons of the substituents.

Step 3: Data Interpretation (The "Self-Validating" Loop)
  • Hypothesis: Based on synthesis (e.g., CuAAC), you expect the 3,5-isomer.

  • Observation: You see a singlet at 6.5 ppm.

  • Validation: Check the HMBC.[1] Does the 6.5 ppm proton correlate to both substituent attachment carbons?

    • Yes: Confirmed 3,5-isomer.

    • No (or correlates to Oxygen): Re-evaluate.

  • Cross-Check: Run MS/MS. If the molecule is a 3,5-diaryl isoxazole, look for the specific loss of the benzonitrile fragment (M - 103 Da).

References

  • Regioselective Synthesis and NMR Analysis

    • Title: Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance.
    • Source: Chimica Acta Turcica (via FLORE)
    • URL:[Link]

    • Relevance: Establishes the C4-H chemical shift range (6.0-6.9 ppm) for 3,5-disubstituted systems.
  • Mechanistic Mass Spectrometry

    • Title: Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring.[3]

    • Source: Journal of Mass Spectrometry (PubMed)
    • URL:[Link]

    • Relevance: Details the N-O bond cleavage and rearrangement mechanisms specific to isoxazole rings.
  • Regioisomer Differentiation Strategy

    • Title: Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles.
    • Source: Molecular Diversity (PMC)
    • URL:[Link]

    • Relevance: Provides comparative 1H and 13C NMR data for 3,5- vs 3,4-disubstituted isomers.
  • Solid State Confirmation

    • Title: Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determin
    • Source: Journal of the American Chemical Society (PMC)
    • URL:[Link]

    • Relevance: Advanced cross-validation using solid-state NMR when solution methods are ambiguous.

Sources

A Comparative Guide to the Structure-Activity Relationships of 4-Phenyl-1,2-Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The 1,2-oxazole (isoxazole) ring is a five-membered heterocycle that has become a cornerstone in modern medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for amide or peptide bonds make it a privileged scaffold in drug design.[3] Among its many variations, the 4-phenyl-1,2-oxazole core represents a particularly fruitful starting point for developing novel therapeutics across diverse disease areas, including oncology, inflammation, and infectious diseases.[3][4][5]

This guide provides an in-depth comparison of the structure-activity relationships (SAR) for various 4-phenyl-1,2-oxazole derivatives. We will dissect how subtle molecular modifications influence biological activity against key protein targets, supported by experimental data and protocols. Our analysis aims to explain the causality behind experimental design and provide a trustworthy, authoritative resource for researchers engaged in drug discovery.

The 4-Phenyl-1,2-Oxazole Scaffold: A Privileged Core

The foundational structure consists of a phenyl group attached to the C4 position of a 1,2-oxazole ring. The versatility of this scaffold arises from the three primary points for chemical modification: the phenyl ring (Ring A), and the C3 (R1) and C5 (R2) positions of the oxazole ring. Each site offers a vector for tuning the molecule's steric, electronic, and lipophilic properties to achieve desired potency and selectivity.

Caption: Core 4-phenyl-1,2-oxazole scaffold with key modification points.

Comparative SAR Analysis Across Key Biological Targets

The therapeutic potential of 4-phenyl-1,2-oxazole derivatives is broad. Below, we compare the SAR of distinct chemical series against their respective biological targets.

Anticancer Activity: Targeting Acetyl-CoA Carboxylase (ACC)

Acetyl-CoA Carboxylase (ACC) is a critical enzyme in fatty acid synthesis and is often overexpressed in cancer cells, making it a compelling oncology target. A series of 4-phenoxy-phenyl isoxazoles has been explored as novel ACC inhibitors.[6]

Core Structure: 4-(Phenoxy-phenyl)-1,2-oxazole

Key Findings & SAR Insights:

  • R1 Substituent (Alkoxy Chain): The length of the alkoxy chain at the R1 position on the phenoxy ring significantly impacts inhibitory activity. While short-chain groups (methoxy, ethoxy) resulted in weaker inhibition, increasing the chain length to a propoxy group (compound 6e ) enhanced activity. This suggests the presence of a hydrophobic pocket in the enzyme's binding site that can accommodate a longer alkyl chain.[6]

  • R2 Substituent (Amide/Urea Group): Modifications at the R2 position revealed a preference for bulky aromatic groups.

    • Analogues with an aromatic amide substituent, such as the phenylacetamide group in compound 6l , showed the strongest ACC inhibition among this sub-series.[6]

    • Ureido-substituted derivatives were generally less potent than their amide counterparts, though the benzylurea in compound 6q was the most effective within its class.[6]

    • Replacing the amide with a carbamate (6m ) nearly abolished inhibitory activity, highlighting the importance of the amide bond for interacting with the target protein, likely through hydrogen bonding.[6]

Data Summary: ACC Inhibitory Activity

CompoundR1 SubstituentR2 SubstituenthACC1 Inhibition at 0.1 µM (%)IC50 (A549 cells, µM)IC50 (HepG2 cells, µM)IC50 (MDA-MB-231 cells, µM)
6a MethoxyH18.55>10>10>10
6e PropoxyH31.122.453.811.88
6g MethoxyCyanoacetyl51.370.891.020.65
6l MethoxyPhenylacetamide37.860.22 0.26 0.21
6q MethoxyBenzylurea28.271.542.011.13
Data synthesized from reference[6].

The potent cytotoxicity of compound 6l against multiple cancer cell lines (A549, HepG2, and MDA-MB-231) correlates well with its ACC inhibitory effect, reinforcing the therapeutic hypothesis.[6]

Anti-inflammatory Activity: Targeting Phosphodiesterase 4 (PDE4)

PDE4 is a key enzyme in the inflammatory cascade, and its inhibition is a validated strategy for treating inflammatory diseases like asthma and COPD. A series of pyrazole derivatives featuring a 4-phenyl-2-oxazole moiety has demonstrated potent PDE4 inhibition.[7]

Core Structure: Pyrazole-hydrazide-4-phenyl-2-oxazole

Key Findings & SAR Insights:

  • Essential Pharmacophore: The 3,5-dimethylpyrazole residue was found to be essential for bioactivity. Molecular docking studies suggest this group forms a crucial π-π stacking interaction within the PDE4B catalytic domain.[7]

  • Hydrazide Linker: The hydrazide scaffold is critical for forming integral hydrogen bonds with the protein, anchoring the inhibitor in the active site.[7]

  • R1 Substituent (Benzene Ring): The substitution pattern on the 4-phenyl ring also modulates activity, although the specific effects of different substituents were not fully detailed in the initial study. Compound 4c , the most potent derivative with an IC50 of 1.6 µM, was unsubstituted on this ring, suggesting that bulky groups may not be well-tolerated in this region of the binding pocket.[7]

Data Summary: PDE4B Inhibitory Activity

CompoundR1 Substituent (on Phenyl Ring)PDE4B IC50 (µM)
4a 2-Cl4.3 ± 0.7
4b 4-Cl2.5 ± 0.5
4c H1.6 ± 0.4
4d 4-CH33.8 ± 0.6
Data synthesized from reference[7].

The success of compound 4c in animal models of asthma and sepsis validates the potential of this chemical series.[7]

Allosteric Modulation: RORγt Inverse Agonists

The retinoic acid receptor-related orphan receptor gamma t (RORγt) is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, making it a high-value target for autoimmune diseases. Trisubstituted isoxazoles have been identified as potent allosteric inverse agonists of RORγt.[8]

Core Structure: 3-(Disubstituted phenyl)-4-(benzoic acid)-5-substituted-isoxazole

Key Findings & SAR Insights:

  • C-3 Position: A 2,6-disubstituted phenyl ring at the C-3 position was determined to be optimal for potency.[8]

  • C-4 Position: A benzoic acid moiety at the C-4 position is a key pharmacophoric feature. Further SAR studies showed that an ortho-fluoro substituent on this benzoic acid ring (compound 9 ) is well-tolerated and can slightly shift the conformation of the C-3 phenyl ring.[8]

  • Linker at C-4: The thermal stabilization effect, a measure of binding affinity, was highest for the most potent compounds, indicating strong engagement with the RORγt ligand-binding domain.[8]

Data Summary: RORγt Inverse Agonist Activity

CompoundC-4 Linker/SubstituentTR-FRET IC50 (nM)Thermal Shift ΔTm (°C)
2 Benzoic acid110 ± 103.0
3 Ether-linked benzoic acid30 ± 10 4.9
6 (Structure not fully shown)40 ± 106.4
9 ortho-Fluoro benzoic acid120 ± 203.4
Data synthesized from reference[8].

Co-crystal structures confirmed the binding mode and demonstrated that these isoxazole derivatives bind to an allosteric site, providing a structural basis for their inverse agonist activity.[8]

SAR_Summary cluster_scaffold 4-Phenyl-1,2-Oxazole Core cluster_pos4 Position 4 (Phenyl Ring) cluster_pos3 Position 3 cluster_pos5 Position 5 Scaffold Core Scaffold P4_Node Substitutions here modulate activity across targets. Scaffold->P4_Node Ring A P3_Node Often a key interaction point. Scaffold->P3_Node R1 P5_Node Tolerates diverse groups. Scaffold->P5_Node R2 P4_ACC ACC: Phenoxy-phenyl optimal P4_Node->P4_ACC P4_PDE4 PDE4: Unsubstituted is potent P4_Node->P4_PDE4 P4_ROR RORγt: Benzoic acid is key P4_Node->P4_ROR P3_ROR RORγt: 2,6-disubstituted phenyl ring is optimal. P3_Node->P3_ROR P5_ACC ACC: Bulky amides/ureas enhance activity. P5_Node->P5_ACC

Caption: Conceptual SAR summary for 4-phenyl-1,2-oxazole derivatives.

Experimental Protocols: A Guide to In Vitro Evaluation

The trustworthiness of any SAR study hinges on robust and reproducible experimental methods. The protocols described below are self-validating systems that include necessary controls to ensure data integrity.

Protocol 1: In Vitro ACC Inhibitory Assay

This protocol is designed to quantify the inhibitory effect of test compounds on human Acetyl-CoA Carboxylase 1 (hACC1).

Causality: The assay measures the incorporation of radiolabeled bicarbonate ([¹⁴C]HCO₃⁻) into malonyl-CoA, the product of the ACC-catalyzed reaction. A reduction in radioactivity in the presence of a test compound indicates enzyme inhibition.

Methodology:

  • Enzyme Preparation: Recombinant hACC1 is pre-incubated at 37°C for 30 minutes in assay buffer (50 mM HEPES, pH 7.5, 2 mM DTT, 5 mM MgCl₂, 5 mM sodium citrate) to allow for polymerization and activation.

  • Reaction Mixture: Prepare a reaction mixture containing 0.25 mM Acetyl-CoA, 2 mM ATP, and the test compound at various concentrations (e.g., from 10 pM to 100 µM). Use DMSO as a vehicle control. CP-640186 should be used as a positive control inhibitor.[6]

  • Initiation: Start the reaction by adding the activated hACC1 enzyme and 8 mM [¹⁴C]HCO₃⁻ to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 20 minutes.

  • Termination: Stop the reaction by adding 25 µL of 1 M HCl. This also removes unreacted [¹⁴C]HCO₃⁻.

  • Quantification: Transfer the reaction mixture to a scintillation vial, evaporate to dryness, and resuspend in scintillation fluid. Measure the amount of [¹⁴C]-malonyl-CoA formed using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: MTT Assay for Cellular Cytotoxicity

This is a standard colorimetric assay to assess the effect of compounds on cancer cell proliferation and viability.[6][9]

Causality: The assay relies on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic drug like Doxorubicin (positive control).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Experimental_Workflow Start Start: Compound Library (4-Phenyl-1,2-Oxazole Derivatives) Primary_Screen Primary Screen: Biochemical Assay (e.g., ACC Inhibition) Start->Primary_Screen Single concentration Dose_Response Dose-Response & IC50 Determination Primary_Screen->Dose_Response Active 'Hits' Cell_Assay Secondary Screen: Cell-Based Assay (e.g., MTT Cytotoxicity) Dose_Response->Cell_Assay Potent Compounds SAR_Analysis Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR_Analysis IC50 Data Cell_Assay->SAR_Analysis IC50 Data Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Identify Key Moieties

Caption: A typical in vitro screening cascade for SAR studies.

Conclusion

The 4-phenyl-1,2-oxazole scaffold is a remarkably versatile platform for drug discovery. The comparative analysis presented here demonstrates that targeted modifications to different positions on this core structure can profoundly influence biological activity against a range of important therapeutic targets. For ACC inhibitors, bulky amide groups at C5 and longer alkoxy chains on the phenoxy ring enhance potency.[6] For PDE4 inhibitors, an unsubstituted phenyl ring and a key pyrazole moiety are critical.[7] Finally, for RORγt inverse agonists, a C4-benzoic acid and a disubstituted C3-phenyl ring are essential for high-affinity allosteric binding.[8]

These distinct SAR trends underscore the importance of rational design guided by robust biochemical and cell-based data. The experimental protocols provided offer a framework for generating reliable data to fuel the iterative process of lead optimization. Future exploration of this scaffold will undoubtedly uncover novel derivatives with enhanced therapeutic potential.

References

  • Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. National Center for Biotechnology Information. [Link]

  • Design, synthesis and biological evaluation of 2,4-disubstituted oxazole derivatives as potential PDE4 inhibitors. PubMed. [Link]

  • Synthesis and biological evaluation of chalcone derivatives of oxazole-pyrimidines as anticancer agents. ResearchGate. [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]

  • Structure activity relationship of synthesized compounds. ResearchGate. [Link]

  • Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights. PubMed. [Link]

  • Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline. ResearchGate. [Link]

  • Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Ligand-Binding Domain. ACS Publications. [Link]

  • Oxazole-Based Compounds As Anticancer Agents. ResearchGate. [Link]

  • Structure-activity relationship for the oxadiazole class of antibiotics. PubMed. [Link]

  • Synthesis and Biological Evaluation of 2-Substituted-Aryl - 3-Substituted- Phenyl- Oxazole- 4-Thiazolidines. JScholar Publishers. [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. [Link]

  • An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives. ResearchGate. [Link]

  • Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). MDPI. [Link]

  • Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. National Center for Biotechnology Information. [Link]

  • A two-decade overview of oxadiazole derivatives as promising anticancer agents. RSC Publishing. [Link]

  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. National Center for Biotechnology Information. [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Scilit. [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed. [Link]

  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI. [Link]

Sources

Metal-free vs. metal-catalyzed synthesis of isoxazoles: a comparative study

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isoxazole Challenge

The isoxazole scaffold is a cornerstone in medicinal chemistry, serving as a bioisostere for carboxylic acids and esters, and acting as a rigid linker in pharmacophores like valdecoxib (COX-2 inhibitor) and leflunomide (DMARD).

Historically, the construction of this ring system relied on the condensation of 1,3-dicarbonyls with hydroxylamine or the thermal 1,3-dipolar cycloaddition of nitrile oxides. However, modern drug development demands higher regiocontrol and functional group tolerance. This guide compares the two dominant modern paradigms: Metal-Catalyzed (Cu/Ru) and Metal-Free (Hypervalent Iodine/Organocatalysis) approaches.

Key Takeaway: While Copper(I) catalysis offers superior reliability for 3,5-disubstituted isomers, metal-free oxidative protocols have matured to offer a competitive, eco-friendly alternative, particularly when trace metal contamination is a critical quality attribute (CQA).

Mechanistic Divergence

To select the correct protocol, one must understand the underlying mechanistic drivers.

Metal-Catalyzed: The Coordination Advantage

Transition metals, particularly Copper(I), do not merely accelerate the reaction; they alter the transition state. The Cu(I)-catalyzed reaction (CuAAC-like) typically involves the formation of a copper acetylide species (in terminal alkynes) or coordination to the nitrile oxide, lowering the activation energy and strictly enforcing 3,5-regioselectivity .

  • Copper (Cu): Enforces 3,5-substitution via a metallacycle intermediate.

  • Ruthenium (Ru): Unique ability to access the complementary 3,4-substitution pattern (Fokin's method), a feat difficult to achieve via thermal or metal-free oxidative routes.

Metal-Free: The Oxidative Dipole Strategy

Modern metal-free methods largely rely on the in situ generation of nitrile oxides from aldoximes using oxidants (Hypervalent Iodine, Chloramine-T) or dehydration agents (NCS/DBU). The reaction proceeds via a concerted [3+2] cycloaddition. Regioselectivity here is governed by sterics and electronics (HOMO-LUMO interactions), which usually favors the 3,5-isomer but is less absolute than metal-templated routes.

Pathway Visualization

IsoxazolePathways cluster_Metal Metal-Catalyzed Route cluster_MetalFree Metal-Free Route Start Aldoxime / Alkyne Cu_Cat Cu(I) Catalyst Start->Cu_Cat Oxidant Hypervalent Iodine (PIFA/DIB) Start->Oxidant Cu_Acetylide Cu-Acetylide Intermediate Cu_Cat->Cu_Acetylide Coordination Metallacycle Metallacycle Transition State Cu_Acetylide->Metallacycle Alkyne Insertion Prod_35_Metal 3,5-Isoxazole (High Regio) Metallacycle->Prod_35_Metal Reductive Elim. NitrileOxide Nitrile Oxide (Dipole) Oxidant->NitrileOxide Oxidative Dehydrogenation Concerted Concerted [3+2] Cycloaddition NitrileOxide->Concerted Dipolarophile Attack Prod_35_Free 3,5-Isoxazole (Steric Control) Concerted->Prod_35_Free Cyclization

Figure 1: Mechanistic bifurcation between metal-templated and oxidative metal-free synthesis of isoxazoles.

Comparative Performance Analysis

The following data aggregates performance metrics from recent high-impact studies (e.g., RSC Adv. 2021, Molecules 2016).

FeatureMetal-Catalyzed (CuI/Ascorbate) Metal-Free (Hypervalent Iodine/PIFA) Critical Notes
Regioselectivity Excellent (>98:2) Good (Typically 90:10 to 95:5)Cu is required for strict regiocontrol in sterically unbiased substrates.
Yield 65% – 95%70% – 92%Metal-free yields drop if the dipole dimerizes (furoxan formation).
Reaction Time 6 – 12 Hours10 min – 2 Hours Hypervalent iodine oxidations are kinetically rapid.
Substrate Scope Terminal Alkynes (Best)Terminal & Internal AlkynesCu-catalysis often struggles with internal alkynes; Metal-free handles them better.
Green Metrics High Atom Economy, but Metal WasteLow Atom Economy (Stoichiometric Oxidant)Metal-free generates iodobenzene waste which must be removed.
Purification Metal Scavenging RequiredStandard Silica ChromatographyTrace Cu (<5 ppm) is hard to remove for pharma compliance.

Detailed Experimental Protocols

These protocols are designed to be self-validating . The "Checkpoints" ensure you are monitoring the critical steps.

Protocol A: Metal-Catalyzed (CuAAC Type)

Best for: Late-stage functionalization where regioselectivity is paramount.

Reagents:

  • Aldoxime (1.0 equiv)

  • Terminal Alkyne (1.1 equiv)

  • CuSO₄·5H₂O (5 mol%)

  • Sodium Ascorbate (10 mol%)

  • KHCO₃ (1.0 equiv) - To generate nitrile oxide in situ via chlorination (if starting from oxime + NCS) or direct base-mediated path.

  • Solvent: t-BuOH/Water (1:1)

Workflow:

  • Preparation: Dissolve aldoxime and alkyne in t-BuOH/Water.

  • Catalyst Activation: Add CuSO₄ and Sodium Ascorbate. The solution should turn bright yellow/orange (active Cu(I)).

  • Dipole Generation: Slowly add KHCO₃ (or Chloramine-T if using that route) to generate the nitrile oxide slowly. This prevents dimerization.

  • Reaction: Stir at RT for 8 hours.

  • Workup: Dilute with EtOAc. Wash with 5% NH₄OH (to complex and remove Cu).

    • Checkpoint: The aqueous layer should turn blue (Cu-amine complex), indicating successful metal removal.

Protocol B: Metal-Free (Hypervalent Iodine Mediated)

Best for: Rapid synthesis, internal alkynes, and avoiding metal impurities.

Reagents:

  • Aldoxime (1.0 equiv)

  • Alkyne (1.2 equiv)

  • PIFA (Phenyliodine bis(trifluoroacetate)) (1.2 equiv) or DIB (Diacetoxyiodobenzene).

  • Solvent: MeOH or CH₂Cl₂ (Dry).

Workflow:

  • Setup: Dissolve aldoxime in dry MeOH under N₂ atmosphere.

  • Oxidant Addition: Add PIFA portion-wise at 0°C.

    • Mechanism Check: PIFA oxidizes the oxime to the nitrile oxide instantaneously.[1]

  • Cycloaddition: Add the alkyne immediately after PIFA addition.

  • Reaction: Warm to RT. Reaction is often complete in <30 mins.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM.

    • Checkpoint: You must remove the iodobenzene byproduct. It elutes early on silica gel (non-polar). Ensure your product fraction is separated from this UV-active byproduct.

Strategic Recommendation

When to choose Metal-Catalyzed (Cu):
  • You require absolute 3,5-regioselectivity .

  • You are synthesizing a terminal isoxazole.

  • The substrate contains acid-sensitive groups (Cu conditions are generally pH neutral/mildly basic).

When to choose Metal-Free (Iodine/DBU):
  • You are working on a GMP intermediate and want to avoid heavy metal testing/scavenging.

  • You need to synthesize a 3,4,5-trisubstituted isoxazole (using an internal alkyne).

  • Speed is a priority (HTS library generation).

References

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 2021.[2] [Link]

  • Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications, 2011.[3] [Link]

  • Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction. Molecules, 2016.[4][5][6] [Link]

  • Metal-free DBU promoted regioselective synthesis of isoxazoles and isoxazolines. RSC Advances, 2013. [Link]

  • One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry, 2005. [Link]

Sources

Safety Operating Guide

Operational Guide: Handling and Disposal of 3-(Chloromethyl)-4-(4-chlorophenyl)-1,2-oxazole

[1]

Executive Summary

Immediate Action Required: Treat 3-(Chloromethyl)-4-(4-chlorophenyl)-1,2-oxazole as a high-hazard alkylating agent .[1]

Unlike standard organic intermediates, the chloromethyl moiety (

1never

This guide outlines the mandatory protocols for the safe neutralization, packaging, and disposal of this compound, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards and protecting laboratory personnel.

Chemical Profile & Hazard Identification

To safely handle this compound, one must understand the why behind the safety protocols. The hazard stems directly from its molecular structure.

FeatureChemical LogicSafety Implication
Functional Group Chloromethyl (

)
Primary Hazard. Acts as a potent electrophile capable of alkylating DNA bases (e.g., guanine), leading to potential carcinogenesis.[1][2]
Core Structure Isoxazole Ring Adds aromatic stability, making the compound persistent in the environment if not properly incinerated.[1]
Substituent

-Chlorophenyl
Increases lipophilicity, facilitating absorption through skin and cell membranes.[1]
Waste Class Halogenated Organic Requires high-temperature incineration (>1100°C) to prevent dioxin formation.

Critical Hazard Warning:

  • H350: May cause cancer (suspected due to alkylating potential).[2]

  • H314: Causes severe skin burns and eye damage (hydrolysis generates HCl).

  • H411: Toxic to aquatic life with long-lasting effects.[1]

Pre-Disposal Treatment: Chemical Quenching

Standard "binning" is insufficient for alkylating agents. As a Senior Scientist, I mandate a Chemical Quenching Step for any pure substance or concentrated solutions (>10 mg/mL) prior to disposal. This converts the reactive electrophile into a non-toxic thioether.

The Thiosulfate Quenching Protocol

Principle: Sodium thiosulfate (

1
1
Materials Required:
  • Fume hood (Mandatory)

  • Sodium Thiosulfate pentahydrate[1]

  • Water[2][3][4][5]

  • Stir plate and magnetic bar

  • pH strips[1]

Step-by-Step Methodology:
  • Preparation: Dissolve the isoxazole waste in a minimal amount of acetone or ethyl acetate if it is solid.

  • Quenching Solution: Prepare a 10% w/v Sodium Thiosulfate solution in water. You need a 20-fold molar excess of thiosulfate relative to the isoxazole.

  • Reaction: Slowly add the isoxazole solution to the stirring thiosulfate solution.

    • Note: The mixture may become biphasic. Vigorous stirring is essential to ensure phase transfer and reaction.

  • Time: Stir at room temperature for 24 hours .

  • Verification: Check pH. If acidic (due to potential hydrolysis releasing HCl), neutralize with dilute Sodium Bicarbonate (

    
    ) until pH 7-8.[1]
    
  • Final Disposal: The resulting mixture is now a chemically deactivated Halogenated Solvent Waste .

Waste Segregation & Packaging Logic

If quenching is not feasible (e.g., trace amounts on glassware or dilute washings), strict segregation logic applies.[1]

Decision Logic for Disposal

The following diagram illustrates the decision matrix for handling this specific compound.

DisposalLogicStartWaste Generation:3-(Chloromethyl)-4-(4-chlorophenyl)-1,2-oxazoleStateCheckPhysical State?Start->StateCheckSolidSolid / Pure SubstanceStateCheck->SolidLiquidSolution / Mother LiquorStateCheck->LiquidQuenchQCan it be Quenched?Solid->QuenchQLiquid->QuenchQQuenchProcApply Thiosulfate Protocol(See Section 3)QuenchQ->QuenchProcYes (Recommended)SegregationSegregate as:HALOGENATED ORGANIC WASTEQuenchQ->SegregationNo (Trace/Dilute)QuenchProc->SegregationPost-ReactionLabelingLabeling Requirements:1. 'Halogenated Solvent'2. 'Contains Alkylating Agent'3. 'Toxic'Segregation->LabelingIncinerationFinal Fate:High-Temp IncinerationLabeling->Incineration

Figure 1: Decision matrix for the safe disposal of chloromethyl isoxazole derivatives, prioritizing chemical deactivation.

Packaging Specifications
  • Container: High-density polyethylene (HDPE) or Amber Glass. Avoid metal containers due to potential corrosion from hydrolysis byproducts (HCl).

  • Segregation:

    • MUST be separated from Non-Halogenated solvents (e.g., Acetone, Methanol) to prevent contamination of fuel-blending waste streams.[1]

    • MUST be separated from Strong Oxidizers (Nitric acid, Peroxides) to prevent violent reactions.[1]

  • Labeling:

    • Primary Tag: "Hazardous Waste - Halogenated Solvent" [1]

    • Constituent Text: "3-(Chloromethyl)-4-(4-chlorophenyl)-1,2-oxazole"[1]

    • Hazard Checkbox: Toxic , Irritant .[1]

Regulatory Compliance & Spill Management[1]

EPA/RCRA Classification

Under the US EPA Resource Conservation and Recovery Act (RCRA), this waste does not have a specific "P" or "U" list code unless it is a discarded commercial chemical product.[1] However, it falls under:

  • Characteristic Waste: Likely D001 (Ignitable) if in organic solvent.

  • Halogenated Solvents (F-List): If mixed with spent methylene chloride or chloroform, it adopts F001/F002 codes.[1][6]

  • Generator Responsibility: You must characterize the waste. Due to the organochlorine nature, it is unsuitable for drain disposal or standard landfill.[1]

Emergency Spill Protocol

In the event of a spill outside the fume hood:

  • Evacuate: Clear the immediate area. The compound is a potential lachrymator (tear gas effect).

  • PPE: Don double nitrile gloves, lab coat, and a half-mask respirator with organic vapor cartridges if powder is airborne.[1]

  • Containment: Do NOT wipe with paper towels (increases surface area for volatilization). Cover with a spill pillow or vermiculite.

  • Decontamination: Treat the spill area with the Thiosulfate Quenching Solution (described in Section 3) and let sit for 15 minutes before final cleanup.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • Lunn, G., & Sansone, E. B. (1994).[1] Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.[1] (Reference for Thiosulfate quenching protocols for alkyl halides). [Link]

  • PubChem. (2023). Compound Summary: Isoxazole Derivatives and Alkylating Hazards. National Library of Medicine. [Link]

Technical Guide: Safe Handling & PPE for 3-(Chloromethyl)-4-(4-chlorophenyl)-1,2-oxazole

[1][2]

Executive Safety Analysis

Compound: 3-(Chloromethyl)-4-(4-chlorophenyl)-1,2-oxazole Functional Class: Heterocyclic Alkyl Halide / Electrophilic Alkylating Agent[1]

As researchers, we must look beyond the generic Safety Data Sheet (SDS). While the isoxazole core provides a scaffold often seen in COX-2 inhibitors (e.g., Valdecoxib intermediates), the critical safety feature of this molecule is the 3-chloromethyl moiety .[1]

The Mechanism of Danger: This functional group acts as a potent electrophile. In physiological conditions, it can undergo SN2 substitution reactions with nucleophilic residues on biological macromolecules (DNA bases, protein cysteine/lysine residues). This "alkylating" potential classifies it as a likely mutagen and severe skin/eye irritant , potentially acting as a lachrymator.

Operational Directive: Treat this compound as a high-potency alkylating agent . Standard "blue nitrile" lab gloves are insufficient for solution-phase handling due to rapid permeation of halogenated solvents often used with this intermediate.

Personal Protective Equipment (PPE) Matrix

The following specifications are non-negotiable for handling this compound.

Hand Protection: The Dual-Barrier System

Single-layer disposable nitrile gloves provide inadequate protection against alkyl chlorides in organic solvents (e.g., DCM, THF).[1]

LayerMaterial SpecificationRationale
Inner (Primary) Laminate Film (e.g., Silver Shield™ / 4H®)Impermeability. Laminates offer >480 min breakthrough time against alkyl halides and carrier solvents.[1]
Outer (Secondary) Nitrile (5-8 mil) Dexterity & Sacrificial Layer. Protects the inner laminate glove from physical tears and provides grip.[1]
Technique Taping Tape the cuff of the outer glove to the lab coat sleeve to prevent wrist exposure.
Respiratory & Body Protection[2][3]
ComponentSpecificationOperational Context
Primary Engineering Control Chemical Fume Hood Mandatory. All open handling (weighing, transfer) must occur here.[1] Face velocity: 80–100 fpm.
Respiratory (Backup) P100 + OV Cartridge Only required if working outside a hood (e.g., spill cleanup). N95 is insufficient for organic vapors.
Eye Protection Chemical Splash Goggles Safety glasses are prohibited. Vapors can be lachrymators; liquid splash is corrosive.
Body Tyvek® Lab Coat / Apron Cotton lab coats absorb liquids. Use a chemical-resistant apron for scale-up (>5g).[1]

Visualization: PPE Decision Logic

The following diagram illustrates the decision-making process for PPE selection based on the physical state of the reagent.

PPE_Decision_TreeStartStart: Handling3-(Chloromethyl)-4-(4-chlorophenyl)-1,2-oxazoleStateDetermine Physical StateStart->StateSolidSolid / PowderState->Solid Dry SolidSolutionSolution Phase(Organic Solvent)State->Solution DissolvedRisk_DustRisk: Inhalation (Dust)& Surface ContaminationSolid->Risk_DustRisk_PermRisk: Rapid Skin Absorption& Glove PermeationSolution->Risk_PermControl_SolidControl: Fume Hood +Nitrile (Double) + GogglesRisk_Dust->Control_SolidControl_SolnControl: Fume Hood +Laminate Liner + Nitrile OuterRisk_Perm->Control_Soln

Figure 1: Decision logic for PPE selection based on physical state hazards.

Operational Protocols

Weighing and Transfer (Solid State)[1][2]
  • The Hazard: Static charge can cause the fine powder to "jump," creating invisible surface contamination.

  • Protocol:

    • Anti-Static Gun: Use an anti-static gun on the spatula and weighing boat inside the fume hood.

    • Damp Paper Towel: Place a solvent-dampened (Ethanol) paper towel beneath the balance to trap any stray particles.

    • Transfer: Dissolve the solid immediately in the transport vessel before moving it across the lab. Never transport dry powder in open vessels.

Reaction Monitoring & Sampling[2]
  • The Hazard: Syringes are the most common source of self-injection or splash.

  • Protocol:

    • Use Luer-lock syringes only. Slip-tip needles can detach under pressure (e.g., if the needle clogs with precipitate).

    • Keep the sash at the lowest possible working height.

    • Assume the outside of the septum is contaminated; wipe with a quenching agent (see below) after withdrawal.

Decontamination & Quenching

Do not simply wash glassware with water. The alkyl chloride is hydrophobic and reactive.

  • Quench Solution: 10% Ethanolamine in Ethanol (or dilute Ammonium Hydroxide).

  • Mechanism: The amine reacts with the chloromethyl group, converting the electrophilic alkyl halide into a benign amino-derivative.

  • Procedure: Rinse all contaminated glassware/spatulas with the quench solution before removing them from the hood. Let sit for 30 minutes, then wash normally.

Visualization: Safe Handling Workflow

Handling_WorkflowPrep1. PrepCheck Fume HoodDon Laminate GlovesWeigh2. WeighingUse Anti-Static GunContain in HoodPrep->WeighReact3. ReactionClosed SystemLuer-Lock SyringesWeigh->ReactQuench4. Decon/QuenchRinse with 10% EthanolamineReact->QuenchReact->QuenchSpill?Waste5. DisposalHalogenated Waste StreamQuench->Waste

Figure 2: Step-by-step workflow from preparation to disposal.[1]

Emergency Response & Disposal

Spill Management
  • Evacuate the immediate area if the spill is outside the hood (>10 mL).

  • Don PPE: Tyvek suit, double gloves (Laminate/Nitrile), and full-face respirator (P100/OV) if vapors are present.

  • Absorb: Use vermiculite or a generic spill pad.

  • Neutralize: Apply the Quench Solution (Ethanolamine/EtOH) to the spill site after bulk removal.

Waste Disposal
  • Classification: Halogenated Organic Waste .

  • Segregation: Do not mix with strong oxidizers or acids.

  • Labeling: Explicitly label as "Contains Alkyl Halide – Toxic/Corrosive."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: 3-(Chloromethyl)isoxazole (Analogous Hazard Data).[1] National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450).[Link][1]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.